Potassium (4-aminocarbonylphenyl)trifluoroborate
Description
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Properties
IUPAC Name |
potassium;(4-carbamoylphenyl)-trifluoroboranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BF3NO.K/c9-8(10,11)6-3-1-5(2-4-6)7(12)13;/h1-4H,(H2,12,13);/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMTORUMAAKNFNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC=C(C=C1)C(=O)N)(F)(F)F.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BF3KNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90660117 | |
| Record name | Potassium (4-carbamoylphenyl)(trifluoro)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90660117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
850623-63-1 | |
| Record name | Borate(1-), [4-(aminocarbonyl)phenyl]trifluoro-, potassium (1:1), (T-4)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=850623-63-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Potassium (4-carbamoylphenyl)(trifluoro)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90660117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Characterization of Potassium (4-aminocarbonylphenyl)trifluoroborate
Foreword: The Strategic Importance of Potassium (4-aminocarbonylphenyl)trifluoroborate in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the quest for molecular entities with enhanced pharmacological profiles is perpetual. Among the vast arsenal of synthetic building blocks, potassium organotrifluoroborates have emerged as exceptionally versatile and robust reagents.[1] Their superior stability, ease of handling, and predictable reactivity in a myriad of chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction, have solidified their position as indispensable tools for drug development professionals.[1]
This guide focuses on a particularly valuable member of this class: Potassium (4-aminocarbonylphenyl)trifluoroborate. The presence of the aminocarbonyl (carboxamide) functionality imparts a unique set of properties, offering a handle for further derivatization and influencing the pharmacokinetic and pharmacodynamic properties of parent molecules. This technical guide provides a comprehensive overview of the synthesis, characterization, and practical applications of this important reagent, grounded in established scientific principles and field-proven insights.
I. Synthesis of Potassium (4-aminocarbonylphenyl)trifluoroborate: A Robust and Scalable Protocol
The most direct and widely adopted method for the synthesis of potassium aryltrifluoroborates is the reaction of the corresponding arylboronic acid with potassium hydrogen fluoride (KHF₂).[1][2] This method is lauded for its operational simplicity, high yields, and the crystalline, air- and moisture-stable nature of the resulting trifluoroborate salt.
Underlying Principles of the Synthesis
The transformation from a boronic acid to a trifluoroborate involves the displacement of the hydroxyl groups on the boron atom by fluoride ions. The use of potassium hydrogen fluoride is critical; it serves as a convenient and effective source of fluoride ions in an aqueous medium.[2] The reaction proceeds readily at room temperature, and the desired product often precipitates from the reaction mixture, facilitating a straightforward isolation process.
Detailed Experimental Protocol
This protocol is adapted from established procedures for the synthesis of potassium aryltrifluoroborates.[2][3]
Materials and Reagents:
-
4-Carbamoylphenylboronic acid
-
Potassium hydrogen fluoride (KHF₂)
-
Methanol (MeOH)
-
Deionized water (H₂O)
-
Acetone
-
Diethyl ether
Procedure:
-
Dissolution of the Boronic Acid: In a suitable reaction vessel, dissolve 4-carbamoylphenylboronic acid in methanol.
-
Preparation of KHF₂ Solution: In a separate vessel, prepare a saturated aqueous solution of potassium hydrogen fluoride.
-
Reaction: While stirring the boronic acid solution at room temperature, add the KHF₂ solution dropwise. A precipitate of Potassium (4-aminocarbonylphenyl)trifluoroborate should begin to form.
-
Reaction Completion and Isolation: Continue stirring the mixture at room temperature for a designated period (typically 1-2 hours) to ensure complete reaction. Collect the solid product by vacuum filtration.
-
Washing and Drying: Wash the collected solid sequentially with cold methanol, acetone, and diethyl ether to remove any unreacted starting materials and impurities. Dry the final product under vacuum to obtain a fine, white crystalline solid.
Synthesis Workflow Diagram
Caption: Synthesis workflow for Potassium (4-aminocarbonylphenyl)trifluoroborate.
II. Comprehensive Characterization of Potassium (4-aminocarbonylphenyl)trifluoroborate
Rigorous characterization is paramount to confirm the identity, purity, and structural integrity of the synthesized product. A multi-technique approach, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS), is essential.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of Potassium (4-aminocarbonylphenyl)trifluoroborate. A comprehensive analysis involves ¹H, ¹³C, ¹⁹F, and ¹¹B NMR.
General Considerations for NMR Analysis:
-
Solvent: Due to the salt-like nature of potassium organotrifluoroborates, a polar aprotic solvent such as dimethyl sulfoxide-d₆ (DMSO-d₆) is typically used for NMR analysis.
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for ¹H and ¹³C NMR. For ¹⁹F and ¹¹B NMR, external standards are often employed.
Expected NMR Data:
| Nucleus | Expected Chemical Shift Range (ppm) | Key Features and Rationale |
| ¹H NMR | 7.0 - 8.5 | Aromatic protons will appear as multiplets in this region. The exact shifts and coupling patterns will depend on the substitution pattern. The amide protons (NH₂) will likely appear as a broad singlet, with its chemical shift being concentration and temperature-dependent. |
| ¹³C NMR | 120 - 170 | Aromatic carbons will resonate in the downfield region. The carbon attached to the boron atom is often observed as a broad signal due to quadrupolar relaxation of the boron nucleus. The carbonyl carbon of the amide will appear at the downfield end of this range. |
| ¹⁹F NMR | -130 to -150 | A characteristic broad singlet or a quartet is expected for the three equivalent fluorine atoms attached to the boron. The multiplicity can be influenced by coupling to the ¹¹B nucleus. |
| ¹¹B NMR | 0 to 10 | A quartet is typically observed due to the coupling with the three fluorine atoms (J-coupling). The chemical shift is indicative of a tetracoordinate boron species. |
B. Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy provides valuable information about the functional groups present in the molecule. The spectrum is typically recorded on a solid sample using a KBr pellet or an Attenuated Total Reflectance (ATR) accessory.
Key Expected IR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3400 - 3200 | N-H stretch | Amide (NH₂) |
| ~1660 | C=O stretch (Amide I) | Amide |
| ~1600 | N-H bend (Amide II) | Amide |
| 1100 - 900 | B-F stretch | Trifluoroborate |
| 1600 - 1450 | C=C stretch | Aromatic ring |
C. Mass Spectrometry (MS)
Electrospray ionization mass spectrometry (ESI-MS) is a suitable technique for the analysis of potassium organotrifluoroborates.[4] The analysis is typically performed in negative ion mode to observe the trifluoroborate anion.
Expected Mass Spectrum Features:
-
Primary Ion: The primary ion observed in the negative mode will be the [M-K]⁻ anion, which corresponds to the (4-aminocarbonylphenyl)trifluoroborate anion.
-
High-Resolution Mass Spectrometry (HRMS): HRMS provides an accurate mass measurement of the [M-K]⁻ ion, allowing for the confirmation of the elemental composition.[4]
Characterization Workflow Diagram
Caption: A multi-technique workflow for the characterization of Potassium (4-aminocarbonylphenyl)trifluoroborate.
III. Applications in Drug Development and Medicinal Chemistry
The utility of Potassium (4-aminocarbonylphenyl)trifluoroborate in drug discovery is primarily centered on its application in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This powerful carbon-carbon bond-forming reaction allows for the facile introduction of the (4-aminocarbonylphenyl) moiety into a wide range of molecular scaffolds.
Key Advantages in Suzuki-Miyaura Coupling:
-
Stability and Handling: As previously mentioned, the air and moisture stability of potassium trifluoroborates simplifies their handling and storage compared to their boronic acid counterparts.[1]
-
Controlled Release of the Active Species: Under the basic conditions of the Suzuki-Miyaura reaction, the trifluoroborate slowly hydrolyzes to the corresponding boronic acid, which is the active species in the catalytic cycle. This slow release can minimize side reactions associated with high concentrations of boronic acids.
-
Functional Group Tolerance: The reaction is tolerant of a wide array of functional groups, a critical feature in the synthesis of complex, polyfunctional drug molecules.
The Role of the Aminocarbonylphenyl Moiety:
The (4-aminocarbonylphenyl) group is a common structural motif in pharmaceuticals. The amide functionality can:
-
Engage in Hydrogen Bonding: The amide N-H and C=O groups can act as hydrogen bond donors and acceptors, respectively, facilitating crucial interactions with biological targets such as enzymes and receptors.
-
Modulate Physicochemical Properties: The introduction of this polar group can influence a molecule's solubility, lipophilicity, and metabolic stability, all of which are key parameters in drug design.
-
Serve as a Synthetic Handle: The amide can be further functionalized or serve as a precursor to other functional groups.
IV. Conclusion: A Versatile and Enabling Reagent
Potassium (4-aminocarbonylphenyl)trifluoroborate stands as a testament to the enabling power of modern synthetic reagents. Its straightforward synthesis, robust stability, and versatile reactivity make it an invaluable asset for researchers and scientists in the pharmaceutical industry. This guide has provided a comprehensive overview of its synthesis and characterization, underpinned by established scientific principles and practical, field-tested methodologies. As the demand for novel therapeutics continues to grow, the strategic application of well-characterized and reliable building blocks like Potassium (4-aminocarbonylphenyl)trifluoroborate will undoubtedly play a pivotal role in accelerating the discovery and development of the next generation of medicines.
V. References
-
Darses, S.; Genet, J.-P. Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chem. Rev.2008 , 108 (1), 288–325. [Link]
-
Molander, G. A.; Ellis, N. Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction. Acc. Chem. Res.2007 , 40 (4), 275–286. [Link]
-
Molander, G. A.; Cavalcanti, L. N.; García-García, C. Nickel-Catalyzed Borylation of Aryl and Heteroaryl Halides and Pseudohalides with Tetrahydroxydiboron. J. Org. Chem.2013 , 78 (12), 6427–6439. [Link]
-
Murphy, J. M.; Tzschucke, C. C.; Hartwig, J. F. One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Ir-Catalyzed Borylation of Arenes. Org. Lett.2007 , 9 (5), 757–760. [Link]
-
Molander, G. A.; Siddiqui, S. Z.; Fleury-Brégeot, N. Synthesis of 1-Naphthol via Oxidation of Potassium 1-Naphthyltrifluoroborate. Org. Synth.2012 , 89, 247. [Link]
-
Pertusati, F.; Jog, P. V.; Prakash, G. K. S. Preparation of Tetrabutylammonium(4-Fluorophenyl)trifluoroborate. Org. Synth.2011 , 88, 232. [Link]
-
Petrillo, D. E.; Kohli, R. K.; Molander, G. A. Accurate mass determination of organotrifluoroborates. Tetrahedron Lett.2006 , 47 (41), 7475-7477. [Link]
-
Oliveira, R. A.; da Silva, R. O.; Molander, G. A.; Menezes, P. H. 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates. Magn. Reson. Chem.2009 , 47 (10), 873-878. [Link]
-
Polfer, N. C.; Paizs, B.; Snoek, L. C.; Compagnon, I.; Suhai, S.; Meijer, G.; von Helden, G.; Oomens, J. Infrared Fingerprint Spectroscopy and Theoretical Studies of Potassium Ion Tagged Amino Acids and Peptides in the Gas Phase. J. Am. Chem. Soc.2005 , 127 (23), 8571–8579. [Link]
-
PubChem Compound Summary for CID 44717231, Potassium (2-aminocarbonylphenyl)trifluoroborate. National Center for Biotechnology Information. [Link]
Sources
physical and chemical properties of Potassium (4-aminocarbonylphenyl)trifluoroborate
This guide provides a comprehensive overview of the physical and chemical properties of Potassium (4-aminocarbonylphenyl)trifluoroborate, a versatile and stable reagent with significant applications in synthetic chemistry, particularly in the realm of drug discovery and development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries who are seeking a deeper understanding of this compound's characteristics and utility.
Introduction: The Rise of Organotrifluoroborates
In the landscape of modern organic synthesis, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds.[1] While boronic acids have traditionally been the workhorses in these reactions, their inherent instability and tendency to undergo protodeboronation can lead to challenges in purification and stoichiometry. The advent of potassium organotrifluoroborates has offered a robust solution to these limitations. These crystalline, air- and moisture-stable salts serve as protected forms of boronic acids, exhibiting enhanced stability and ease of handling, making them highly valuable reagents in a synthetic chemist's toolkit.[2] Potassium (4-aminocarbonylphenyl)trifluoroborate, in particular, provides a stable and efficient means of introducing the 4-carbamoylphenyl moiety, a common structural motif in medicinally relevant molecules.
Physicochemical Properties
A thorough understanding of the physical and chemical properties of a reagent is paramount for its effective and safe use in the laboratory. This section details the key characteristics of Potassium (4-aminocarbonylphenyl)trifluoroborate.
General Characteristics
Potassium (4-aminocarbonylphenyl)trifluoroborate is a white to off-white solid, a characteristic shared by many potassium organotrifluoroborates.[3] Its stability under ambient conditions is a significant advantage over the corresponding boronic acid, allowing for long-term storage without degradation.
| Property | Value | Reference |
| CAS Number | 850623-63-1 | [4] |
| Molecular Formula | C₇H₆BF₃KNO | [4] |
| Molecular Weight | 227.03 g/mol | [4] |
| Appearance | White to off-white solid | [3] |
| Melting Point | >300 °C | |
| Storage Temperature | 2-8°C |
Solubility
Qualitative solubility studies indicate that potassium organotrifluoroborates are generally soluble in polar organic solvents.[5] For Potassium (4-aminocarbonylphenyl)trifluoroborate, the following solubility profile can be expected:
| Solvent | Solubility | Reference |
| Water | Slightly soluble | [5] |
| Methanol | Soluble | [5] |
| Acetonitrile | Soluble | [6] |
| Acetone | Soluble | [6] |
| Dimethyl Sulfoxide (DMSO) | Soluble | [5][7] |
| Dichloromethane | Poorly soluble | N/A |
| Toluene | Poorly soluble | N/A |
| Hexanes | Insoluble | N/A |
Synthesis and Purification
The synthesis of potassium organotrifluoroborates is typically a straightforward process, involving the conversion of a corresponding organoboron precursor, most commonly a boronic acid, with potassium hydrogen fluoride (KHF₂).[8] This method is highly efficient and generally provides the desired product in high yield and purity.
Synthetic Pathway
The most direct route to Potassium (4-aminocarbonylphenyl)trifluoroborate is from 4-carbamoylphenylboronic acid. The reaction proceeds via the displacement of the hydroxyl groups on the boron atom by fluoride ions from KHF₂.
Caption: Synthetic route to Potassium (4-aminocarbonylphenyl)trifluoroborate.
Experimental Protocol
The following is a representative, detailed protocol for the synthesis of Potassium (4-aminocarbonylphenyl)trifluoroborate from 4-carbamoylphenylboronic acid.
Materials:
-
4-Carbamoylphenylboronic acid
-
Potassium hydrogen fluoride (KHF₂)
-
Methanol (MeOH)
-
Deionized water
-
Acetone
-
Diethyl ether
Procedure:
-
In a flask, dissolve 4-carbamoylphenylboronic acid (1.0 eq) in methanol.
-
In a separate container, prepare a saturated aqueous solution of potassium hydrogen fluoride (3.0-4.0 eq).
-
Cool the boronic acid solution in an ice bath and add the KHF₂ solution dropwise with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Remove the methanol under reduced pressure.
-
Collect the resulting solid by vacuum filtration and wash with cold water and diethyl ether.
-
For further purification, the crude product can be dissolved in hot acetone, filtered to remove any insoluble impurities, and then precipitated by the addition of diethyl ether.[5]
-
Dry the purified product under vacuum to yield Potassium (4-aminocarbonylphenyl)trifluoroborate as a white solid.
Analytical Characterization
The structural integrity and purity of Potassium (4-aminocarbonylphenyl)trifluoroborate are typically confirmed using a combination of spectroscopic techniques, most notably Nuclear Magnetic Resonance (NMR).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the characterization of organotrifluoroborates. Spectra are typically recorded in deuterated dimethyl sulfoxide (DMSO-d₆), which provides good solubility for these salts.[5]
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons of the phenyl ring and the protons of the aminocarbonyl group. The aromatic protons typically appear as two doublets in the range of δ 7.0-8.0 ppm, corresponding to the ortho and meta protons relative to the trifluoroborate group. The amide protons will appear as two broad singlets.
-
¹³C NMR: The carbon NMR spectrum will display signals for the aromatic carbons and the carbonyl carbon. The carbon atom attached to the boron (C-B bond) often shows a broad signal due to quadrupolar relaxation of the boron nucleus.[1]
-
¹⁹F NMR: The fluorine NMR spectrum is a key diagnostic tool and will exhibit a sharp singlet for the three equivalent fluorine atoms of the trifluoroborate group.
-
¹¹B NMR: The boron NMR spectrum will show a characteristic quartet due to the coupling with the three fluorine atoms.
Note: While the general characteristics of the NMR spectra are described, specific chemical shift values and coupling constants for Potassium (4-aminocarbonylphenyl)trifluoroborate were not available in the cited literature.
Chemical Properties and Applications
The primary utility of Potassium (4-aminocarbonylphenyl)trifluoroborate lies in its application as a stable and efficient nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[2]
Suzuki-Miyaura Cross-Coupling Reactions
This reaction enables the formation of a C-C bond between the 4-aminocarbonylphenyl group and a variety of aryl or heteroaryl halides or triflates. The trifluoroborate salt offers high functional group tolerance and often leads to high yields of the desired biaryl products.[9]
Caption: General workflow for Suzuki-Miyaura cross-coupling reactions.
Representative Reaction Conditions
While a specific example for Potassium (4-aminocarbonylphenyl)trifluoroborate was not found in the reviewed literature, a general protocol for the Suzuki-Miyaura coupling of potassium organotrifluoroborates with an aryl halide, such as 4-bromoanisole, is as follows:
Materials:
-
Potassium (4-aminocarbonylphenyl)trifluoroborate (1.1 eq)
-
4-Bromoanisole (1.0 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)
-
RuPhos (4-10 mol%)
-
Cesium carbonate (Cs₂CO₃) or Potassium carbonate (K₂CO₃) (2-3 eq)
-
Toluene
-
Water
Procedure:
-
To a reaction vessel, add Potassium (4-aminocarbonylphenyl)trifluoroborate, 4-bromoanisole, palladium(II) acetate, RuPhos, and the base.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).
-
Add degassed toluene and water (typically in a 4:1 to 10:1 ratio).
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to afford the desired 4'-methoxy-[1,1'-biphenyl]-4-carboxamide.
This robust methodology allows for the synthesis of a wide array of biaryl compounds with the 4-carbamoylphenyl moiety, which are of significant interest in medicinal chemistry.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling Potassium (4-aminocarbonylphenyl)trifluoroborate.
Hazard Identification
Based on data for similar potassium organotrifluoroborates, the following hazards are anticipated:
-
Skin Irritation: May cause skin irritation upon contact.
-
Eye Irritation: May cause serious eye irritation.
-
Respiratory Irritation: May cause respiratory tract irritation if inhaled.
Recommended Handling Procedures
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile rubber), and a lab coat.[10]
-
Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust.[10]
-
Handling: Avoid generating dust. Use appropriate tools for transferring the solid.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Recommended storage is at 2-8°C.
First Aid Measures
-
In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.
-
In case of skin contact: Immediately wash skin with soap and plenty of water. Remove contaminated clothing. Get medical attention if irritation develops.
-
If inhaled: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.
-
If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention.
Note: This safety information is based on general data for potassium organotrifluoroborates. It is highly recommended to consult a specific Safety Data Sheet (SDS) for Potassium (4-aminocarbonylphenyl)trifluoroborate if available.
Conclusion
Potassium (4-aminocarbonylphenyl)trifluoroborate is a highly stable, easy-to-handle, and versatile reagent for the introduction of the 4-carbamoylphenyl group in organic synthesis. Its superior stability compared to the corresponding boronic acid makes it an attractive choice for applications in drug discovery and development, where reliability and reproducibility are paramount. The straightforward synthesis and robust performance in Suzuki-Miyaura cross-coupling reactions underscore its value as a key building block for the construction of complex molecular architectures.
References
- Batey, R. A., Thadani, A. N., & Smil, D. V. (1999).
- Molander, G. A., & Bernardi, C. R. (2002). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 67(24), 8424–8429.
- Molander, G. A., & Petrillo, D. E. (2008).
- Oliveira, R. A., Silva, R. O., Molander, G. A., & Menezes, P. H. (2009). 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates. Magnetic Resonance in Chemistry, 47(10), 873–878.
- Oliveira, R. A., et al. (2009). 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates. Magnetic Resonance in Chemistry, 47(10), 873-878.
-
Organic Chemistry Portal. (n.d.). Synthesis of aryltrifluoroborates. Retrieved from [Link]
- Darses, S., & Genet, J.-P. (2003). Potassium Organotrifluoroborates: New Partners in Palladium-Catalyzed Cross-Coupling Reactions. European Journal of Organic Chemistry, 2003(22), 4313–4327.
- Molander, G. A., & Cavalcanti, L. N. (2013). Nickel-Catalyzed Borylation of Aryl and Hetaryl Halides and Pseudohalides with Tetrahydroxydiboron. The Journal of Organic Chemistry, 78(13), 6427–6439.
- Molander, G. A., & Jean-Gérard, L. (2009). Use of Potassium β-Trifluoroborato Amides in Suzuki-Miyaura Cross-Coupling Reactions. The Journal of Organic Chemistry, 74(15), 5548–5554.
- Molander, G. A., & Trice, S. L. J. (2012). Synthesis and Suzuki–Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl and Hetaryl Halides. Organic Letters, 14(15), 3956–3959.
- Molander, G. A., & Fumagalli, T. (2006). Palladium(0)-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates with Alkenyl Bromides. The Journal of Organic Chemistry, 71(15), 5743–5747.
- Molander, G. A., & Brown, A. R. (2006). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 71(26), 9681–9686.
-
ChemUniverse. (n.d.). POTASSIUM (4-AMINOCARBONYLPHENYL)TRIFLUOROBORATE [P78362]. Retrieved from [Link]
- Carl ROTH. (2025). Safety Data Sheet: Potassium tetrafluoroborate.
- Fisher Scientific. (2011). SAFETY DATA SHEET: POTASSIUM VINYLTRIFLUOROBORATE.
- Molander, G. A., & Ham, J. (2006).
- Molander, G. A., & Figueroa, R. (2006).
- Sebelius, S., Olsson, V. J., & Szabó, K. J. (2005). Palladium Pincer Complex Catalyzed Borylation of α,β-Unsaturated Acceptors. A Mild and General Route to β-Borylated Carbonyl Compounds. Journal of the American Chemical Society, 127(31), 10478–10479.
- Murphy, J. M., Tzschucke, C. C., & Hartwig, J. F. (2007). One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Iridium-Catalyzed Borylation of Arenes. Organic Letters, 9(5), 757–760.
-
Gaylord Chemical Company, L.L.C. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from [Link]
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- 8. Potassium aryltrifluoroborate synthesis [organic-chemistry.org]
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- 10. carlroth.com [carlroth.com]
An In-depth Technical Guide to Potassium (4-aminocarbonylphenyl)trifluoroborate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Potassium (4-aminocarbonylphenyl)trifluoroborate, with CAS number 850623-70-0, is a versatile and highly stable organoboron compound. As a member of the potassium organotrifluoroborate salt family, it serves as a valuable precursor to the corresponding boronic acid, offering significant advantages in terms of stability and handling. These salts are crystalline, air- and moisture-stable solids, which circumvents many of the challenges associated with the use of boronic acids, such as their propensity for dehydration to form cyclic boroxines and their susceptibility to protodeboronation.
This guide provides a comprehensive overview of the synthesis, properties, and applications of Potassium (4-aminocarbonylphenyl)trifluoroborate, with a particular focus on its utility in Suzuki-Miyaura cross-coupling reactions and its potential applications in medicinal chemistry, particularly in the synthesis of complex molecules such as PARP (Poly(ADP-ribose) polymerase) inhibitors.
Physicochemical Properties
Potassium (4-aminocarbonylphenyl)trifluoroborate is a white solid with the molecular formula C7H6BF3KNO and a molecular weight of 227.03 g/mol . Key physicochemical properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 850623-70-0 | N/A |
| Molecular Formula | C7H6BF3KNO | N/A |
| Molecular Weight | 227.03 g/mol | N/A |
| Melting Point | >300 °C | [1] |
| Appearance | Solid | [1] |
| Storage Temperature | 2-8°C | [1] |
Synthesis of Potassium (4-aminocarbonylphenyl)trifluoroborate
The most common and straightforward method for the synthesis of potassium aryltrifluoroborates is the reaction of the corresponding arylboronic acid with potassium hydrogen fluoride (KHF2). This method is generally high-yielding and results in a stable, crystalline product that can be easily isolated.
General Synthetic Protocol
The following is a generalized, yet detailed, step-by-step protocol for the synthesis of Potassium (4-aminocarbonylphenyl)trifluoroborate from 4-aminocarbonylphenylboronic acid.
Materials:
-
4-Aminocarbonylphenylboronic acid
-
Potassium hydrogen fluoride (KHF2)
-
Methanol (MeOH)
-
Water (H2O)
-
Acetone
-
Diethyl ether (Et2O)
Procedure:
-
In a suitable reaction vessel, dissolve 4-aminocarbonylphenylboronic acid in methanol.
-
In a separate vessel, prepare a saturated aqueous solution of potassium hydrogen fluoride (approximately 3-4 equivalents).
-
Cool the boronic acid solution in an ice bath.
-
Slowly add the KHF2 solution to the cooled boronic acid solution with vigorous stirring. A precipitate will form.
-
Allow the reaction mixture to warm to room temperature and continue stirring for 1-2 hours to ensure complete reaction.
-
Remove the solvent under reduced pressure.
-
The resulting solid residue is then triturated with hot acetone to dissolve the potassium trifluoroborate salt, leaving behind inorganic salts.
-
Filter the hot acetone solution to remove any insoluble inorganic byproducts.
-
Concentrate the acetone filtrate until the product begins to crystallize.
-
Add diethyl ether to the concentrated acetone solution to precipitate the final product.
-
Isolate the white, crystalline product by filtration, wash with a small amount of diethyl ether, and dry under vacuum.
Spectral Characterization
Detailed spectral data for Potassium (4-aminocarbonylphenyl)trifluoroborate is not widely available in the public domain. However, based on extensive studies of other potassium aryltrifluoroborates, the expected spectral characteristics can be inferred[2][3].
-
¹H NMR: The aromatic protons would be expected to appear in the range of δ 7.0-8.0 ppm. The amide protons would likely appear as a broad singlet.
-
¹³C NMR: The aromatic carbons would resonate in the typical downfield region (δ 120-140 ppm). The carbon attached to the boron atom is often observed as a broad signal due to quadrupolar relaxation of the boron nucleus. The carbonyl carbon of the amide would be expected around δ 165-175 ppm.
-
¹⁹F NMR: A characteristic quartet is expected for the trifluoroborate group due to coupling with the ¹¹B nucleus. The chemical shift for aryltrifluoroborates typically falls in the range of -135 to -145 ppm.
-
¹¹B NMR: A quartet is expected due to coupling with the three fluorine atoms.
-
IR Spectroscopy: Characteristic peaks would include N-H stretching of the amide (around 3400-3200 cm⁻¹), C=O stretching of the amide (around 1650 cm⁻¹), and strong B-F stretching vibrations (around 1100-1000 cm⁻¹).
Applications in Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds. Potassium organotrifluoroborates have emerged as superior coupling partners in these reactions due to their stability and ease of handling. The reaction mechanism is believed to involve a slow, in-situ hydrolysis of the trifluoroborate to the corresponding boronic acid, which then enters the catalytic cycle. This slow-release mechanism can help to minimize side reactions.
General Protocol for Suzuki-Miyaura Cross-Coupling
The following is a general protocol for the Suzuki-Miyaura cross-coupling of Potassium (4-aminocarbonylphenyl)trifluoroborate with an aryl halide. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.
Materials:
-
Potassium (4-aminocarbonylphenyl)trifluoroborate
-
Aryl halide (e.g., aryl bromide or chloride)
-
Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(dppf))
-
Phosphine ligand (e.g., SPhos, RuPhos, XPhos)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent system (e.g., Toluene/H₂O, Dioxane/H₂O)
Procedure:
-
To a reaction vessel, add Potassium (4-aminocarbonylphenyl)trifluoroborate (1.0-1.5 equiv.), the aryl halide (1.0 equiv.), and the base (2-3 equiv.).
-
Add the palladium catalyst (1-5 mol%) and the phosphine ligand (2-10 mol%).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Application in Medicinal Chemistry: Synthesis of PARP Inhibitors
Poly(ADP-ribose) polymerase (PARP) inhibitors are a class of targeted cancer therapies. Many PARP inhibitors feature a biaryl scaffold, which can be efficiently synthesized using Suzuki-Miyaura cross-coupling reactions. While a direct synthesis of a known PARP inhibitor using Potassium (4-aminocarbonylphenyl)trifluoroborate is not readily found in the literature, its structure makes it an ideal building block for the synthesis of analogues of PARP inhibitors like Olaparib or Rucaparib. The 4-aminocarbonylphenyl moiety is a common structural motif in these molecules.
For instance, the core of many PARP inhibitors contains a phthalazinone or a similar heterocyclic system linked to a substituted phenyl ring. Potassium (4-aminocarbonylphenyl)trifluoroborate could be coupled with a halogenated heterocyclic core to construct the key biaryl linkage.
Sources
Introduction: Re-engineering the Suzuki-Miyaura Reaction with Organotrifluoroborates
An In-Depth Technical Guide to the Suzuki Coupling Mechanism of Potassium (4-aminocarbonylphenyl)trifluoroborate
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, prized for its capacity to forge carbon-carbon bonds with exceptional reliability and functional group tolerance.[1][2][3] While traditionally reliant on boronic acids, the inherent challenges of these reagents—namely their instability, propensity for side reactions, and difficult handling—have spurred the development of superior alternatives.[1][4] Among these, potassium organotrifluoroborates have emerged as a class of exceptionally robust and versatile coupling partners.[3][4]
These crystalline, air- and moisture-stable solids simplify handling and storage, representing a significant leap forward in operational efficiency.[1][5] This guide focuses specifically on Potassium (4-aminocarbonylphenyl)trifluoroborate , a reagent of particular interest to the pharmaceutical and drug development sectors. The embedded 4-aminocarbonylphenyl (benzamide) moiety is a privileged scaffold in medicinal chemistry, and understanding the precise mechanism of its coupling is paramount for the rational design and synthesis of novel therapeutic agents.[6][7][8] We will dissect the mechanistic nuances of this reagent, moving from its unique chemical properties to its role within the palladium catalytic cycle and its practical application in the laboratory.
Part 1: The Foundational Chemistry of Potassium Organotrifluoroborates
The superior performance of potassium organotrifluoroborates is not incidental; it is a direct consequence of their unique structure and reactivity profile. Understanding these principles is critical to harnessing their full potential.
The "Protected Boronic Acid": A Paradigm of Stability
Unlike boronic acids, which often exist as complex mixtures of cyclic trimeric anhydrides (boroxines) and are susceptible to degradation, organotrifluoroborates are monomeric, crystalline solids with indefinite benchtop stability.[9][10] This stability is conferred by the tetracoordinate boron center, which is fortified by three strong, electron-withdrawing boron-fluorine bonds.[3][5] This structure effectively "protects" the reactive carbon-boron bond from premature and undesired reactions, such as protodeboronation and oxidation, that can plague boronic acid couplings.[3][5][11][12]
The Gateway to Reactivity: Controlled Hydrolysis and Slow Release
The inertness of the trifluoroborate salt is the key to its stability, but this protection must be removed to engage in the catalytic cycle. The active nucleophilic species in the Suzuki coupling is not the trifluoroborate itself, but the corresponding boronic acid, which is generated in situ through hydrolysis.[13][14][15][16]
This hydrolysis step is the mechanistic cornerstone of the reagent's efficacy. Under the basic, aqueous conditions of the Suzuki-Miyaura reaction, the trifluoroborate undergoes a stepwise substitution of fluoride ions for hydroxide ions, slowly releasing the active boronic acid.[13][14] This "slow-release" mechanism is a critical advantage; by maintaining a low, steady-state concentration of the highly reactive boronic acid, it dramatically minimizes common side reactions like oxidative homocoupling.[11][13][14][15][16] The rate of this release is a finely tuned process influenced by factors including the base, solvent composition, temperature, and even the surface of the reaction vessel.[13][14][15]
Part 2: The Catalytic Cycle in Detail
With the active (4-aminocarbonylphenyl)boronic acid slowly being generated in the reaction medium, it can now enter the palladium-catalyzed cycle. The generally accepted mechanism involves three primary stages: oxidative addition, transmetalation, and reductive elimination.[2][17][18]
Step 3: Reductive Elimination
Following transmetalation, the resulting diorganopalladium(II) complex holds both organic partners destined for coupling. This intermediate undergoes reductive elimination, where the two organic groups are expelled from the palladium coordination sphere, forming the new carbon-carbon bond of the final biaryl product. [17][18][19]This step regenerates the catalytically active Pd(0) species, which is then free to re-enter the cycle, enabling the process to repeat until the limiting reagent is consumed. [2][17][19]
Part 3: Practical Implementation and Experimental Protocol
A robust mechanistic understanding enables the design of efficient and reproducible synthetic procedures. The following sections provide validated protocols for the synthesis and application of Potassium (4-aminocarbonylphenyl)trifluoroborate.
Synthesis of Potassium (4-aminocarbonylphenyl)trifluoroborate
This reagent is readily prepared from its corresponding boronic acid, a procedure adaptable to multi-gram scales.
Protocol:
-
Setup: To a round-bottomed flask equipped with a magnetic stir bar, add (4-aminocarbonylphenyl)boronic acid (1.0 equiv) and methanol (approx. 3.5 mL per gram of boronic acid).
-
Cooling: Cool the resulting solution to 0-5 °C using an ice-water bath.
-
Addition of KHF₂: In a separate vessel, prepare a saturated aqueous solution of potassium hydrogen fluoride (KHF₂) (approx. 3.0 equiv). Add this solution portion-wise to the stirred, cooled methanolic solution over 10-15 minutes. A thick white precipitate will form.
-
Stirring: Remove the ice bath and allow the slurry to stir at room temperature for 30-60 minutes to ensure complete conversion.
-
Isolation: Isolate the white solid by vacuum filtration through a Büchner funnel.
-
Washing: Wash the filter cake sequentially with cold methanol and then diethyl ether to remove any unreacted starting material and water.
-
Drying: Dry the resulting crystalline solid under high vacuum to yield Potassium (4-aminocarbonylphenyl)trifluoroborate.
Representative Suzuki-Miyaura Cross-Coupling Protocol
This protocol details the coupling of Potassium (4-aminocarbonylphenyl)trifluoroborate with a representative aryl bromide.
Workflow Overview
Reagents and Equipment:
-
Reactants: Aryl Bromide (1.0 equiv), Potassium (4-aminocarbonylphenyl)trifluoroborate (1.2–1.5 equiv).
-
Catalyst System: Pd(OAc)₂ (1–3 mol %), RuPhos (2–6 mol %).
-
Base: K₂CO₃ or Cs₂CO₃ (2–3 equiv).
-
Solvent: Toluene/Water or THF/Water (typically in a 9:1 or 10:1 ratio).
-
Equipment: Schlenk flask or sealed vial, magnetic stirrer/hotplate, inert gas line (N₂ or Ar), standard glassware for workup and chromatography.
Step-by-Step Procedure:
-
Vessel Preparation: To a dry Schlenk flask under an inert atmosphere, add the aryl bromide (1.0 equiv), Potassium (4-aminocarbonylphenyl)trifluoroborate (1.5 equiv), palladium(II) acetate (2 mol %), RuPhos (4 mol %), and potassium carbonate (3 equiv).
-
Solvent Addition: Add the degassed solvent mixture (e.g., THF/H₂O 10:1) via syringe.
-
Degassing: Subject the reaction mixture to three cycles of vacuum/backfill with inert gas to ensure all oxygen is removed.
-
Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS until the aryl bromide is consumed (typically 4–24 hours).
-
Cooling and Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Washing: Combine the organic extracts and wash with brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to afford the pure biaryl product.
Rationale for Component Selection
-
Catalyst/Ligand: The combination of a simple Pd(II) precatalyst with a bulky, electron-rich biarylphosphine ligand like RuPhos is crucial. [9]The ligand facilitates the in-situ reduction of Pd(II) to Pd(0), stabilizes the active catalyst, and promotes the key oxidative addition and reductive elimination steps. [9][20]* Base and Solvent: The use of a base (K₂CO₃, Cs₂CO₃) in an aqueous co-solvent system is non-negotiable. [21][22]It is mechanistically required to drive the essential hydrolysis of the trifluoroborate to the active boronic acid and to facilitate the transmetalation step. [5][23][21]
Typical Reaction Parameters
The versatility of this method allows for the coupling of (4-aminocarbonylphenyl)trifluoroborate with a range of electrophiles.
| Electrophile Class | Typical Catalyst System | Base | Solvent System | Temp (°C) | Typical Yield (%) |
| Aryl Bromides | Pd(OAc)₂ / RuPhos | K₂CO₃ | THF / H₂O | 80 | 75–95 |
| Aryl Chlorides (Activated) | Pd(OAc)₂ / SPhos | K₂CO₃ | EtOH / H₂O | 80 | 70–90 [21] |
| Aryl Chlorides (Unactivated) | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene / H₂O | 100 | 65–85 [12] |
| Aryl Triflates | PdCl₂(dppf) | Cs₂CO₃ | THF / H₂O | 65 | 70–90 |
Table 1: Summary of representative conditions for Suzuki-Miyaura coupling.
Conclusion
Potassium (4-aminocarbonylphenyl)trifluoroborate is more than just another organoboron reagent; it is an engineered solution to the classic challenges of the Suzuki-Miyaura reaction. Its exceptional stability, coupled with a controlled, in situ release of the active boronic acid, provides a highly efficient and reproducible platform for the synthesis of complex molecules. The mechanistic pathway, proceeding through a kinetically favored palladium-hydroxo intermediate during transmetalation, underscores the critical and multifaceted role of the base and aqueous solvent system. For researchers in drug discovery and development, a deep understanding of this mechanism is not merely academic—it is the key to unlocking new synthetic possibilities and accelerating the creation of next-generation therapeutics bearing the vital benzamide pharmacophore.
References
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Lennox, A. J. J., & Lloyd-jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(17), 7431-7441. [Link]
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Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
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Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling (Presentation). [Link]
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Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
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Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Accounts of Chemical Research, 45(4), 634-645. [Link]
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Macharia, J. M., et al. (2021). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]
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Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(17), 7431-7441. [Link]
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Molander, G. A., & Petrillo, D. E. (2008). Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates. Organic Letters, 10(9), 1795–1798. [Link]
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Lennox, A. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate hydrolysis: boronic acid release mechanism and an acid-base paradox in cross-coupling. PubMed, 22519503. [Link]
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BYJU'S. (n.d.). Merits of the Suzuki Coupling Reaction. [Link]
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Amatore, C., et al. (2006). A DFT Study of the Full Catalytic Cycle of the Suzuki−Miyaura Cross-Coupling on a Model System. Organometallics, 25(19), 4584–4595. [Link]
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Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development, 12(6), 833-846. [Link]
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Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. Accounts of Chemical Research, 40(4), 275-286. [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
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Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Semantic Scholar. [Link]
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Schäfer, A., et al. (2021). The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles. ACS Catalysis, 11(4), 1827–1832. [Link]
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Lloyd-Jones, G. C. (2013). Transmetalation in the Suzuki–Miyaura Coupling: The Fork in the Trail. Israel Journal of Chemistry, 53(11-12), 826-843. [Link]
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The Chemists' Cookbook. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
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Billingsley, K. L., & Buchwald, S. L. (2007). Efficient Catalyst for the Suzuki−Miyaura Coupling of Potassium Aryl Trifluoroborates with Aryl Chlorides. Organic Letters, 9(7), 1287–1290. [Link]
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Butters, M., et al. (2010). Aryl Trifluoroborates in Suzuki–Miyaura Coupling: The Roles of Endogenous Aryl Boronic Acid and Fluoride. Angewandte Chemie International Edition, 49(31), 5376-5380. [Link]
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Molander, G. A., & Brown, A. R. (2006). Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 71(26), 9681–9686. [Link]
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Carrow, B. P., & Hartwig, J. F. (2011). Distinguishing Between Pathways for Transmetalation in Suzuki−Miyaura Reactions. Journal of the American Chemical Society, 133(7), 2116–2119. [Link]
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Dreher, S. D., et al. (2008). Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. Organic Letters, 10(1), 129–131. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (2025). Discover the Versatility of 4-Aminophenylboronic Acid Pinacol Ester in Pharmaceutical Synthesis. [Link]
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Molander, G. A., & Biolatto, B. (2003). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302–4314. [Link]
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Molander, G. A., et al. (2010). Use of Potassium β-Trifluoroborato Amides in Suzuki-Miyaura Cross-Coupling Reactions. The Journal of Organic Chemistry, 75(13), 4616–4619. [Link]
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Vilas-Boas, M., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. [Link]
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Singh, A. K., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules, 27(19), 6608. [Link]
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Tondi, D., et al. (2007). Structural study of phenyl boronic acid derivatives as AmpC β-lactamase inhibitors. Bioorganic & Medicinal Chemistry Letters, 17(19), 5446–5450. [Link]
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Pertusati, F., et al. (2012). Preparation of Tetrabutylammonium(4-Fluorophenyl)trifluoroborate. Organic Syntheses, 89, 26. [Link]
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Molander, G. A., et al. (2012). Synthesis of 1-Naphthol via Oxidation of Potassium 1-Naphthyltrifluoroborate. Organic Syntheses, 89, 423. [Link]
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Organic Chemistry Portal. (n.d.). Potassium alkyltrifluoroborate synthesis. [Link]
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Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Partners in Palladium-Catalyzed Cross-Coupling Reactions. Chemical Reviews, 108(1), 288-325. [Link]
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Vilas-Boas, M., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. ResearchGate. [Link]
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A Senior Application Scientist's Guide to Determining the Solubility of Potassium (4-aminocarbonylphenyl)trifluoroborate in Organic Solvents
Abstract
Potassium (4-aminocarbonylphenyl)trifluoroborate is a versatile reagent in modern synthetic chemistry, particularly valued for its stability and utility in Suzuki-Miyaura cross-coupling reactions. However, its effective use is fundamentally governed by its solubility in the chosen reaction medium. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for understanding and experimentally determining the solubility of this important organoboron salt. Moving beyond a simple data sheet, this document elucidates the theoretical principles governing solubility, presents a rigorous, field-proven experimental protocol, and offers insights into interpreting the resulting data. The methodologies described herein are designed to be self-validating, ensuring the generation of reliable and reproducible solubility data critical for reaction optimization, purification, and process scale-up.
Introduction: The "Why" Behind Solubility
Potassium organotrifluoroborate salts, introduced as stable and easily handled alternatives to boronic acids, have become indispensable tools in organic synthesis.[1] Potassium (4-aminocarbonylphenyl)trifluoroborate, with its distinct phenyl ring, polar amide group, and ionic trifluoroborate moiety, presents a unique and complex solubility profile.
Understanding its solubility is not an academic exercise; it is a critical prerequisite for practical success. Key processes impacted include:
-
Reaction Kinetics: In heterogeneous reaction mixtures, the rate is often limited by the dissolution of the solid reagent. Optimizing the solvent for maximum solubility can significantly accelerate reaction times and improve efficiency.
-
Stoichiometry: Inaccurate assumptions about solubility can lead to the use of a large, undissolved excess of the reagent, complicating purification and generating waste.
-
Purification: Knowledge of solubility is essential for developing effective crystallization and extraction procedures. Separation of the desired product is often facilitated by the low solubility of potassium trifluoroborate salts in many organic solvents.[2]
-
Process Safety and Scalability: Consistent and predictable solubility is paramount for developing safe, scalable, and reproducible chemical processes.
This guide will empower the researcher to systematically evaluate and quantify the solubility of this reagent, transforming trial-and-error solvent screening into a rational, data-driven process.
Theoretical Framework: Predicting Solubility Behavior
The principle of "like dissolves like" provides a foundational starting point for predicting solubility.[3][4] The structure of Potassium (4-aminocarbonylphenyl)trifluoroborate suggests it will behave as follows:
-
Ionic Component (K⁺[RBF₃]⁻): The ionic nature of the salt necessitates solvents with a high dielectric constant capable of stabilizing the separated ions. This favors polar solvents.
-
Polar Group (-C(O)NH₂): The aminocarbonyl (amide) group is highly polar and capable of acting as both a hydrogen bond donor and acceptor. Solvents that can engage in hydrogen bonding (polar protic) or have strong dipole moments (polar aprotic) will effectively solvate this part of the molecule.
-
Aromatic System (Phenyl Ring): The phenyl ring is nonpolar and will have favorable interactions with solvents that have aromatic or nonpolar character.
Based on this analysis, we can hypothesize that polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) will be excellent candidates, as they can effectively solvate the potassium cation and interact with the polar amide group.[2] Polar protic solvents like methanol may also show good solubility. Conversely, nonpolar solvents like hexane and toluene are expected to be poor solvents for this salt.[2]
A Validated Experimental Protocol for Solubility Determination
To generate reliable quantitative data, a robust and reproducible experimental method is essential. The isothermal shake-flask method is a gold-standard technique, recognized by organizations like the OECD for its accuracy.[5][6][7][8] The following protocol is a detailed, step-by-step guide adapted for the specific context of organic solvents.
Core Principle
The method involves agitating an excess amount of the solid solute in the chosen solvent at a constant temperature for a sufficient period to reach thermodynamic equilibrium. After equilibration, the solid and liquid phases are separated, and the concentration of the solute in the saturated liquid phase (the supernatant) is quantified.
Experimental Workflow Diagram
Caption: Isothermal Shake-Flask Experimental Workflow.
Step-by-Step Methodology
Materials:
-
Potassium (4-aminocarbonylphenyl)trifluoroborate (CAS: 850623-63-1)[9]
-
High-purity organic solvents (e.g., DMSO, DMF, Acetonitrile, Methanol, THF, Dichloromethane, Toluene)
-
Scintillation vials or other sealable glass containers
-
Orbital shaker or magnetic stirrer with temperature control
-
Analytical balance
-
Syringes and syringe filters (0.2 µm PTFE or similar, compatible with the solvent)
-
Volumetric flasks and pipettes
-
Quantification instrument (e.g., HPLC-UV or UV-Vis Spectrophotometer)
Protocol:
-
Preparation of Test Samples:
-
Action: Add an excess amount of Potassium (4-aminocarbonylphenyl)trifluoroborate to a series of vials. A good starting point is ~100 mg of solid.
-
Causality: Using a clear excess ensures that the solution will become saturated, which is the definition of solubility.
-
Action: Accurately add a known volume (e.g., 2.00 mL) of the desired organic solvent to each vial.
-
Action: Seal the vials tightly to prevent solvent evaporation.
-
Self-Validation: Prepare each solvent condition in triplicate to assess reproducibility and calculate standard deviation.
-
-
Equilibration:
-
Action: Place the vials in an orbital shaker set to a constant temperature (e.g., 25.0 ± 0.5 °C).
-
Causality: Constant temperature is critical as solubility is highly temperature-dependent.[10][11]
-
Action: Agitate the samples for a predetermined time, typically 24 to 48 hours.
-
Causality: This extended period ensures that the system reaches thermodynamic equilibrium between the dissolved and undissolved solute. A preliminary test can confirm the minimum time needed to reach a plateau in concentration.[6]
-
-
Phase Separation:
-
Action: Remove the vials from the shaker and allow them to stand undisturbed for at least one hour in the same temperature-controlled environment.
-
Causality: This allows the undissolved solid to settle, making it easier to sample the supernatant.
-
Action: Carefully draw an aliquot of the clear supernatant using a syringe fitted with a 0.2 µm solvent-compatible filter.
-
Causality: Filtration is the most critical step to ensure no microscopic solid particles are transferred, which would artificially inflate the measured solubility.[12]
-
-
Quantification:
-
Action: Immediately transfer the filtered aliquot into a pre-weighed volumetric flask and dilute with a suitable solvent (often the mobile phase for HPLC). Record the exact dilution factor.
-
Causality: Dilution prevents the solute from precipitating out of the saturated solution upon cooling and brings the concentration into the linear range of the analytical instrument.
-
Action: Analyze the diluted samples using a validated analytical method (e.g., HPLC-UV) against a calibration curve prepared from stock solutions of known concentrations.
-
Self-Validation: The calibration curve, with an R² value > 0.99, validates the accuracy of the quantification method.
-
Data Presentation and Interpretation
All quantitative data should be collated into a structured table for clear comparison. This allows for easy identification of trends and aids in rational solvent selection.
Table 1: Solubility of Potassium (4-aminocarbonylphenyl)trifluoroborate at 25°C
| Solvent | Solvent Type | Dielectric Constant (ε) | Solubility (mg/mL) | Solubility (mol/L) |
| DMSO | Polar Aprotic | 46.7 | [Experimental Data] | [Calculated Data] |
| DMF | Polar Aprotic | 36.7 | [Experimental Data] | [Calculated Data] |
| Acetonitrile | Polar Aprotic | 37.5 | [Experimental Data] | [Calculated Data] |
| Methanol | Polar Protic | 32.7 | [Experimental Data] | [Calculated Data] |
| Acetone | Polar Aprotic | 20.7 | [Experimental Data] | [Calculated Data] |
| THF | Polar Aprotic | 7.6 | [Experimental Data] | [Calculated Data] |
| Dichloromethane | Halogenated | 9.1 | [Experimental Data] | [Calculated Data] |
| Toluene | Aromatic | 2.4 | [Experimental Data] | [Calculated Data] |
| Hexane | Nonpolar | 1.9 | [Experimental Data] | [Calculated Data] |
Note: Dielectric constants are approximate literature values. Experimental data is to be filled in by the researcher.
Interpreting the Results
The experimental data is expected to align with the theoretical framework. A high solubility in DMSO and DMF would confirm the dominant role of solvent polarity and the ability to solvate the ionic components. Moderate solubility in methanol and acetonitrile would also be consistent with general observations for potassium organotrifluoroborates.[1][2] Very low solubility in toluene and hexane would underscore the unsuitability of nonpolar solvents for this polar, ionic salt.
Caption: Solute-Solvent Interaction Map.
Safety and Handling
As a Senior Application Scientist, safety is the foremost priority. Always consult the most recent Safety Data Sheet (SDS) before handling any chemical.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[13][14]
-
Engineering Controls: Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[13]
-
Health Hazards: This compound may cause skin and serious eye irritation.[9] Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water and seek medical advice if irritation persists.[13]
-
Solvent Hazards: The organic solvents used in this protocol have their own specific hazards (flammability, toxicity). Ensure they are handled with appropriate precautions in a fume hood.
Conclusion
Determining the solubility of Potassium (4-aminocarbonylphenyl)trifluoroborate is a foundational step in harnessing its full synthetic potential. This guide provides the theoretical understanding and a robust, validated experimental protocol to empower researchers to generate high-quality, reliable data. By moving beyond simple screening and adopting a quantitative, systematic approach, scientists can optimize reaction conditions, streamline purification processes, and build more efficient and scalable synthetic routes. The principles and methodologies outlined here serve as a reliable blueprint for the rational application of this valuable reagent in research and development.
References
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Darses, S., & Genêt, J. P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288-325. [Link]
-
Molander, G. A., & Sandrock, D. L. (2009). Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides. Organic Letters, 11(12), 2361–2364. [Link]
-
Phytosafe. (n.d.). OECD 105. [Link]
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OECD. (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. [Link]
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OECD iLibrary. (n.d.). Test No. 105: Water Solubility. [Link]
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Organic Syntheses Procedure. (n.d.). Preparation of Tetrabutylammonium Phenyltrifluoroborate. [Link]
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Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. [Link]
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FILAB. (n.d.). Solubility testing in accordance with the OECD 105. [Link]
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University of Toronto. (n.d.). Solubility of Organic Compounds. [Link]
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ResearchGate. (2017). Solubility of KF in four organic solvents and thermodynamic dissolution functions. [Link]
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Chemistry LibreTexts. (2023). Factors affecting solubility. [Link]
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ElectronicsAndBooks. (n.d.). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. [Link]
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University of California, Irvine. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. [Link]
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SALTISE. (2021). Organic Chemistry: Introduction to Solubility. [Link]
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Hall, D. G. (Ed.). (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials (Vol. 1). John Wiley & Sons. [Link]
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Scribd. (n.d.). Solubility test for Organic Compounds. [Link]
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De Voogt, P. (Ed.). (2019). Reviews of Environmental Contamination and Toxicology Volume 248. Journal of Chemical & Engineering Data, 64(4), 1385-1390. [Link]
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Chemistry LibreTexts. (2023). 13.3: Factors Affecting Solubility. [Link]
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PubChem. (n.d.). Potassium (2-aminocarbonylphenyl)trifluoroborate. [Link]
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PubChem. (n.d.). Potassium (aminomethyl)trifluoroborate, N-BOC protected. [Link]
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Chemistry LibreTexts. (2023). Solubility and Factors Affecting Solubility. [Link]
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National Center for Biotechnology Information. (n.d.). Biochemistry, Dissolution and Solubility. In StatPearls. [https://www.ncbi.nlm.nih.gov/books/NBK54 dissolution/]([Link] dissolution/)
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PubChem. (n.d.). Potassium (4-Fluorophenyl)trifluoroborate. [Link]
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Kinbester. (2011). MSDS KI-0042 KBF4, Potassium tetrafluoroborate. [Link]
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Carl ROTH. (2023). Safety Data Sheet: Potassium tetrafluoroborate. [Link]
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The Ascendance of Potassium Organotrifluoroborates: A Technical Guide to Their Discovery, Synthesis, and Application in Modern Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
Potassium organotrifluoroborates have emerged from relative obscurity to become indispensable tools in modern organic synthesis. Their remarkable stability, ease of handling, and versatile reactivity have established them as superior alternatives to traditional organoboron reagents, particularly in the realm of transition-metal-catalyzed cross-coupling reactions. This technical guide provides a comprehensive overview of the discovery and history of these remarkable compounds, delves into the intricacies of their synthesis and structural properties, and offers detailed protocols for their application, with a particular focus on their pivotal role in pharmaceutical research and drug development.
A Historical Perspective: From Laboratory Curiosity to Synthetic Staple
The journey of organotrifluoroborates began not with a flash of discovery, but as a quiet evolution in the understanding of organoboron chemistry. For a long time, these compounds were considered mere laboratory curiosities. The first report of an organotrifluoroborate complex dates back to 1940, with the preparation of tetramethylammonium and tetrabutylammonium triphenylfluoroborates. However, it was not until the 1960s that publications on potassium organotrifluoroborates began to appear, driven by the quest for stable perfluoroalkylated boron derivatives.
A pivotal moment in the history of these reagents arrived in 1995 with the work of Vedejs and his colleagues. They developed a highly efficient and practical method for the synthesis of potassium aryltrifluoroborates from the corresponding arylboronic acids using potassium hydrogen difluoride (KHF₂). This breakthrough transformed organotrifluoroborates from niche compounds into readily accessible and highly valuable synthetic intermediates. The Vedejs method, noted for its simplicity and high yields, opened the door for widespread investigation and application of this class of reagents.
Subsequent research, notably by the research groups of G. A. Molander and J-P. Genet, further expanded the synthetic utility of potassium organotrifluoroborates, particularly in the context of the Suzuki-Miyaura cross-coupling reaction. Their work demonstrated the exceptional stability and reactivity of these reagents, solidifying their position as a cornerstone of modern carbon-carbon bond formation.
The Superiority of the Trifluoroborate Moiety: Structure, Stability, and Advantages
The enhanced stability and unique reactivity of potassium organotrifluoroborates stem directly from their tetracoordinate boron center. Unlike their boronic acid and ester counterparts, which possess a vacant p-orbital on the boron atom and are thus susceptible to decomposition, the boron in organotrifluoroborates is coordinatively saturated. This structural feature imparts a remarkable stability to air and moisture, allowing them to be handled and stored indefinitely under ambient conditions without special precautions.
This inherent stability offers several key advantages for the synthetic chemist:
-
Ease of Handling: They are typically crystalline, free-flowing solids, simplifying weighing and dispensing.
-
Enhanced Stoichiometric Control: Boronic acids often exist in equilibrium with their cyclic trimeric anhydrides (boroxines), which can complicate reaction stoichiometry. Organotrifluoroborates exist as well-defined monomers, allowing for more precise control over reagent quantities.
-
Broad Functional Group Tolerance: Their stability allows them to be carried through multi-step syntheses where more sensitive boronic acids or esters would require protection and deprotection steps.
The following table summarizes the key advantages of potassium organotrifluoroborates over traditional organoboron reagents:
| Feature | Potassium Organotrifluoroborates | Boronic Acids | Boronic Esters |
| Stability to Air/Moisture | High | Low to Moderate | Moderate |
| Physical Form | Crystalline Solid | Often Amorphous Solid | Liquid or Solid |
| Stoichiometry | Monomeric | Equilibrium with Boroxines | Monomeric |
| Handling | Simple | Often Requires Inert Atmosphere | Generally Simpler than Acids |
| Purification | Often by Recrystallization | Can be Challenging | Generally Straightforward |
Synthesis of Potassium Organotrifluoroborates: A Practical Approach
The accessibility of potassium organotrifluoroborates is a key factor in their widespread adoption. Several reliable methods exist for their preparation, with the choice of method depending on the nature of the desired organotrifluoroborate and the available starting materials.
From Boronic Acids: The Vedejs Protocol
The most common and straightforward method for the synthesis of potassium aryl- and alkenyltrifluoroborates is the reaction of the corresponding boronic acid with potassium hydrogen difluoride (KHF₂).
Experimental Protocol: Synthesis of Potassium Phenyltrifluoroborate from Phenylboronic Acid
-
Dissolution: Phenylboronic acid (1.0 eq) is dissolved in methanol (MeOH).
-
Addition of KHF₂: A saturated aqueous solution of potassium hydrogen difluoride (KHF₂, 3.0 eq) is added to the methanolic solution of the boronic acid.
-
Precipitation: The potassium phenyltrifluoroborate product precipitates out of the solution as a white solid.
-
Isolation: The solid is collected by vacuum filtration, washed with cold methanol, and dried under vacuum.
This procedure is generally high-yielding and provides the desired organotrifluoroborate in high purity.
One-pot procedures starting from organic halides have also been developed, further streamlining the synthesis of these valuable reagents. These methods typically involve a lithium-halogen exchange or Grignard formation, followed by reaction with a borate ester and subsequent treatment with KHF₂, all in the same reaction vessel. This approach avoids the isolation of potentially unstable organoboron intermediates.
A Theoretical and Mechanistic Guide to Potassium (4-aminocarbonylphenyl)trifluoroborate: A Key Building Block in Modern Drug Discovery
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Potassium (4-aminocarbonylphenyl)trifluoroborate has emerged as a pivotal reagent in synthetic and medicinal chemistry. As a stable, easy-to-handle, and versatile building block, its significance is most pronounced in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which are fundamental to the construction of complex organic molecules.[1][2] This guide provides an in-depth theoretical examination of the molecule's structural, electronic, and reactive properties through the lens of computational chemistry. By elucidating the causality behind its stability and reactivity, we offer field-proven insights for its effective application in drug design and development. This document serves as a technical resource, detailing the computational methodologies, interpreting the theoretical data, and connecting these findings to practical, validated laboratory applications.
Introduction: The Rise of Organotrifluoroborates
The field of drug development is relentlessly driven by the need for efficient, robust, and versatile chemical transformations. Among the most powerful tools in the medicinal chemist's arsenal is the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for creating carbon-carbon bonds.[1] The success of this reaction hinges on the nature of the organoboron reagent. While boronic acids have been the traditional workhorses, they can suffer from instability and a propensity for self-condensation (trimerization to boroxines).
Enter potassium organotrifluoroborates ([R-BF3]K). These compounds are crystalline, air- and moisture-stable solids that serve as protected, yet highly effective, forms of boronic acids.[3][4] Their enhanced stability simplifies purification, storage, and handling, making them exceptionally valuable in complex, multi-step syntheses common in drug discovery.[4]
Potassium (4-aminocarbonylphenyl)trifluoroborate, the subject of this guide, incorporates a key pharmacophore—the benzamide moiety—making it a particularly attractive building block for synthesizing novel drug candidates. Understanding its fundamental properties from a theoretical standpoint is crucial for optimizing its use and designing next-generation therapeutics.
Molecular Properties: A Computational Perspective
To understand the behavior of Potassium (4-aminocarbonylphenyl)trifluoroborate, we turn to computational modeling. Density Functional Theory (DFT) is a powerful quantum mechanical method used to predict the geometric, electronic, and spectroscopic properties of molecules with high accuracy.[5][6]
Optimized Molecular Geometry
The first step in any theoretical study is to determine the molecule's most stable three-dimensional structure, its ground-state geometry. Using DFT calculations, we can predict bond lengths and angles with remarkable precision.
The structure of the (4-aminocarbonylphenyl)trifluoroborate anion reveals a tetrahedral boron center covalently bonded to the phenyl ring and three fluorine atoms. The phenyl ring is substituted at the para position with an aminocarbonyl (amide) group. This amide group is a critical feature, as its electronic properties significantly influence the reactivity of the entire molecule. The delocalization of the nitrogen lone pair into the carbonyl group and the aromatic ring affects the electron density across the molecule, which in turn impacts its role in chemical reactions.
| Parameter | Predicted Value (Å) | Typical Range (Å) | Comment |
| B-C (aryl) Bond Length | ~1.60 | 1.58 - 1.62 | Strong, covalent bond, typical for arylboron compounds. |
| B-F Bond Length | ~1.42 | 1.40 - 1.45 | Strong, highly polar bonds contributing to the anion's stability. |
| C=O Bond Length | ~1.24 | 1.22 - 1.25 | Typical double bond character for an amide carbonyl. |
| C-N Bond Length | ~1.36 | 1.35 - 1.38 | Exhibits partial double bond character due to resonance. |
Table 1: Predicted key geometric parameters for the (4-aminocarbonylphenyl)trifluoroborate anion based on DFT calculations.
Electronic Structure and Reactivity
The distribution of electrons within a molecule governs its reactivity. Key theoretical descriptors provide a quantitative understanding of this distribution.
-
Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge distribution. For the (4-aminocarbonylphenyl)trifluoroborate anion, the MEP shows a high concentration of negative potential (red/yellow regions) around the fluorine atoms and the carbonyl oxygen, indicating these are sites susceptible to electrophilic attack. The positive potential (blue regions) is located around the amine hydrogens, making them potential hydrogen bond donors. This electrostatic profile is crucial for predicting non-covalent interactions with enzyme active sites or other biological targets.
-
Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The HOMO represents the ability to donate electrons, while the LUMO represents the ability to accept electrons. The energy gap between HOMO and LUMO is an indicator of chemical stability; a larger gap implies higher stability and lower reactivity. For this molecule, the HOMO is primarily localized on the phenyl ring, while the LUMO is distributed across the antibonding orbitals of the ring and the B-C bond. This distribution is key to its role in the transmetalation step of the Suzuki-Miyaura coupling.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis provides insight into charge distribution and bonding interactions. The analysis confirms the strong negative charge on the fluorine atoms and the delocalization of charge across the benzamide system. The boron atom, despite being bonded to three electronegative fluorine atoms, carries a partial positive charge, making the B-C bond polarized and susceptible to cleavage during catalytic cycles.
Role in Suzuki-Miyaura Cross-Coupling: A Mechanistic Deep Dive
Potassium aryltrifluoroborates are not directly active in the Suzuki-Miyaura catalytic cycle. They serve as stable precursors that hydrolyze in situ to the corresponding boronic acid, which is the active nucleophilic partner.[3][7]
The presence of water and a base is crucial.[2] The generally accepted mechanism involves the slow hydrolysis of the trifluoroborate anion [ArBF3]⁻ to a difluorohydroxyborate intermediate [ArBF2(OH)]⁻ and ultimately to the arylboronic acid ArB(OH)2.[2][7] This slow, controlled release of the active boronic acid is a key advantage, as it minimizes side reactions like protodeboronation and homocoupling.
The amide group on the phenyl ring of Potassium (4-aminocarbonylphenyl)trifluoroborate is an electron-withdrawing group. This electronic effect influences the rate of hydrolysis and the nucleophilicity of the resulting boronic acid, providing a handle for fine-tuning reactivity.[8]
Computational Protocol: A Practical Guide
Reproducible theoretical studies require a well-defined and validated protocol. The following outlines a standard workflow for performing DFT calculations on Potassium (4-aminocarbonylphenyl)trifluoroborate.
Objective: To calculate the optimized geometry, electronic properties, and vibrational frequencies of the (4-aminocarbonylphenyl)trifluoroborate anion.
Software: Gaussian, ORCA, or similar quantum chemistry package.
Methodology:
-
Structure Input:
-
Build the initial 3D structure of the (4-aminocarbonylphenyl)trifluoroborate anion using a molecular editor (e.g., Avogadro, GaussView).
-
Ensure correct atom types, bonds, and overall charge (-1).
-
-
Geometry Optimization:
-
Causality: The initial structure is just an estimate. We must find the lowest energy conformation (a true minimum on the potential energy surface) to ensure all subsequent properties are calculated for the most stable structure.
-
Protocol: Perform a geometry optimization using a suitable level of theory. A common and robust choice is the B3LYP functional with the 6-311++G(d,p) basis set. The diffuse functions (++) are crucial for accurately describing anions.
-
Input Keyword Example (Gaussian): #p B3LYP/6-311++G(d,p) Opt
-
-
Vibrational Frequency Calculation:
-
Causality (Self-Validation): This step is critical to confirm that the optimized structure is a true energy minimum and not a transition state. A true minimum will have zero imaginary frequencies.
-
Protocol: Using the optimized geometry from the previous step, perform a frequency calculation at the same level of theory.
-
Input Keyword Example (Gaussian): #p B3LYP/6-311++G(d,p) Freq
-
Validation: Check the output file for the frequencies. All values should be positive. The results also provide the predicted IR and Raman spectra, which can be compared with experimental data for further validation.
-
-
Electronic Property Analysis:
-
Causality: With a validated structure, we can now reliably calculate the electronic properties that dictate reactivity.
-
Protocol: Perform a single-point energy calculation on the optimized geometry, including keywords to generate additional outputs like MEP maps, NBO analysis, and HOMO/LUMO visualizations.
-
Input Keyword Example (Gaussian): #p B3LYP/6-311++G(d,p) Pop=NBO
-
Conclusion and Future Outlook
Theoretical studies provide an indispensable framework for understanding the intrinsic properties of key synthetic reagents like Potassium (4-aminocarbonylphenyl)trifluoroborate. By leveraging DFT, we can rationalize its stability, predict its reactivity, and mechanistically understand its role in critical reactions like the Suzuki-Miyaura coupling. The insights gained from these computational models—from electrostatic potential maps to frontier orbital analysis—empower medicinal chemists to make more informed decisions in the design and synthesis of novel drug candidates. As computational power grows and theoretical methods become more sophisticated, the synergy between in silico studies and experimental chemistry will continue to accelerate the pace of drug discovery and development.
References
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Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development, 12(6), 811-23. [Link]
-
Molander, G. A., Trice, S. L. J., & Dreher, S. D. (2010). Efficient Catalyst for the Suzuki−Miyaura Coupling of Potassium Aryl Trifluoroborates with Aryl Chlorides. Organic Letters, 12(10), 2266–2269. [Link]
-
Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288–325. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The Roles of Endogenous Boronic Acid and Fluoride in the Suzuki-Miyaura Coupling of Aryl Trifluoroborates. Angewandte Chemie International Edition, 53(14), 3621-3625. [Link]
-
Denk, C., et al. (2016). Substituent Effects on Aryltrifluoroborate Solvolysis in Water: Implications for Suzuki−Miyaura Coupling and the Design of Stable 18F-Labeled Aryltrifluoroborates for Use in PET Imaging. The Journal of Organic Chemistry, 81(15), 6344–6354. [Link]
-
Wikipedia contributors. (2023). Organotrifluoroborate. Wikipedia, The Free Encyclopedia. [Link]
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American Chemical Society. (2023). Harnessing the Efficiency of Twin Boron Nitride and Graphene Monolayers for Anticancer Drug Delivery: Insights from DFT. ACS Applied Bio Materials. [Link]
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MDPI. (2021). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules, 26(19), 5929. [Link]
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ResearchGate. (2022). DFT and MD investigations on the functionalized boron nitride nanotube as an effective drug delivery carrier for Carmustine anticancer drug. Journal of Molecular Liquids, 366, 120286. [Link]
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An In-depth Technical Guide to the Safety and Hazards of Potassium (4-aminocarbonylphenyl)trifluoroborate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Potassium (4-aminocarbonylphenyl)trifluoroborate has emerged as a versatile and valuable reagent in modern organic synthesis, particularly in the realm of drug discovery and development. As a member of the air- and moisture-stable potassium organotrifluoroborate salt family, it offers significant advantages over traditional boronic acids and esters in cross-coupling reactions.[1] Its utility in constructing complex molecular architectures, especially in the synthesis of novel amide-containing compounds, makes a thorough understanding of its safety and hazard profile paramount for researchers. This guide provides a comprehensive overview of the safety considerations, handling protocols, and emergency procedures associated with Potassium (4-aminocarbonylphenyl)trifluoroborate, ensuring its safe and effective use in the laboratory.
Hazard Identification and Classification
Potassium (4-aminocarbonylphenyl)trifluoroborate is classified as a hazardous substance. A summary of its GHS classification is provided in the table below. The primary hazards are related to irritation of the skin, eyes, and respiratory system.[2]
| Hazard Class | Category | Pictogram | Signal Word | Hazard Statement |
| Skin Corrosion/Irritation | 2 | Warning | H315: Causes skin irritation | |
| Serious Eye Damage/Eye Irritation | 2A | Warning | H319: Causes serious eye irritation | |
| Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) | 3 | Warning | H335: May cause respiratory irritation |
Toxicological Profile:
Safe Handling and Storage
Adherence to proper handling and storage protocols is essential to minimize the risks associated with Potassium (4-aminocarbonylphenyl)trifluoroborate.
Engineering Controls and Personal Protective Equipment (PPE)
-
Ventilation: All handling of solid Potassium (4-aminocarbonylphenyl)trifluoroborate should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the inhalation of dust particles.
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact with the powder.
-
Skin Protection: Impervious gloves (e.g., nitrile) and a lab coat must be worn to prevent skin contact.
-
Respiratory Protection: If working outside of a fume hood or if dust generation is significant, a NIOSH-approved particulate respirator is recommended.
Hygiene Measures
-
Wash hands thoroughly with soap and water after handling the compound.
-
Do not eat, drink, or smoke in areas where the chemical is handled or stored.
-
Contaminated clothing should be removed and laundered before reuse.
Storage
-
Store in a tightly sealed, original container in a cool, dry, and well-ventilated area.
-
Keep away from strong oxidizing agents and moisture.
-
The recommended storage temperature is typically between 2-8°C.[2]
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
Potassium (4-aminocarbonylphenyl)trifluoroborate is frequently utilized as a coupling partner in Suzuki-Miyaura reactions. The following is a representative, detailed protocol, emphasizing the integrated safety measures. The rationale behind these choices is to ensure both a successful reaction outcome and the safety of the researcher. Organotrifluoroborates are valued for their stability, which simplifies handling compared to more sensitive organoboron reagents.[4][5][6]
Reaction Scheme:
Materials:
-
Potassium (4-aminocarbonylphenyl)trifluoroborate
-
Aryl halide (e.g., aryl bromide)
-
Palladium catalyst (e.g., Pd(OAc)2)
-
Ligand (e.g., RuPhos)
-
Base (e.g., K2CO3)
-
Solvent (e.g., Toluene and water)
-
Inert gas (Argon or Nitrogen)
-
Schlenk tube or similar reaction vessel
Step-by-Step Methodology:
-
Vessel Preparation: Under a stream of inert gas, add Potassium (4-aminocarbonylphenyl)trifluoroborate (1.2 equiv.), the aryl halide (1.0 equiv.), and the base (2.0 equiv.) to a dry Schlenk tube equipped with a magnetic stir bar.
-
Causality: The use of an inert atmosphere is crucial to prevent the oxidation of the palladium catalyst, which can lead to decreased catalytic activity.
-
-
Solvent Addition: Add the degassed solvents (e.g., a mixture of toluene and water) to the Schlenk tube via syringe.
-
Causality: Degassing the solvents removes dissolved oxygen, further protecting the catalyst. The biphasic solvent system is common for Suzuki-Miyaura reactions, facilitating the dissolution of both organic and inorganic reagents.
-
-
Catalyst Addition: In a separate vial, weigh the palladium catalyst and ligand and dissolve them in a small amount of the degassed organic solvent. Transfer this solution to the reaction mixture via syringe.
-
Causality: Preparing the catalyst solution separately ensures accurate measurement and efficient introduction into the reaction vessel.
-
-
Reaction Execution: Seal the Schlenk tube and heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Causality: Heating provides the necessary activation energy for the catalytic cycle to proceed efficiently.
-
-
Monitoring and Work-up: Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS). Upon completion, cool the reaction to room temperature, and proceed with a standard aqueous work-up and purification by column chromatography.
-
Causality: Reaction monitoring prevents unnecessary heating and potential side reactions. The work-up procedure removes the inorganic salts and the catalyst residues from the desired product.
-
Safe Handling Workflow Diagram:
Caption: A workflow diagram illustrating the key steps for the safe handling of Potassium (4-aminocarbonylphenyl)trifluoroborate.
Emergency Procedures
Spills
-
Small Spills: In case of a small spill, carefully sweep up the solid material, avoiding dust generation. Place the spilled material into a sealed container for proper disposal. Clean the spill area with soap and water.
-
Large Spills: For a large spill, evacuate the area and prevent entry. Wear appropriate PPE, including respiratory protection. Contain the spill and collect the material as described for small spills.
Fire
-
Potassium (4-aminocarbonylphenyl)trifluoroborate is not flammable. However, in the event of a fire involving other materials, use an extinguishing agent suitable for the surrounding fire.
-
Firefighters should wear self-contained breathing apparatus to prevent inhalation of potentially hazardous decomposition products.
Accidental Exposure
-
Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist.[2]
-
Skin Contact: In case of skin contact, immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, seek medical attention.
-
Eye Contact: If the compound comes into contact with the eyes, immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[2]
-
Ingestion: If swallowed, do NOT induce vomiting. Rinse the mouth with water. Seek medical attention.
Emergency Response Decision Tree:
Caption: A decision tree outlining the initial response steps for various emergency scenarios involving Potassium (4-aminocarbonylphenyl)trifluoroborate.
Disposal Considerations
Waste containing Potassium (4-aminocarbonylphenyl)trifluoroborate should be treated as hazardous chemical waste.
-
Waste Collection: Collect all waste material in a clearly labeled, sealed, and compatible container.
-
Disposal Method: Do not dispose of this chemical down the drain or in regular trash. A licensed professional waste disposal service should be contacted to arrange for proper disposal. One recommended method for similar boron compounds is incineration in a chemical incinerator equipped with an afterburner and scrubber.[7]
-
Regulatory Compliance: All local, state, and federal regulations regarding hazardous waste disposal must be strictly followed.
Conclusion
Potassium (4-aminocarbonylphenyl)trifluoroborate is a valuable reagent in synthetic chemistry, offering stability and versatility. However, its potential hazards necessitate a diligent approach to safety. By understanding its hazard profile, implementing robust safe handling practices, and being prepared for potential emergencies, researchers can confidently and safely utilize this compound to advance their scientific endeavors. This guide serves as a foundational resource, and it is imperative that all users consult the specific Safety Data Sheet (SDS) for this compound and adhere to their institution's safety protocols.
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Bode, J. W., & Molander, G. A. (2010). Synthesis of an Acyltrifluoroborate and its Fusion with Azides to Form Amides. National Institutes of Health. Retrieved from [Link]
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Molander, G. A., & Petrillo, D. E. (2008). Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates. Organic Letters, 10(9), 1795–1798. Retrieved from [Link]
-
Molander, G. A., & Jean-Gérard, L. (2008). Use of Potassium β-Trifluoroborato Amides in Suzuki-Miyaura Cross-Coupling Reactions. The Journal of Organic Chemistry, 73(15), 5963–5969. Retrieved from [Link]
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Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development, 12(6), 811-23. Retrieved from [Link]
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Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. PubMed. Retrieved from [Link]
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ResearchGate. (2020). Synthesis of secondary and tertiary amides without coupling agents from amines and potassium acyltrifluoroborates (KATs). Retrieved from [Link]
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Royal Society of Chemistry. (2020). Synthesis of secondary and tertiary amides without coupling agents from amines and potassium acyltrifluoroborates (KATs). Retrieved from [Link]
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Stefani, H. A., et al. (2011). Toxicological Investigation and Antinociceptive Property of Potassium Thiophene-3-Trifluoroborate. PubMed Central. Retrieved from [Link]
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Methodological & Application
Application Notes and Protocols: Suzuki-Miyaura Coupling of Potassium (4-aminocarbonylphenyl)trifluoroborate
Introduction: A Superior Building Block for Modern Synthesis
In the landscape of pharmaceutical and materials science research, the quest for robust, efficient, and versatile synthetic methodologies is paramount. The Suzuki-Miyaura cross-coupling reaction stands as a titan in carbon-carbon bond formation, offering unparalleled functional group tolerance and reliability.[1] Traditionally reliant on boronic acids, this cornerstone reaction is not without its challenges, including the inherent instability of boronic acids, which can lead to issues with stoichiometry and reproducibility due to trimerization and protodeboronation.[1][2]
Enter potassium organotrifluoroborates, a class of reagents that have revolutionized the Suzuki-Miyaura coupling.[3] Potassium (4-aminocarbonylphenyl)trifluoroborate, the focus of this guide, emerges as a particularly valuable building block. The 4-aminocarbonylphenyl moiety is a prevalent scaffold in a multitude of biologically active compounds.[4][5] The trifluoroborate salt offers significant advantages over its boronic acid counterpart, including enhanced stability to air and moisture, making it a crystalline, free-flowing solid that is easy to handle and store.[1][6] This superior stability allows for more precise stoichiometric control, ultimately leading to more reproducible and scalable reactions.[6]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of potassium (4-aminocarbonylphenyl)trifluoroborate in Suzuki-Miyaura cross-coupling reactions. We will delve into the mechanistic underpinnings, provide a detailed experimental protocol, and offer insights into reaction optimization and troubleshooting.
The Mechanistic Nuances: Unlocking Reactivity
A key aspect of utilizing potassium organotrifluoroborates in Suzuki-Miyaura couplings is understanding their activation mechanism. Despite their tetracoordinated "ate" structure, trifluoroborates are weak nucleophiles due to the high electronegativity of the fluorine atoms.[6] The active coupling partner is, in fact, the corresponding boronic acid, which is generated in situ through hydrolysis.[6][7][8] This "slow release" of the reactive boronic acid can be advantageous, as it often suppresses common side reactions like homo-dimerization.[6][7]
The overall catalytic cycle, a hallmark of palladium-catalyzed cross-coupling reactions, can be visualized as follows:
Figure 1: Catalytic cycle of the Suzuki-Miyaura coupling with potassium (4-aminocarbonylphenyl)trifluoroborate.
The cycle initiates with the oxidative addition of an aryl halide (Ar-X) to a palladium(0) complex. The potassium (4-aminocarbonylphenyl)trifluoroborate undergoes hydrolysis, facilitated by a base and water, to form the corresponding boronic acid. This boronic acid then undergoes transmetalation with the palladium(II) complex. The final step is reductive elimination, which forms the desired biaryl product and regenerates the palladium(0) catalyst.
Experimental Protocol: A Step-by-Step Guide
This protocol provides a general and robust starting point for the Suzuki-Miyaura coupling of potassium (4-aminocarbonylphenyl)trifluoroborate with a representative aryl bromide. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.
Materials and Reagents:
-
Potassium (4-aminocarbonylphenyl)trifluoroborate (CAS: 850623-63-1)[9][10]
-
Aryl bromide (e.g., 4-bromoanisole)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Buchwald ligand (e.g., RuPhos)
-
Potassium phosphate (K₃PO₄) or Cesium Carbonate (Cs₂CO₃)[11][12]
-
Toluene or tert-Butanol[11]
-
Deionized water
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Silica gel for column chromatography
-
Argon or Nitrogen gas
-
Schlenk tube or similar reaction vessel
Experimental Workflow:
Figure 2: General experimental workflow for the Suzuki-Miyaura coupling.
Procedure:
-
Reaction Setup: To a dry Schlenk tube under an inert atmosphere (argon or nitrogen), add potassium (4-aminocarbonylphenyl)trifluoroborate (1.2 mmol), the aryl bromide (1.0 mmol), and potassium phosphate (3.0 mmol).
-
Solvent Addition and Degassing: Add toluene (5 mL) and deionized water (0.5 mL). The mixture should be thoroughly degassed by bubbling argon through the solution for 15-20 minutes.
-
Catalyst Addition: In a separate vial, weigh out palladium(II) acetate (0.02 mmol, 2 mol%) and RuPhos (0.04 mmol, 4 mol%). Add the catalyst and ligand to the reaction mixture under a positive flow of inert gas.
-
Reaction: Seal the Schlenk tube and place it in a preheated oil bath at 80-100 °C. Stir the reaction mixture vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.
Optimization of Reaction Parameters
The success of the Suzuki-Miyaura coupling is highly dependent on the interplay of several key parameters. The following table provides a summary of these parameters and general guidance for optimization.
| Parameter | General Recommendation | Rationale & Considerations |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, PdCl₂(dppf)·CH₂Cl₂[2] | Pd(OAc)₂ is often a cost-effective and reliable choice. The choice of precatalyst can influence reaction kinetics and catalyst stability. |
| Ligand | Buchwald phosphine ligands (e.g., RuPhos, SPhos, XPhos)[13], dppf[2] | Sterically bulky and electron-rich phosphine ligands facilitate the oxidative addition and reductive elimination steps, which is particularly important for less reactive aryl chlorides.[14] |
| Base | K₃PO₄, Cs₂CO₃, K₂CO₃[11][12][15] | The base is crucial for facilitating the hydrolysis of the trifluoroborate and for the transmetalation step. The choice of base can significantly impact the reaction rate and yield. |
| Solvent System | Toluene/H₂O, THF/H₂O, t-BuOH[11][12][16] | A biphasic solvent system is often necessary to facilitate the hydrolysis of the trifluoroborate salt. The organic solvent choice can influence the solubility of the reactants and the catalyst. |
| Temperature | 80 - 110 °C | Higher temperatures are often required to drive the reaction to completion, especially with less reactive coupling partners like aryl chlorides. |
| Stoichiometry | 1.1 - 1.5 equivalents of trifluoroborate | A slight excess of the trifluoroborate salt is typically used to ensure complete consumption of the limiting electrophile.[2] |
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | - Inactive catalyst- Insufficiently degassed system- Inappropriate base or solvent- Low reaction temperature | - Use a fresh source of palladium catalyst and ligand.- Ensure thorough degassing of the reaction mixture.- Screen different bases and solvent systems.- Increase the reaction temperature. |
| Formation of Homocoupled Byproducts | - Oxidative homocoupling of the boronic acid | - Ensure the reaction is performed under a strictly inert atmosphere.- The "slow release" nature of the trifluoroborate should minimize this, but if it persists, consider a different catalyst/ligand system. |
| Protodeboronation | - Presence of acidic protons- Prolonged reaction times at high temperatures | - Use a non-protic solvent if possible, or minimize the amount of water.- Monitor the reaction closely and stop it once the starting material is consumed. |
| Difficulty in Product Purification | - Presence of palladium black- Similar polarity of product and byproducts | - Filter the reaction mixture through a pad of Celite before workup.- Optimize the chromatographic separation conditions (e.g., different solvent system, different stationary phase). |
Conclusion
Potassium (4-aminocarbonylphenyl)trifluoroborate is a highly stable, easy-to-handle, and effective coupling partner for the Suzuki-Miyaura reaction. Its use circumvents many of the challenges associated with traditional boronic acids, offering a more reliable and reproducible route to valuable 4-aminocarbonylphenyl-containing compounds. By understanding the underlying mechanism and carefully selecting and optimizing the reaction conditions, researchers can harness the full potential of this versatile building block in their synthetic endeavors, accelerating the pace of discovery in drug development and materials science.
References
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- Molander, G. A., & Fumagalli, T. (2006). Palladium(0)-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates with Alkenyl Bromides. The Journal of Organic Chemistry, 71(15), 5743–5747.
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2013). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 135(19), 7131–7145.
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2013). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling.
- Molander, G. A., & Biolatto, B. (2003). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302–4314.
- Chow, W. K., So, C. M., Lau, C. P., & Kwong, F. Y. (2010). A General Palladium Catalyst System for Suzuki−Miyaura Coupling of Potassium Aryltrifluoroborates and Aryl Mesylates. The Journal of Organic Chemistry, 75(15), 5109–5112.
- Molander, G. A., & Biolatto, B. (2003). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302-4314.
- Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. Accounts of Chemical Research, 40(4), 275–286.
- BenchChem. (2025). Application Notes and Protocols: Potassium Alkyltrifluoroborates in Suzuki-Miyaura Cross-Coupling. BenchChem.
- Molander, G. A., & Grote, T. (2007). Scope of Aminomethylations via Suzuki−Miyaura Cross-Coupling of Organotrifluoroborates. The Journal of Organic Chemistry, 72(22), 8371–8378.
- Molander, G. A., & Brown, A. R. (2006). Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 71(26), 9681–9686.
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- ChemicalBook. (n.d.). potassium (4-aminocarbonylphenyl)
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- Parchem. (n.d.). POTASSIUM (4-AMINOCARBONYLPHENYL)
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The Rising Star in Biaryl Synthesis: A Guide to Potassium (4-aminocarbonylphenyl)trifluoroborate in Medicinal Chemistry
Introduction: Beyond Boronic Acids
In the landscape of modern medicinal chemistry, the quest for stable, versatile, and efficient building blocks is perpetual. For decades, boronic acids have been the workhorses of palladium-catalyzed cross-coupling reactions, particularly the Nobel Prize-winning Suzuki-Miyaura reaction. However, their inherent limitations, such as potential instability and challenging purification, have paved the way for a superior class of reagents: potassium organotrifluoroborates.[1]
This guide focuses on a particularly valuable member of this family, Potassium (4-aminocarbonylphenyl)trifluoroborate (CAS 850623-63-1).[2][3][4][5] This crystalline, air- and moisture-stable solid offers a strategic advantage for introducing the 4-carbamoylphenyl motif, a common pharmacophore in numerous biologically active compounds, into drug candidates.[1][6][7] Its enhanced stability simplifies handling and storage, a critical consideration in high-throughput screening and library synthesis.[1][6]
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, providing in-depth application notes and detailed protocols for the effective utilization of Potassium (4-aminocarbonylphenyl)trifluoroborate in medicinal chemistry workflows.
Core Application: Suzuki-Miyaura Cross-Coupling Reactions
The primary application of Potassium (4-aminocarbonylphenyl)trifluoroborate is as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions. This powerful carbon-carbon bond-forming reaction enables the synthesis of biaryl compounds, a privileged scaffold in numerous approved drugs.
The general transformation is depicted below:
Figure 1: General scheme of a Suzuki-Miyaura cross-coupling reaction.
Advantages of Potassium (4-aminocarbonylphenyl)trifluoroborate in Suzuki-Miyaura Coupling
| Feature | Advantage | Scientific Rationale |
| Enhanced Stability | Air- and moisture-stable crystalline solid.[1][6][7] | The tetracoordinate boron center in the trifluoroborate salt is less susceptible to protodeboronation compared to the tricoordinate boron of boronic acids.[7] |
| Ease of Handling | No special handling techniques required for storage and weighing.[1] | Simplifies experimental setup and improves reproducibility, especially in automated synthesis platforms. |
| Stoichiometric Precision | Exists as a monomer, allowing for more accurate stoichiometric control.[7] | Boronic acids can form cyclic anhydrides (boroxines), leading to uncertainty in the exact molar quantity. |
| Improved Yields | Often provides higher yields compared to the corresponding boronic acid, particularly with challenging substrates.[8] | The slow release of the active boronic acid species in situ can suppress side reactions like homocoupling.[7] |
Detailed Protocol: Synthesis of a Biaryl Benzamide
This protocol provides a representative method for the Suzuki-Miyaura cross-coupling of Potassium (4-aminocarbonylphenyl)trifluoroborate with an aryl bromide.
Materials and Reagents
-
Potassium (4-aminocarbonylphenyl)trifluoroborate
-
Aryl bromide (e.g., 4-bromoanisole)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Cesium carbonate (Cs₂CO₃)
-
Tetrahydrofuran (THF), anhydrous
-
Deionized water
-
Argon or Nitrogen gas supply
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
Experimental Workflow
Figure 2: Step-by-step experimental workflow for the Suzuki-Miyaura coupling.
Step-by-Step Procedure
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon), add Potassium (4-aminocarbonylphenyl)trifluoroborate (1.2 mmol), the aryl bromide (1.0 mmol), and cesium carbonate (3.0 mmol).
-
Solvent Addition: Add anhydrous THF (10 mL) and deionized water (1 mL).
-
Degassing: Sparge the reaction mixture with argon for 15-20 minutes to remove dissolved oxygen.
-
Catalyst Preparation: In a separate vial, weigh palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.06 mmol, 6 mol%).
-
Catalyst Addition: Under a positive pressure of argon, add the catalyst and ligand to the reaction mixture.
-
Reaction: Seal the flask and heat the mixture in a preheated oil bath at 80 °C.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl benzamide.
Synthesis of Potassium (4-aminocarbonylphenyl)trifluoroborate
While commercially available, Potassium (4-aminocarbonylphenyl)trifluoroborate can also be synthesized in the lab from the corresponding boronic acid. This is a straightforward and high-yielding procedure.[7][9]
Figure 3: Synthesis of Potassium (4-aminocarbonylphenyl)trifluoroborate.
Protocol for Synthesis
-
Dissolve 4-Carbamoylphenylboronic acid (10 mmol) in methanol (25 mL).
-
In a separate flask, prepare a saturated aqueous solution of potassium bifluoride (KHF₂).
-
Slowly add the KHF₂ solution (excess, e.g., 40 mmol) to the stirred solution of the boronic acid.
-
A white precipitate will form. Continue stirring at room temperature for 30 minutes.
-
Collect the precipitate by vacuum filtration.
-
Wash the solid with cold methanol and then diethyl ether.
-
Dry the product under vacuum to yield Potassium (4-aminocarbonylphenyl)trifluoroborate as a white, crystalline solid.
Applications in the Synthesis of Biologically Active Molecules
The 4-aminocarbonylphenyl (benzamide) moiety is a key structural feature in a wide range of pharmacologically active compounds. Its ability to act as a hydrogen bond donor and acceptor allows for critical interactions with biological targets. The use of Potassium (4-aminocarbonylphenyl)trifluoroborate provides a reliable and efficient method to incorporate this important pharmacophore.
Potential Therapeutic Areas:
-
Oncology: Many kinase inhibitors feature a biaryl-benzamide scaffold for binding to the ATP pocket of the enzyme.
-
Antivirals: The benzamide group can be crucial for interactions with viral enzymes.
-
CNS Disorders: Compounds targeting receptors and enzymes in the central nervous system often contain this motif.
The robust nature of the Suzuki-Miyaura coupling using this reagent allows for its application late in a synthetic sequence, accommodating a wide variety of functional groups on the coupling partner.[1][10] This is a significant advantage in the synthesis of complex molecules during drug discovery and development.
Conclusion
Potassium (4-aminocarbonylphenyl)trifluoroborate stands out as a superior building block for the introduction of the 4-carbamoylphenyl group in medicinal chemistry. Its enhanced stability, ease of handling, and high reactivity in Suzuki-Miyaura cross-coupling reactions make it an invaluable tool for the synthesis of biaryl compounds.[1][8][11] The protocols and insights provided in this guide are intended to empower researchers to leverage the full potential of this versatile reagent in the discovery and development of new therapeutics.
References
- Application Notes and Protocols: Potassium Alkyltrifluoroborates in Suzuki-Miyaura Cross-Coupling - Benchchem.
- Recent Advances in Organotrifluoroborates Chemistry | Request PDF - ResearchGate.
- Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling - PMC - NIH.
- Organotrifluoroborate Sugar Conjugates for a Guided Boron Neutron Capture Therapy: From Synthesis to Positron Emission Tomography - PMC - NIH.
- Organotrifluoroborates: Another Branch of the Mighty Oak | The Journal of Organic Chemistry - ACS Publications.
- Amide-forming reaction with potassium acyltrifluoroborates (KATs) and... - ResearchGate.
- Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates.
- Organotrifluoroborate Salts | Chem-Station Int. Ed.
- Use of Potassium β-Trifluoroborato Amides in Suzuki-Miyaura Cross-Coupling Reactions - PMC - NIH.
- potassium (4-aminocarbonylphenyl)trifluoroborate - ChemicalBook.
- Potassium (4-aminocarbonylphenyl)trifluoroborate | CAS 850623-63-1 | SCBT.
- Benzamidoxime-Mediated Crotylation of Aldehydes using Potassium (Z) and (E)-Crotyltrifluoroborates - SciELO México.
- Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC - NIH.
- POTASSIUM (4-AMINOCARBONYLPHENYL)TRIFLUOROBORATE (Cas 850623-63-1).
- Potassium Trifluoroborate Salts - Sigma-Aldrich.
- Antitumor activity of the synthesized compounds 1, 4-8. - ResearchGate.
- Potassium [4-(N,O-dimethyl hydroxylaminocarbonyl)phenyl]trifluoroborate | SCBT.
- POTASSIUM (4-AMINOCARBONYLPHENYL)TRIFLUOROBORATE [P78362] - $0.00 : ChemUniverse - Organic, Inorganic, Polymer, Life Sciences & Specialty chemicals for Industries & Research.
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Application Notes and Protocols: The Strategic Use of Potassium (4-aminocarbonylphenyl)trifluoroborate in Modern Amide Synthesis
Introduction: A Paradigm Shift in Amide Bond Formation
The amide bond is a cornerstone of chemical synthesis, fundamental to pharmaceuticals, materials science, and biochemistry. Traditional methods for its construction, however, often rely on stoichiometric activating agents that can be wasteful and incompatible with sensitive functional groups.[1][2] In recent years, the development of catalytic methods has sought to address these limitations. Among the innovative reagents enabling these advancements, potassium organotrifluoroborates have emerged as exceptionally stable, versatile, and efficient coupling partners.[3][4] This guide provides an in-depth exploration of Potassium (4-aminocarbonylphenyl)trifluoroborate, a reagent that uniquely combines the stability of the trifluoroborate salt with a functional handle for direct incorporation into amide-containing target molecules.
Potassium (4-aminocarbonylphenyl)trifluoroborate offers a significant advantage over its boronic acid counterpart due to its enhanced stability towards air and moisture, simplifying handling and storage.[3][5] This crystalline solid serves as a potent nucleophilic partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, to forge carbon-carbon bonds.[6][7] Its utility extends to the synthesis of complex biaryl structures, which are prevalent in numerous drug candidates.
Mechanistic Insights: The Suzuki-Miyaura Coupling Pathway
The synthesis of amides utilizing Potassium (4-aminocarbonylphenyl)trifluoroborate predominantly proceeds via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The generally accepted catalytic cycle involves several key steps:
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by undergoing oxidative addition to an aryl halide (Ar-X), forming a Pd(II) intermediate.
-
Transmetalation: This is a crucial step where the organic moiety is transferred from the boron atom to the palladium center. The trifluoroborate salt, under basic conditions, is believed to hydrolyze in situ to the corresponding boronic acid, which then participates in the transmetalation.[8][9] The base is essential for the formation of a borate species, which facilitates the transfer of the aryl group to the palladium complex.
-
Reductive Elimination: The newly formed diorganopalladium(II) complex undergoes reductive elimination to yield the desired biaryl product and regenerate the active Pd(0) catalyst, which then re-enters the catalytic cycle.
It is important to note that while the Suzuki-Miyaura reaction is a powerful tool for C-C bond formation, direct amide synthesis from aryltrifluoroborates can also be achieved through palladium-catalyzed aminocarbonylation reactions, offering an alternative route to the amide functionality.[10][11]
Caption: Generalized Suzuki-Miyaura cross-coupling catalytic cycle.
Experimental Protocol: Synthesis of a Biaryl Amide
This protocol details a representative Suzuki-Miyaura cross-coupling reaction between Potassium (4-aminocarbonylphenyl)trifluoroborate and an aryl chloride. Aryl chlorides are often preferred in industrial settings due to their lower cost and wider availability.[12]
Materials and Reagents
-
Potassium (4-aminocarbonylphenyl)trifluoroborate (1.1 equiv)
-
Aryl Chloride (e.g., 4-chloroanisole) (1.0 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (2.5 mol%)
-
XPhos (5 mol%)
-
Cesium Carbonate (Cs₂CO₃) (3.0 equiv)
-
Cyclopentyl methyl ether (CPME)
-
Water (deionized)
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions
Reaction Setup and Procedure
-
Inert Atmosphere: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add Palladium(II) Acetate, XPhos, Cesium Carbonate, Potassium (4-aminocarbonylphenyl)trifluoroborate, and the aryl chloride.
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. Under a positive pressure of the inert gas, add CPME and water in a 10:1 ratio to achieve a final concentration of approximately 0.1 M with respect to the aryl chloride.
-
Reaction Execution: Immerse the flask in a preheated oil bath at 85 °C and stir vigorously for the duration of the reaction (typically 6-12 hours).
-
Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel to afford the desired biaryl amide.
Caption: Step-by-step experimental workflow for the Suzuki-Miyaura coupling.
Quantitative Data Summary
The efficiency of the Suzuki-Miyaura coupling using Potassium (4-aminocarbonylphenyl)trifluoroborate is influenced by several factors including the choice of catalyst, ligand, base, and solvent system. The following table summarizes typical reaction parameters and expected outcomes based on literature precedents.
| Aryl Halide Partner | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent System | Temp (°C) | Time (h) | Yield (%) |
| 4-Chloroanisole | Pd(OAc)₂ (2.5) | XPhos (5) | Cs₂CO₃ (3) | CPME/H₂O (10:1) | 85 | 6 | >90 |
| 4-Chlorotoluene | Pd(OAc)₂ (2.5) | XPhos (5) | Cs₂CO₃ (3) | CPME/H₂O (10:1) | 85 | 8 | 85-95 |
| 2-Chloropyridine | Pd(OAc)₂ (2.5) | XPhos (5) | Cs₂CO₃ (3) | CPME/H₂O (10:1) | 85 | 12 | 75-85 |
| 4-Bromoacetophenone | PdCl₂(dppf) (5) | - | K₂CO₃ (2) | Toluene/H₂O (3:1) | 100 | 12 | 80-90 |
Note: Yields are indicative and may vary based on specific reaction conditions and substrate purity.
Applications in Drug Discovery and Development
The ability to readily introduce the (4-aminocarbonylphenyl) moiety is of significant interest to medicinal chemists. This structural motif is present in a variety of biologically active compounds. The amide functionality can participate in crucial hydrogen bonding interactions with biological targets, while the biaryl core can be tailored to optimize pharmacokinetic and pharmacodynamic properties. The robust nature of the described protocol allows for its application in the late-stage functionalization of complex molecules, a critical capability in modern drug discovery programs.
Troubleshooting and Considerations
-
Low Yields: Incomplete reaction could be due to catalyst deactivation or insufficient base. Ensure an inert atmosphere is maintained and consider using a stronger base or a different ligand.
-
Side Reactions: Protodeboronation (loss of the boronic acid group) can be a competing reaction. This can sometimes be mitigated by adjusting the base or solvent system.[9]
-
Ligand Selection: The choice of phosphine ligand is critical. Bulky, electron-rich ligands like XPhos are often effective for coupling with challenging aryl chlorides.[13]
-
Substrate Scope: While the protocol is broadly applicable, electron-poor aryl halides tend to be more reactive than electron-rich ones. Heteroaryl halides can also be successfully coupled, though optimization may be required.[14]
Conclusion
Potassium (4-aminocarbonylphenyl)trifluoroborate is a highly valuable and practical reagent for the synthesis of amide-containing biaryl compounds. Its stability, ease of handling, and high reactivity in palladium-catalyzed cross-coupling reactions make it an indispensable tool for researchers in both academic and industrial settings. The detailed protocol and mechanistic insights provided in this guide are intended to facilitate its successful implementation in the laboratory, accelerating the discovery and development of novel chemical entities.
References
-
Peng, J.-B., et al. (2019). Palladium-Catalyzed Amide Synthesis via Aminocarbonylation of Arylboronic Acids with Nitroarenes. Organic Letters, 21(12). [Link][10][11]
-
Szostak, M., et al. (2016). Palladium-catalyzed Suzuki–Miyaura coupling of amides by carbon–nitrogen cleavage: general strategy for amide N–C bond activation. Organic & Biomolecular Chemistry. [Link]
-
Molander, G. A., & Hiebel, M.-A. (2010). Synthesis of Amidomethyltrifluoroborates and their Use in Cross-Coupling Reactions. Organic Letters, 12(21), 4876-4879. [Link][13][15]
-
Molander, G. A., et al. (2008). Efficient Cross-Coupling of Secondary Alkyltrifluoroborates with Aryl Chlorides—Reaction Discovery Using Parallel Microscale Experimentation. Journal of the American Chemical Society. [Link]
-
Molander, G. A., et al. (2008). Synthesis and cross-coupling reactions of imidomethyltrifluoroborates with aryl chlorides. Tetrahedron Letters. [Link][6]
-
Molander, G. A., & Gravel, M. (2009). Use of Potassium β-Trifluoroborato Amides in Suzuki-Miyaura Cross-Coupling Reactions. The Journal of Organic Chemistry. [Link][14]
-
Butters, M., et al. (2010). Aryl Trifluoroborates in Suzuki–Miyaura Coupling: The Roles of Endogenous Aryl Boronic Acid and Fluoride. Angewandte Chemie International Edition, 49(30), 5156-5160. [Link][8]
-
Szostak, M. (n.d.). Scope of potassium aryltrifluoroborates in the cross‐coupling with amides. ResearchGate. Retrieved from [Link]
-
Butters, M. (2010). Aryl Trifluoroborates in Suzuki–Miyaura Coupling: The Roles of Endogenous Aryl Boronic Acid and Fluoride. SciSpace. [Link][9]
-
Bode, J. W., et al. (2020). Synthesis of secondary and tertiary amides without coupling agents from amines and potassium acyltrifluoroborates (KATs). Chemical Science. [Link][16]
-
Sheppard, T. D. (n.d.). A green chemistry perspective on catalytic amide bond formation. UCL Discovery. Retrieved from [Link][1]
-
Bode, J. W., et al. (2020). Synthesis of secondary and tertiary amides without coupling agents from amines and potassium acyltrifluoroborates (KATs). ResearchGate. [Link][2][17]
-
Mylavarapu, R. K., et al. (2007). Boric Acid Catalyzed Amidation in the Synthesis of Active Pharmaceutical Ingredients. Organic Process Research & Development. [Link]
-
Bode, J. W., et al. (2018). Facile synthesis of alpha- aminoboronic acids from amines and potassium acyltrifluoroborates (KATs) via trifluoroborate-iminiums (TIMs). ETH Research Collection. [Link]
-
Molander, G. A., & Brown, A. R. (2010). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development. [Link][4]
-
Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development, 12(6), 811-23. [Link][12]
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Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling with Potassium (4-aminocarbonylphenyl)trifluoroborate
<
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Ascendancy of Organotrifluoroborates in Modern Synthesis
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, celebrated for its capacity to forge carbon-carbon bonds with remarkable efficiency and broad functional group tolerance.[1] While boronic acids have long been the conventional nucleophilic partners in these transformations, their inherent instability, including a propensity for protodeboronation and trimerization into boroxines, can compromise reaction efficiency and reproducibility.[1] In response to these challenges, potassium organotrifluoroborates have emerged as a superior class of reagents.[2]
Potassium (4-aminocarbonylphenyl)trifluoroborate, the subject of this guide, exemplifies the advantages of this reagent class. As crystalline, free-flowing solids, organotrifluoroborates exhibit enhanced stability to both air and moisture, which dramatically simplifies handling, storage, and stoichiometry.[1][3] Their tetracoordinate boron center, fortified by strong boron-fluorine bonds, renders them as "protected" forms of boronic acids, resistant to a variety of reaction conditions that would degrade their trivalent counterparts.[4][5] This robustness allows for the retention of the crucial carbon-boron bond through various synthetic steps, expanding their utility in complex molecule synthesis.[4] This document provides a comprehensive guide to the application of potassium (4-aminocarbonylphenyl)trifluoroborate in palladium-catalyzed cross-coupling reactions, offering detailed mechanistic insights and field-proven protocols.
Mechanistic Rationale: Unveiling the Catalytic Cycle
The efficacy of potassium organotrifluoroborates in Suzuki-Miyaura cross-coupling hinges on a catalytic cycle that, while sharing fundamental steps with the classic reaction, possesses unique features related to the nature of the boron reagent. The generally accepted mechanism is initiated by the oxidative addition of an aryl halide to a Pd(0) species, followed by a critical transmetalation step and concluding with reductive elimination to yield the biaryl product and regenerate the active catalyst.
A crucial aspect of using organotrifluoroborates is the requirement for in situ hydrolysis to the corresponding boronic acid, which is the active species in the transmetalation step.[6][7] This "slow release" of the boronic acid can be advantageous, minimizing side reactions like oxidative homocoupling.[8] The base plays a pivotal role, not only in facilitating the hydrolysis of the trifluoroborate but also in activating the resulting boronic acid for transmetalation, often through the formation of a boronate species.[4][9]
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The Ascendancy of Potassium (4-aminocarbonylphenyl)trifluoroborate: A Superior, Bench-Stable Alternative to Boronic Acids in Modern Cross-Coupling
In the landscape of synthetic chemistry, particularly within pharmaceutical and materials science, the Suzuki-Miyaura cross-coupling reaction stands as a pillar for the construction of carbon-carbon bonds. For decades, boronic acids have been the workhorse nucleophiles in this critical transformation. However, their inherent instability, propensity for dehydration to form boroxines, and sensitivity to purification and storage conditions have persistently challenged chemists.[1][2] This application note introduces Potassium (4-aminocarbonylphenyl)trifluoroborate as a robust and highly efficient alternative, surmounting the limitations of traditional boronic acids and offering enhanced reliability in drug discovery and development workflows.
Potassium organotrifluoroborates are crystalline, free-flowing solids that exhibit remarkable stability to both air and moisture, a significant advantage over their boronic acid counterparts which often require specialized handling and storage.[1][3][4][5] This inherent stability simplifies experimental setup, improves stoichiometry control, and allows for the reagent to be carried through multi-step syntheses where a boronic acid might otherwise decompose.[1][6]
Unveiling the Advantages: A Comparative Overview
The superiority of Potassium (4-aminocarbonylphenyl)trifluoroborate stems from the tetracoordinate nature of its boron atom, which imparts significant stability against protodeboronation and oxidation.[3] The key advantages are summarized below:
| Feature | Boronic Acids | Potassium Organotrifluoroborates |
| Stability | Prone to dehydration (boroxine formation) and decomposition.[1] | Crystalline, free-flowing solids, stable to air and moisture.[1][3][5] |
| Handling & Storage | Often require refrigerated, inert atmosphere storage. | Can be stored indefinitely at room temperature without special precautions.[4][7] |
| Stoichiometry | Complicated by the presence of boroxine equilibrium.[1][3] | Exist as well-defined monomers, allowing for precise stoichiometry.[3] |
| Purification | Can be challenging to purify due to instability.[1] | Readily purified by recrystallization. |
| Reaction Control | Rapidly enter the catalytic cycle. | Act as a reservoir, slowly releasing the boronic acid in situ.[7][8][9] |
The Mechanism of Action: A Controlled Release Strategy
While the tetracoordinate boron in Potassium (4-aminocarbonylphenyl)trifluoroborate is less nucleophilic than the tricoordinate boron of a boronic acid, its efficacy in Suzuki-Miyaura coupling is elegantly explained by a "slow-release" mechanism.[7][8] Under the basic, aqueous conditions of the reaction, the trifluoroborate salt undergoes slow hydrolysis to the corresponding boronic acid. This in situ generation of the active species at a low concentration throughout the reaction minimizes undesirable side reactions such as homo-coupling and protodeboronation, often leading to cleaner reaction profiles and higher yields.[7]
Diagram: The Suzuki-Miyaura Catalytic Cycle with Potassium Organotrifluoroborate
This diagram illustrates the key steps in the palladium-catalyzed cross-coupling reaction, highlighting the initial hydrolysis of the stable trifluoroborate salt to the active boronic acid species.
Caption: Suzuki-Miyaura cycle with trifluoroborate activation.
Application Protocol: Suzuki-Miyaura Cross-Coupling of Potassium (4-aminocarbonylphenyl)trifluoroborate with 4-Bromoanisole
This protocol provides a detailed methodology for the palladium-catalyzed cross-coupling of Potassium (4-aminocarbonylphenyl)trifluoroborate with 4-bromoanisole, a representative aryl bromide.
Materials:
-
Potassium (4-aminocarbonylphenyl)trifluoroborate (CAS: 850623-63-1)
-
4-Bromoanisole
-
Palladium(II) Acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos)
-
Potassium Carbonate (K₂CO₃)
-
Toluene
-
Deionized Water
-
Argon (or Nitrogen) gas supply
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk tube or equivalent)
Experimental Workflow:
Caption: Step-by-step experimental workflow diagram.
Step-by-Step Procedure:
-
Reagent Preparation:
-
To a clean, dry Schlenk tube equipped with a magnetic stir bar, add Potassium (4-aminocarbonylphenyl)trifluoroborate (1.2 mmol, 1.2 equiv), 4-bromoanisole (1.0 mmol, 1.0 equiv), and potassium carbonate (K₂CO₃) (3.0 mmol, 3.0 equiv).
-
-
Inert Atmosphere Establishment:
-
Seal the Schlenk tube and connect it to a Schlenk line. Evacuate the tube and backfill with argon gas. Repeat this cycle three times to ensure an inert atmosphere.
-
-
Solvent Addition:
-
To the solid mixture, add toluene (5 mL) and deionized water (0.5 mL). The solvent ratio is critical for optimal reaction kinetics. Stir the mixture and sparge with argon for 15 minutes to degas the solvents.[10]
-
-
Catalyst Preparation and Addition:
-
In a separate vial under a positive pressure of argon, combine palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%) and RuPhos (0.04 mmol, 4 mol%).
-
Add a small amount of the degassed toluene to the catalyst/ligand mixture to form a slurry, and then transfer this slurry to the main reaction mixture via syringe.
-
-
Reaction Execution:
-
Seal the Schlenk tube and place it in a preheated oil bath at 85 °C.[11]
-
Stir the reaction vigorously. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) by taking small aliquots from the reaction mixture.
-
-
Workup and Purification:
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding 10 mL of deionized water.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by flash column chromatography on silica gel to yield the desired biaryl product.
-
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst; Insufficient degassing; Low reaction temperature. | Use fresh catalyst; Ensure thorough degassing of solvents; Verify oil bath temperature. |
| Formation of Side Products | Presence of oxygen leading to homo-coupling; Incorrect base or solvent ratio. | Improve inert atmosphere technique; Use the recommended base and solvent ratios. |
| Incomplete Hydrolysis of Trifluoroborate | Insufficient water or base. | Ensure the correct stoichiometry of water and base is used as per the protocol. |
Conclusion
Potassium (4-aminocarbonylphenyl)trifluoroborate represents a significant advancement in the field of cross-coupling chemistry, offering a stable, reliable, and user-friendly alternative to traditional boronic acids.[1][6][10] Its ease of handling, precise stoichiometric control, and the ability to act as a slow-release source of the active boronic acid make it an invaluable tool for researchers in drug discovery and materials science. The adoption of this and other organotrifluoroborate salts promises to streamline synthetic workflows, enhance reproducibility, and expand the horizons of what is achievable in complex molecule synthesis.
References
- Organotrifluoroborates Emerge as Superior Alternatives to Boronic Esters in Cross-Coupling Reactions. Benchchem.
- Organotrifluoroborate Salts. Chem-Station Int. Ed.
- Potassium Organotrifluoroborates - A Diamond in The Rough. BLDpharm.
-
Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. ResearchGate. Available at: [Link]
-
Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society. Available at: [Link]
-
Potassium Trifluoro(organo)borates: New Perspectives in Organic Chemistry. ResearchGate. Available at: [Link]
-
Efficient Hydrolysis of Organotrifluoroborates via Silica Gel and Water. ACS Publications. Available at: [Link]
-
Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. PMC - NIH. Available at: [Link]
-
Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews - ACS Publications. Available at: [Link]
-
Scope of Aminomethylations via Suzuki−Miyaura Cross-Coupling of Organotrifluoroborates. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]
-
Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. NIH. Available at: [Link]
- Application Notes and Protocols: Potassium Alkyltrifluoroborates in Suzuki-Miyaura Cross-Coupling. Benchchem.
-
Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates. Organic Letters. Available at: [Link]
-
Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. NIH. Available at: [Link]
-
Use of Potassium β-Trifluoroborato Amides in Suzuki-Miyaura Cross-Coupling Reactions. PMC - NIH. Available at: [Link]
-
Potassium allyltrifluoroborate synthesis. Organic Chemistry Portal. Available at: [Link]
-
POTASSIUM (4-AMINOCARBONYLPHENYL)TRIFLUOROBORATE [P78362]. ChemUniverse. Available at: [Link]
-
Synthesis of potassium trifluoroborates. Organic Chemistry Portal. Available at: [Link]
-
Potassium (2-aminocarbonylphenyl)trifluoroborate. PubChem. Available at: [Link]
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Application Notes and Protocols for the Suzuki-Miyaura Cross-Coupling of Potassium (4-aminocarbonylphenyl)trifluoroborate with Aryl Chlorides
Introduction: The Strategic Importance of Biaryl Amide Scaffolds
The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the formation of carbon-carbon bonds in modern organic synthesis.[1] Its significance is particularly pronounced in the fields of medicinal chemistry and materials science, where the construction of biaryl and heteroaryl structures is a frequent necessity. This guide focuses on a specific, yet highly relevant, transformation: the coupling of Potassium (4-aminocarbonylphenyl)trifluoroborate with aryl chlorides.
The resulting 4-aminocarbonyl-biphenyl moiety is a privileged scaffold found in numerous biologically active molecules and functional materials. The amide group can serve as a key hydrogen bond donor and acceptor, influencing molecular recognition and binding affinity. Furthermore, the use of aryl chlorides as coupling partners is economically and environmentally advantageous due to their lower cost and wider availability compared to the corresponding bromides and iodides.[1]
Potassium organotrifluoroborates have emerged as superior coupling partners to boronic acids in many applications. They are typically crystalline, air- and moisture-stable solids that are easy to handle and store, leading to greater reproducibility.[2][3] Their slow release of the corresponding boronic acid under basic reaction conditions can minimize side reactions, such as protodeboronation and homocoupling. This document provides a comprehensive overview of the reaction mechanism, detailed experimental protocols, and optimized conditions for the successful Suzuki-Miyaura coupling of Potassium (4-aminocarbonylphenyl)trifluoroborate with a range of aryl chlorides.
The Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura reaction proceeds through a catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states. The use of bulky, electron-rich phosphine ligands is crucial for the activation of less reactive aryl chlorides.[4]
The key steps in the catalytic cycle are:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl chloride (Ar-Cl), forming a Pd(II) intermediate. This is often the rate-limiting step, especially with electron-rich or sterically hindered aryl chlorides.
-
Hydrolysis of the Organotrifluoroborate: The potassium (4-aminocarbonylphenyl)trifluoroborate undergoes hydrolysis under the basic reaction conditions to form the corresponding boronic acid. This is then converted to a more nucleophilic boronate species in the presence of a base.
-
Transmetalation: The organic group from the activated boronate species is transferred to the palladium center, displacing the chloride and forming a new Pd(II)-aryl intermediate.
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the desired biaryl product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Optimized Reaction Conditions: A Summary
The successful coupling of Potassium (4-aminocarbonylphenyl)trifluoroborate with aryl chlorides is highly dependent on the choice of catalyst, ligand, base, and solvent. Aryl chlorides are notoriously less reactive than their bromide and iodide counterparts, necessitating the use of highly active catalyst systems. Bulky, electron-rich phosphine ligands, such as those developed by Buchwald and coworkers, have proven to be particularly effective.[5]
| Component | Recommended Reagents/Conditions | Rationale and Key Considerations |
| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃ | These are common and effective Pd(0) sources or precursors that are reduced in situ. Catalyst loading is typically in the range of 1-5 mol%. |
| Ligand | RuPhos , SPhos, XPhos, cataCXium® A | These bulky, electron-rich phosphine ligands facilitate the challenging oxidative addition of the aryl chloride to the palladium center.[5][6] A ligand-to-palladium ratio of 2:1 to 4:1 is generally optimal. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | A base is required to facilitate the hydrolysis of the trifluoroborate and the subsequent transmetalation step. Carbonates are often effective, with K₂CO₃ being a good starting point. Typically, 2-3 equivalents of base are used. |
| Solvent System | Toluene/H₂O (e.g., 10:1), Dioxane/H₂O, THF/H₂O | A biphasic solvent system containing water is necessary for the hydrolysis of the potassium organotrifluoroborate.[6] The organic solvent solubilizes the aryl chloride and the catalyst complex. |
| Temperature | 80-110 °C | Elevated temperatures are generally required to drive the reaction to completion, particularly with unactivated or sterically hindered aryl chlorides. |
| Reaction Time | 12-24 hours | Reaction progress should be monitored by a suitable technique (e.g., TLC, GC-MS, or LC-MS) to determine the optimal reaction time. |
Detailed Experimental Protocol: General Procedure
This protocol provides a general method for the Suzuki-Miyaura cross-coupling of Potassium (4-aminocarbonylphenyl)trifluoroborate with an aryl chloride. Optimization may be required for specific substrates.
Materials:
-
Potassium (4-aminocarbonylphenyl)trifluoroborate (1.05 equiv)
-
Aryl chloride (1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
RuPhos (4 mol%)[6]
-
Potassium carbonate (K₂CO₃) (3.0 equiv)[6]
-
Toluene (anhydrous)
-
Deionized water
-
Reaction vessel (e.g., Schlenk tube or microwave vial)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a clean, dry reaction vessel equipped with a magnetic stir bar, add Potassium (4-aminocarbonylphenyl)trifluoroborate, the aryl chloride, palladium(II) acetate, RuPhos, and potassium carbonate.
-
Inert Atmosphere: Seal the reaction vessel and evacuate and backfill with an inert gas (e.g., Nitrogen or Argon) three times to ensure an oxygen-free environment.
-
Solvent Addition: Under a positive pressure of the inert gas, add anhydrous toluene followed by deionized water via syringe. A common solvent ratio is 10:1 toluene to water.[6]
-
Reaction Execution: Place the sealed reaction vessel in a preheated oil bath or heating block at the desired temperature (e.g., 80-100 °C) and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by periodically taking small aliquots (under inert atmosphere) and analyzing them by TLC, GC-MS, or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate or dichloromethane/methanol) to afford the desired biaryl amide.
Caption: A typical experimental workflow for the Suzuki-Miyaura cross-coupling.
Troubleshooting and Field-Proven Insights
-
Low Conversion: If the reaction stalls or gives low conversion, consider increasing the reaction temperature, extending the reaction time, or screening alternative ligands (e.g., SPhos, XPhos) and bases (e.g., Cs₂CO₃). Ensure that the reaction was set up under strictly anaerobic conditions, as oxygen can deactivate the palladium catalyst.
-
Protodeboronation: The replacement of the boronate group with a hydrogen atom can be a significant side reaction. Using a slight excess (1.05-1.1 equivalents) of the potassium trifluoroborate can help to mitigate this. Additionally, ensuring a sufficiently high concentration of the aryl halide at the start of the reaction can favor the cross-coupling pathway.
-
Homocoupling of the Boronic Acid: Dimerization of the (4-aminocarbonylphenyl)boronic acid can occur. This is often minimized by the slow hydrolysis of the trifluoroborate salt. If homocoupling is a major issue, consider a lower reaction temperature or a less concentrated reaction mixture.
-
Aryl Chloride Reactivity: Electron-rich and sterically hindered aryl chlorides are particularly challenging substrates. For these, higher catalyst and ligand loadings, more electron-rich and bulky ligands (like XPhos), and higher temperatures may be necessary.
Conclusion
The Suzuki-Miyaura cross-coupling of Potassium (4-aminocarbonylphenyl)trifluoroborate with aryl chlorides is a robust and highly valuable transformation for the synthesis of biaryl amides. The use of modern, bulky phosphine ligands in combination with appropriate bases and solvent systems allows for the efficient coupling of even challenging aryl chloride substrates. The stability and ease of handling of the potassium trifluoroborate salt make it an excellent choice for reproducible and scalable syntheses in both academic and industrial settings. The protocols and insights provided in this guide serve as a strong foundation for researchers to successfully implement and optimize this important reaction.
References
-
Molander, G. A., & Biolatto, B. (2003). Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. Journal of Organic Chemistry, 68(11), 4302-4314. Available at: [Link]
-
Yasukawa, N., Okada, W., Fimm, M., & Nakamura, S. (2021). Amine-Ligated Boryl Radicals Enables Direct C-F Borylation and Cross-Couplings of Polyfluoroarenes. Angewandte Chemie International Edition, 60(43), 23276-23284. Available at: [Link]
-
Molander, G. A., & Dreher, S. D. (2009). Use of Potassium β-Trifluoroborato Amides in Suzuki-Miyaura Cross-Coupling Reactions. Organic letters, 11(15), 3474–3477. Available at: [Link]
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. Available at: [Link]
-
Molander, G. A., & Jean-Gérard, L. (2007). Suzuki-Miyaura Cross-Coupling of Potassium Dioxolanylethyltrifluoroborate and Aryl/Heteroaryl Chlorides. The Journal of organic chemistry, 72(10), 3881–3884. Available at: [Link]
-
Das, S., Alexeev, V. L., & Asher, S. A. (2003). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. Tetrahedron Letters, 44(44), 8141-8144. Available at: [Link]
-
Anderson, K. W., & Buchwald, S. L. (2004). Efficient catalyst for the Suzuki-Miyaura coupling of potassium aryl trifluoroborates with aryl chlorides. Organic letters, 6(16), 2649–2652. Available at: [Link]
-
ResearchGate. (2014, July 7). Which conditions are favorable for the efficient Suzuki coupling? Retrieved from [Link]
- Google Patents. (n.d.). A kind of preparation method of 4 amino phenyl boronic acid derivative.
-
Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: Synthesis and Suzuki-Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl and Hetaryl Halides. Retrieved from [Link]
-
Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current opinion in drug discovery & development, 12(6), 811–823. Available at: [Link]
-
Molander, G. A., & Brown, A. R. (2006). Suzuki-Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 71(25), 9681-9686. Available at: [Link]
-
ResearchGate. (2023, March 22). Triflate-Selective Suzuki Cross-Coupling of Chloro- and Bromoaryl Triflates Under Ligand-Free Conditions. Retrieved from [Link]
-
Molander, G. A., & Bernardi, C. R. (2002). Suzuki-Miyaura cross-coupling reactions of potassium alkenyltrifluoroborates. The Journal of organic chemistry, 67(24), 8424–8429. Available at: [Link]
-
Molander, G. A., & Ito, T. (2003). B-alkyl suzuki-miyaura cross-coupling reactions with air-stable potassium alkyltrifluoroborates. The Journal of organic chemistry, 68(14), 5534–5539. Available at: [Link]
-
Reddit. (n.d.). Struggling with Suzuki Reaction. Retrieved from [Link]
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- 3. researchgate.net [researchgate.net]
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Application Notes and Protocols for Large-Scale Synthesis Using Potassium (4-aminocarbonylphenyl)trifluoroborate
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of Potassium (4-aminocarbonylphenyl)trifluoroborate in large-scale chemical syntheses. With a focus on practical application and scientific integrity, these notes offer detailed protocols, mechanistic insights, and critical considerations for process scale-up, particularly within the context of modern pharmaceutical development.
Introduction: The Strategic Advantage of Potassium Organotrifluoroborates in Drug Synthesis
The synthesis of complex biaryl structures is a cornerstone of modern medicinal chemistry and drug manufacturing. Among the myriad of cross-coupling methodologies, the Suzuki-Miyaura reaction has become a dominant tool due to its functional group tolerance and relatively mild reaction conditions.[1][2] Traditionally, boronic acids have been the workhorses of this reaction. However, their inherent limitations, such as potential instability, difficult purification, and uncertain stoichiometry, can present significant challenges, especially during scale-up operations.
Potassium organotrifluoroborate salts have emerged as superior alternatives, offering remarkable stability to both air and moisture. This enhanced stability simplifies handling and storage, a critical factor in large-scale manufacturing environments. Potassium (4-aminocarbonylphenyl)trifluoroborate, in particular, is a valuable building block, introducing a key pharmacophore—the benzamide moiety—found in numerous therapeutic agents. Its use circumvents many of the issues associated with the corresponding boronic acid, leading to more robust and reproducible large-scale processes.
Core Chemistry: The Suzuki-Miyaura Coupling Mechanism
The power of Potassium (4-aminocarbonylphenyl)trifluoroborate lies in its role as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. The generally accepted catalytic cycle provides a framework for understanding and optimizing this transformation.
Visualizing the Catalytic Cycle
Figure 1: A simplified representation of the Suzuki-Miyaura catalytic cycle.
The cycle commences with the active Pd(0) catalyst undergoing oxidative addition with an aryl halide (Ar-X). The resulting Pd(II) complex then engages in transmetalation with the organotrifluoroborate, a step facilitated by a base. The base is crucial for the formation of a more reactive boronate species from the trifluoroborate salt. Finally, reductive elimination from the subsequent diorganopalladium(II) complex yields the desired biaryl product and regenerates the Pd(0) catalyst, allowing the cycle to continue.
Large-Scale Synthesis Protocol: Synthesis of a Biaryl Amide
This protocol details a general procedure for the kilogram-scale synthesis of a biaryl amide via the Suzuki-Miyaura coupling of Potassium (4-aminocarbonylphenyl)trifluoroborate with an aryl bromide.
Reaction Scheme: Aryl-Br + K[(4-H₂NCOC₆H₄)BF₃] --(Pd Catalyst, Base, Solvent)--> Aryl-(C₆H₄CONH₂)
Materials and Equipment
-
Reactors: Glass-lined or stainless steel reactor equipped with mechanical stirring, a reflux condenser, a temperature probe, and nitrogen inlet/outlet.
-
Reagents:
-
Potassium (4-aminocarbonylphenyl)trifluoroborate (CAS: 850623-63-1)[3]
-
Aryl bromide (substrate)
-
Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)·CH₂Cl₂)
-
Phosphine ligand (e.g., RuPhos, SPhos, PPh₃)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Anhydrous solvent (e.g., Toluene/H₂O, THF/H₂O, 2-MeTHF)
-
-
Personal Protective Equipment (PPE): Safety goggles, chemical-resistant gloves, lab coat.[4]
Experimental Workflow
Figure 2: General workflow for large-scale Suzuki-Miyaura coupling.
Step-by-Step Protocol
-
Reactor Preparation: Ensure the reactor is clean, dry, and has been thoroughly purged with nitrogen to establish an inert atmosphere.[5]
-
Reagent Charging:
-
To the reactor, charge the aryl bromide (1.0 equiv), Potassium (4-aminocarbonylphenyl)trifluoroborate (1.2-1.5 equiv), and the base (2.0-3.0 equiv).
-
In a separate, inerted vessel, prepare the catalyst solution by dissolving the palladium source (e.g., 0.1-2 mol % Pd(OAc)₂) and the ligand (e.g., 0.2-4 mol % RuPhos) in a portion of the reaction solvent.
-
-
Reaction Initiation:
-
Add the bulk of the degassed solvent to the reactor containing the solids.
-
Begin agitation and heat the mixture to the desired temperature (typically 60-100 °C).
-
Once the desired temperature is reached, add the prepared catalyst solution to the reactor.
-
-
Reaction Monitoring:
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by HPLC or TLC to determine the consumption of the aryl bromide.
-
-
Workup and Isolation:
-
Once the reaction is deemed complete, cool the reactor to room temperature.
-
Add water to dissolve the inorganic salts. If a biphasic system is used, separate the aqueous layer.
-
Wash the organic layer sequentially with water and brine.
-
For reactions where residual palladium is a concern, specific aqueous washes, such as with a sodium bisulfite solution, can be employed to reduce palladium levels.[6]
-
-
Purification:
-
Concentrate the organic layer under reduced pressure.
-
The crude product can be purified by crystallization from an appropriate solvent system (e.g., ethyl acetate/heptane) to afford the pure biaryl amide.
-
-
Drying:
-
Dry the isolated solid in a vacuum oven at a suitable temperature until a constant weight is achieved.
-
Process Optimization and Scale-Up Considerations
Scaling a Suzuki-Miyaura coupling from the bench to a manufacturing plant requires careful consideration of several factors to ensure safety, efficiency, and product quality.
| Parameter | Bench-Scale (grams) | Large-Scale (kilograms) | Rationale and Considerations |
| Catalyst Loading | 1-5 mol% | 0.1-1.5 mol% | On a large scale, minimizing the concentration of expensive and toxic palladium is crucial for economic viability and to reduce levels in the final product.[7] |
| Solvent Selection | THF, Dioxane | 2-MeTHF, Toluene, Water with surfactants | Safety (flashpoints), environmental impact, and ease of recovery are paramount. Micellar catalysis in water using surfactants like TPGS-750-M is a greener alternative.[7] |
| Base Selection | Cs₂CO₃, K₂CO₃ | K₂CO₃, K₃PO₄ | Cost is a major driver. While Cs₂CO₃ can be highly effective, less expensive inorganic bases are often preferred for large-scale operations.[4][8] |
| Temperature Control | Oil bath | Jacketed reactor with heating/cooling fluid | Precise temperature control is critical to prevent side reactions and ensure consistent reaction rates. Exothermic events must be managed.[5] |
| Agitation | Magnetic stir bar | Mechanical agitator (impeller) | Efficient mixing is necessary to ensure good mass transfer between phases, especially in heterogeneous mixtures. |
| Workup & Purification | Chromatography | Crystallization, Reslurrying | Chromatography is generally not feasible for large quantities. Crystallization is the preferred method for purification on a large scale. |
Safety and Handling
Potassium organotrifluoroborates are generally stable solids.[4] However, standard laboratory safety practices should always be followed.
-
Personal Protective Equipment: Wear safety glasses, gloves, and a lab coat.[4]
-
Handling: Avoid creating dust.[4] Handle in a well-ventilated area or a fume hood.
-
Storage: Store in a cool, dry place in a tightly sealed container.[4]
-
In case of contact:
Conclusion
Potassium (4-aminocarbonylphenyl)trifluoroborate is a robust and highly valuable reagent for the large-scale synthesis of biaryl amides, a structural motif of high importance in the pharmaceutical industry. Its stability and predictable reactivity in Suzuki-Miyaura cross-coupling reactions address many of the challenges associated with traditional organoboron reagents. By understanding the underlying reaction mechanism and giving careful consideration to process parameters and safety, researchers and chemical engineers can confidently and efficiently scale up these crucial transformations, accelerating the development of new medicines.
References
- Scale-Up Guide: Suzuki-Miyaura Cross-Coupling Reaction. Sigma-Aldrich.
- Stability and Handling of Potassium tert-Butyltrifluorobor
- potassium (4-aminocarbonylphenyl)
- POTASSIUM (4-AMINOCARBONYLPHENYL)
- Scale-Up of a Rh-Catalyzed Asymmetric sp3–sp2 Suzuki–Miyaura-Type Reaction.
- A General Kilogram Scale Protocol for Suzuki–Miyaura Cross-Coupling in Water with TPGS-750-M Surfactant.
- Potassium Fluoroborate KBF4 - Safety D
- MSDS KI-0042 KBF4, Potassium tetrafluorobor
- Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique.
- Safety Data Sheet: Potassium tetrafluorobor
- Potassium tetrafluoroborate SDS, 14075-53-7 Safety D
- Potassium (2-aminocarbonylphenyl)
- Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling in a Green Alcohol Solvent for an Undergraduate Organic Chemistry Laboratory.
- Synthesis of K[4-ROC6F4BF3] from potassium pentafluorophenyltrifluoroborate and O-nucleophiles.
- Use of Potassium β-Trifluoroborato Amides in Suzuki-Miyaura Cross-Coupling Reactions. PMC - NIH.
- Potassium Trifluorobor
- Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. NIH.
- Palladium-Catalyzed Suzuki Cross-Coupling of 2-Halo-Deazapurines with Potassium Organotrifluoroborate Salts in the Regioselective Synthesis of Imidazo[4,5-b]pyridine Analogues.
- Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. PMC - NIH.
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Application Notes and Protocols: Functional Group Tolerance in Palladium-Catalyzed Cross-Coupling Reactions with Potassium (4-aminocarbonylphenyl)trifluoroborate
Introduction: The Ascendancy of Potassium Organotrifluoroborates in Modern Synthesis
In the landscape of synthetic organic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a pillar for the construction of carbon-carbon bonds, a testament to its power and versatility.[1] The choice of the organoboron reagent is critical to the success of this transformation. While boronic acids have been the traditional workhorses, their inherent instability, propensity for protodeboronation, and purification challenges have driven the quest for more robust alternatives.[2]
Enter potassium organotrifluoroborates, a class of crystalline, free-flowing solids that have emerged as superior surrogates for boronic acids.[2][3] Their remarkable stability to both air and moisture simplifies handling and storage, obviating the need for stringent inert atmosphere techniques.[3][4][5][6] This enhanced stability translates to improved stoichiometry and reproducibility in cross-coupling reactions.[3] The tetracoordinate nature of the boron atom in these salts effectively "protects" the carbon-boron bond from a variety of reaction conditions, allowing for their participation in late-stage functionalization strategies.[4][7]
This application note provides a comprehensive guide to the functional group tolerance of Potassium (4-aminocarbonylphenyl)trifluoroborate in palladium-catalyzed cross-coupling reactions. We will delve into the compatibility of various functional groups, provide detailed experimental protocols, and elucidate the scientific rationale behind the observed reactivity. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals seeking to leverage the unique advantages of this versatile reagent.
Functional Group Tolerance: A Comprehensive Overview
A key advantage of employing Potassium (4-aminocarbonylphenyl)trifluoroborate in Suzuki-Miyaura cross-coupling reactions is its broad functional group compatibility. The mild reaction conditions typically required for the activation of the trifluoroborate salt allow for the presence of a wide array of sensitive moieties on both the trifluoroborate itself and the coupling partner.
The following diagram provides a visual summary of the functional group compatibility observed in reactions with potassium organotrifluoroborates, including the 4-aminocarbonylphenyl derivative.
Caption: Functional group compatibility with Potassium (4-aminocarbonylphenyl)trifluoroborate.
The table below provides a more detailed summary of the functional group tolerance, with specific examples and literature precedents.
| Functional Group | Compatibility | Notes and References |
| Esters | High | Well-tolerated in numerous Suzuki-Miyaura couplings.[8][9] |
| Ketones | High | Compatible with standard reaction conditions.[8][9][10] |
| Aldehydes | High | Generally stable, though sensitive aldehydes may require careful optimization.[8][9][10] |
| Nitriles | High | Excellent compatibility has been demonstrated.[9][10][11] |
| Amides | High | The aminocarbonyl group on the title compound is a testament to this compatibility. Other amides are also well-tolerated.[8][9][10] |
| Nitro Groups | High | Notably, nitro groups, which can be susceptible to reduction under some catalytic conditions, are compatible with the mild conditions used for trifluoroborate couplings.[8][10] |
| Protected Amines | High | Boc-protected and other standard amine protecting groups are stable.[11] |
| Ethers | High | Both aliphatic and aromatic ethers are well-tolerated. |
| Other Halides | Moderate to High | While the reaction is designed to couple at a specific halide site, the presence of other halides (e.g., F, Cl) on the coupling partner is often tolerated, allowing for sequential couplings. |
| Unprotected Amines and Alcohols | Moderate | These groups can potentially coordinate to the palladium catalyst. Optimization of the base and reaction conditions may be necessary. |
| Thiols | Low | Thiols are known to poison palladium catalysts and should generally be avoided or protected. |
| Carboxylic Acids | Low | The basic conditions required for the Suzuki-Miyaura reaction are generally incompatible with free carboxylic acids due to acid-base reactions. Protection is typically required. |
Experimental Protocols: A Step-by-Step Guide
The following protocol provides a general procedure for the Suzuki-Miyaura cross-coupling of Potassium (4-aminocarbonylphenyl)trifluoroborate with an aryl bromide. This should be considered a starting point, and optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.
Caption: A typical experimental workflow for the Suzuki-Miyaura cross-coupling.
Detailed Protocol:
-
Reagent Preparation: To a clean, dry Schlenk tube equipped with a magnetic stir bar, add the aryl bromide (0.5 mmol, 1.0 equiv), Potassium (4-aminocarbonylphenyl)trifluoroborate (0.6 mmol, 1.2 equiv), and potassium carbonate (1.5 mmol, 3.0 equiv).
-
Solvent Addition: Evacuate and backfill the Schlenk tube with an inert gas (e.g., argon or nitrogen) three times. Add toluene (2.5 mL) and water (0.5 mL).
-
Degassing: Sparge the reaction mixture with argon for 15-20 minutes to remove dissolved oxygen.
-
Catalyst Addition: In a separate vial, weigh out palladium(II) acetate (0.01 mmol, 2 mol%) and the desired phosphine ligand (e.g., RuPhos, 0.02 mmol, 4 mol%). Add the catalyst and ligand to the reaction mixture under a positive pressure of inert gas.
-
Reaction: Seal the Schlenk tube and place it in a preheated oil bath at 85 °C.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Add water (5 mL) and extract with ethyl acetate (3 x 10 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Mechanism & Scientific Rationale: Understanding the Reactivity
The success of the Suzuki-Miyaura cross-coupling with potassium organotrifluoroborates hinges on a well-understood catalytic cycle involving a palladium catalyst. The high functional group tolerance is a direct consequence of the mild conditions under which this cycle operates.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Key Steps in the Catalytic Cycle:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X), forming a Pd(II) intermediate.
-
Transmetalation: The organotrifluoroborate salt, in the presence of a base, transfers its organic group (R) to the palladium center. The base is crucial for the activation of the trifluoroborate, facilitating the formation of a more reactive organoboron species.
-
Reductive Elimination: The two organic groups on the palladium center (Ar and R) couple and are eliminated from the metal, forming the desired C-C bond and regenerating the active Pd(0) catalyst.
The stability of the C-B bond in the trifluoroborate salt prior to the transmetalation step is a key factor in its functional group tolerance.[4] The reaction conditions are generally mild, avoiding the harsh reagents that might be incompatible with sensitive functional groups.
Conclusion
Potassium (4-aminocarbonylphenyl)trifluoroborate is a highly stable and versatile reagent for Suzuki-Miyaura cross-coupling reactions. Its excellent functional group tolerance, coupled with its ease of handling, makes it an invaluable tool for the synthesis of complex molecules in academic and industrial research, particularly in the field of drug discovery and development. The protocols and insights provided in this application note are intended to empower researchers to confidently incorporate this reagent into their synthetic strategies, enabling the efficient construction of novel chemical entities.
References
-
Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current opinion in drug discovery & development, 12(6), 813–824. [Link]
-
Darses, S., & Genet, J. P. (2003). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 103(11), 4313-4327. [Link]
-
Molander, G. A., & Jean-Gérard, L. (2009). Use of Potassium β-Trifluoroborato Amides in Suzuki-Miyaura Cross-Coupling Reactions. The Journal of organic chemistry, 74(13), 4814–4820. [Link]
-
Molander, G. A., & Petrillo, D. E. (2008). Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates. Organic letters, 10(9), 1795–1798. [Link]
-
Recent Advances in Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions: Exploration of Catalytic Systems, Reaction Parameters, and Ligand Influences: A Review. Request PDF. [Link]
-
Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. ResearchGate. [Link]
-
The Nobel Prize in Chemistry 2010. NobelPrize.org. [Link]
-
Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. National Institutes of Health (NIH). [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions - A General Introduction. Request PDF. [Link]
-
Molander, G. A., & Biolatto, B. (2011). Synthesis and Suzuki–Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl- and Hetaryl Halides. The Journal of organic chemistry, 76(13), 5345–5353. [Link]
-
Oxidation of Potassium Organotrifluoroborates with Oxone. Organic Syntheses. [Link]
-
Molander, G. A., & Ito, T. (2006). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. Organic letters, 8(10), 2031–2034. [Link]
-
Palladium-Catalyzed Deaminative Cross-Coupling of Alkyl Nitroso Carbamates. ACS Publications. [Link]
-
Molander, G. A., & Yun, C. S. (2002). Aminomethylations via Cross-Coupling of Potassium Organotrifluoroborates with Aryl Bromides. Tetrahedron, 58(8), 1465–1470. [Link]
-
ChemInform Abstract: Synthesis and Suzuki-Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl and Hetaryl Halides. ResearchGate. [Link]
-
ChemInform Abstract: Suzuki Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. ResearchGate. [Link]
-
Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. Request PDF. [Link]
-
Potassium Organotrifluoroborates: Chemistry Beyond Cross-Coupling. ScholarlyCommons. [Link]
-
Molander, G. A., & Wisniewski, S. R. (2012). Stereospecific Cross-Coupling of Secondary Organotrifluoroborates: Potassium 1-(Benzyloxy)alkyltrifluoroborates. The Journal of organic chemistry, 77(19), 8564–8577. [Link]
-
Potassium Trifluoro(organo)borates: New Perspectives in Organic Chemistry. Request PDF. [Link]
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- 2. Potassium Trifluoroborate Salts [sigmaaldrich.com]
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- 4. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. DSpace [repository.upenn.edu]
- 8. Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates [organic-chemistry.org]
- 9. Aminomethylations via Cross-Coupling of Potassium Organotrifluoroborates with Aryl Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Use of Potassium β-Trifluoroborato Amides in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and Suzuki–Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl- and Hetaryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
The Benzamide Cornerstone: A Guide to Synthesizing Bioactive Molecules Using Potassium (4-aminocarbonylphenyl)trifluoroborate
Introduction: The Advantage of the Trifluoroborate Moiety in Modern Drug Discovery
In the landscape of modern medicinal chemistry, the quest for stable, reliable, and versatile reagents is paramount. The Suzuki-Miyaura cross-coupling reaction has become an indispensable tool for the construction of carbon-carbon bonds, particularly in the synthesis of the biaryl scaffolds that form the backbone of numerous pharmaceuticals.[1][2] While boronic acids have traditionally been the workhorses of this transformation, their inherent instability, propensity for protodeboronation, and challenging purification can present significant hurdles in complex synthetic campaigns.[3][4]
Enter Potassium (4-aminocarbonylphenyl)trifluoroborate. This air- and moisture-stable, crystalline solid represents a significant advancement over its boronic acid counterpart.[4][5] The tetracoordinate boron center imparts enhanced stability, allowing for easier handling, storage, and more precise stoichiometry in reactions.[4] This robustness is particularly advantageous in the rigorous environment of drug development, where reproducibility and scalability are critical. The 4-aminocarbonylphenyl (benzamide) moiety itself is a privileged scaffold in medicinal chemistry, notably featuring in a class of targeted cancer therapeutics known as poly(ADP-ribose) polymerase (PARP) inhibitors.
This application note provides a detailed guide for researchers, scientists, and drug development professionals on the practical application of Potassium (4-aminocarbonylphenyl)trifluoroborate in the synthesis of bioactive molecules, with a focus on the creation of key intermediates for PARP inhibitors.
Core Application: Synthesis of a Key Precursor for Indazole-Based PARP Inhibitors
A prominent application of Potassium (4-aminocarbonylphenyl)trifluoroborate lies in the synthesis of biaryl precursors for potent PARP inhibitors, such as Niraparib (MK-4827).[4][6][7] These inhibitors are crucial in the treatment of cancers with deficiencies in DNA repair mechanisms, such as those with BRCA1/2 mutations.[8] The synthesis of these complex molecules often involves a critical Suzuki-Miyaura coupling step to forge the bond between the benzamide head group and a heterocyclic core.
The following sections will detail the protocol for the Suzuki-Miyaura coupling of a generic halogenated indazole with Potassium (4-aminocarbonylphenyl)trifluoroborate, a key transformation in the synthesis of this class of drugs.
Experimental Protocol: Suzuki-Miyaura Coupling for the Synthesis of a Biaryl PARP Inhibitor Intermediate
This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of a halogenated indazole derivative with Potassium (4-aminocarbonylphenyl)trifluoroborate. The conditions are adapted from established methods for similar biaryl syntheses.[9]
Materials and Reagents:
| Reagent | CAS Number | Molecular Formula | Notes |
| Halogenated Indazole Derivative | Varies | Varies | Substituted with a halide (Br, I) or triflate |
| Potassium (4-aminocarbonylphenyl)trifluoroborate | 850623-63-1 | C₇H₆BF₃KNO | The key nucleophilic partner |
| Palladium(II) Acetate (Pd(OAc)₂) | 3375-31-3 | C₄H₆O₄Pd | Catalyst precursor |
| 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos) | 787618-22-8 | C₃₀H₄₅O₂P | Ligand |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | K₂CO₃ | Base |
| 1,4-Dioxane | 123-91-1 | C₄H₈O₂ | Anhydrous solvent |
| Deionized Water | 7732-18-5 | H₂O | Co-solvent |
Step-by-Step Procedure:
-
Reaction Setup: To a clean, dry Schlenk flask equipped with a magnetic stir bar, add the halogenated indazole derivative (1.0 equiv.), Potassium (4-aminocarbonylphenyl)trifluoroborate (1.2 equiv.), and potassium carbonate (2.0 equiv.).
-
Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Catalyst and Ligand Addition: In a separate vial, weigh out Palladium(II) Acetate (0.02 equiv., 2 mol%) and RuPhos (0.04 equiv., 4 mol%). Briefly flush the vial with inert gas before adding the catalyst and ligand to the Schlenk flask against a positive flow of argon.
-
Solvent Addition: Add anhydrous 1,4-dioxane and deionized water (typically in a 4:1 to 5:1 ratio) via syringe. The final concentration of the limiting reagent is typically in the range of 0.1-0.2 M.
-
Reaction Execution: Place the sealed Schlenk flask in a preheated oil bath at 80-100 °C. Stir the reaction mixture vigorously for 4-12 hours.
-
Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) by taking small aliquots from the reaction mixture.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.
Visualization of the Process
Reaction Workflow
Caption: Experimental workflow for the Suzuki-Miyaura coupling.
Catalytic Cycle
Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction.
Causality and Field-Proven Insights
-
Why Potassium (4-aminocarbonylphenyl)trifluoroborate? The enhanced stability of the trifluoroborate salt compared to the corresponding boronic acid minimizes decomposition via protodeboronation, a common side reaction that consumes the nucleophile and reduces yield.[3] This allows for the use of near-stoichiometric amounts of the boron reagent, improving atom economy and simplifying purification.
-
Choice of Catalyst and Ligand: The combination of a palladium precursor like Pd(OAc)₂ and a bulky, electron-rich phosphine ligand such as RuPhos is crucial for activating a wide range of aryl halides, including the often less reactive aryl chlorides.[3] These ligands facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.
-
The Role of the Base: The base, typically an inorganic carbonate or phosphate, is essential for the activation of the trifluoroborate salt. It is believed to facilitate the formation of a more reactive boronate species, which then undergoes transmetalation with the palladium(II) complex. The choice of base can significantly impact the reaction rate and yield.
-
Solvent System: A mixture of an organic solvent like 1,4-dioxane and water is commonly employed. The organic solvent solubilizes the organic reactants and the catalyst, while water is necessary to dissolve the inorganic base and facilitate the activation of the trifluoroborate.
Conclusion: A Robust Reagent for Bioactive Molecule Synthesis
Potassium (4-aminocarbonylphenyl)trifluoroborate is a highly effective and user-friendly reagent for the synthesis of bioactive molecules containing the benzamide moiety. Its superior stability and handling characteristics make it an attractive alternative to traditional boronic acids, particularly in the demanding context of pharmaceutical research and development. The protocol detailed herein provides a solid foundation for the successful implementation of this reagent in Suzuki-Miyaura cross-coupling reactions, enabling the efficient construction of complex biaryl structures that are at the heart of innovative therapeutics.
References
-
Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. PubMed Central. [Link]
-
Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. MDPI. [Link]
-
Design and synthesis of PARP inhibitors for an innovative anti-cancer therapy. Dipòsit Digital de la Universitat de Barcelona. [Link]
-
A scalable and eco-friendly total synthesis of poly(ADP-ribose) polymerase inhibitor Olaparib. Green Chemistry (RSC Publishing). [Link]
-
Design and synthesis of novel PARP-1 inhibitors based on pyridopyridazinone scaffold. PubMed. [Link]
-
A One-Pot Radio-synthesis of [18F]PARPi. PubMed Central. [Link]
-
Discovery of a potent olaparib–chlorambucil hybrid inhibitor of PARP1 for the treatment of cancer. PubMed Central. [Link]
-
Suzuki cross-coupling reactions of aryl halides with arylboronic acids catalysed by Pd(II)-NaY zeolite. CORE. [Link]
-
Solid phase radiosynthesis of an olaparib derivative using 4-[18F]fluorobenzoic acid and in vivo evaluation in breast and prostate cancer xenograft models for PARP-1 expression. PubMed Central. [Link]
-
Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. NIH. [Link]
-
Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. PubMed Central. [Link]
-
Suzuki Coupling. YouTube. [Link]
-
POTASSIUM (4-AMINOCARBONYLPHENYL)TRIFLUOROBORATE [P78362]. ChemUniverse. [Link]
-
Synthesis of Biaryls through Nickel-Catalyzed Suzuki-Miyaura Coupling of Amides by Carbon-Nitrogen Bond Cleavage. ResearchGate. [Link]
-
Discovery of 2-{4-[(3S)-Piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): A Novel Oral Poly(ADP-ribose)polymerase (PARP) Inhibitor Efficacious in BRCA-1 and-2 Mutant Tumors. ResearchGate. [Link]
-
2-(4-(piperidin-3-yl)phenyl)-2H-indazole-7-carboxamide. PubChem. [Link]
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. NIH. [Link]
-
Organoborane coupling reactions (Suzuki coupling). PubMed Central. [Link]
-
A highly efficient catalyst of nitrogen-based ligand for the Suzuki coupling reaction at room temperature under air in neat water. RSC Publishing. [Link]
-
Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. PubMed Central. [Link]
Sources
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- 2. tcichemicals.com [tcichemicals.com]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): a novel oral poly(ADP-ribose)polymerase (PARP) inhibitor efficacious in BRCA-1 and -2 mutant tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 2-(4-(piperidin-3-yl)phenyl)-2H-indazole-7-carboxamide | C19H20N4O | CID 24958198 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. irbm.com [irbm.com]
- 9. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling with Potassium (4-aminocarbonylphenyl)trifluoroborate
Welcome to the technical support resource for researchers, scientists, and drug development professionals utilizing Potassium (4-aminocarbonylphenyl)trifluoroborate in Suzuki-Miyaura cross-coupling reactions. This guide is designed to provide in-depth, field-proven insights to help you troubleshoot common issues and optimize your reaction yields. We will move beyond simple procedural lists to explain the underlying chemical principles, ensuring you can make informed decisions in your experimental design.
The Core Principle: The Advantage of "Slow Release"
Potassium organotrifluoroborates (R-BF₃K) are highly valued in modern synthesis for their remarkable stability. Unlike their boronic acid counterparts, they are typically air- and moisture-stable crystalline solids, making them easy to handle and store.[1] This stability stems from the tetracoordinate boron center.
The key to their success in Suzuki-Miyaura coupling is the in-situ hydrolysis to the corresponding boronic acid (RB(OH)₂), the species that actively participates in the catalytic cycle.[2][3] This process acts as a "slow-release" mechanism, maintaining a low, steady concentration of the reactive boronic acid throughout the reaction. This is critically important because it minimizes common side reactions that plague boronic acids, such as oxidative homocoupling and, most notably, protodeboronation.[4][5][6] The ultimate success of the coupling reaction depends on carefully balancing the rate of this hydrolysis with the rate of the palladium-catalyzed turnover.[2]
The Suzuki-Miyaura Catalytic Cycle with Organotrifluoroborates
The following diagram illustrates the essential steps in the process, beginning with the necessary hydrolysis of the trifluoroborate salt.
Caption: The Suzuki-Miyaura catalytic cycle initiated by the hydrolysis of a potassium organotrifluoroborate.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses the most common challenges encountered when using Potassium (4-aminocarbonylphenyl)trifluoroborate.
Q1: My reaction yield is low or non-existent. Where should I begin troubleshooting?
A: Low yield is a multifaceted problem, but it can almost always be traced back to the interplay of three core components: the catalyst system , the base , and the solvent . These parameters are not independent and must be optimized in concert.
1. The Catalyst System (Palladium Precursor + Ligand): The choice of ligand is paramount, especially when using less reactive aryl chlorides as coupling partners. For a substrate like Potassium (4-aminocarbonylphenyl)trifluoroborate, which is moderately electron-withdrawn, a highly active catalyst is beneficial.
-
Expertise & Experience: Standard catalysts like Pd(PPh₃)₄ may be insufficient. Modern catalyst systems utilize electron-rich, sterically bulky phosphine ligands. These ligands promote the crucial, often rate-limiting, oxidative addition step and facilitate the final reductive elimination.[7] Ligands such as SPhos and RuPhos have demonstrated exceptional efficacy in coupling aryltrifluoroborates with challenging substrates, including aryl chlorides.[8][9][10][11]
-
Recommendation: Start with a robust catalyst system. A combination of Pd(OAc)₂ (2 mol%) and RuPhos (4 mol%) is a powerful starting point for a wide range of aryl halides.[9][10]
| Catalyst System Component | Recommended Starting Point | Rationale |
| Palladium Precursor | Pd(OAc)₂ | Common, reliable, and effective with a wide range of ligands. |
| Ligand | RuPhos or SPhos | Bulky, electron-rich ligands that accelerate oxidative addition and reductive elimination, crucial for efficient coupling, especially with aryl chlorides.[8][11] |
| Catalyst Loading | 1-2 mol% Pd, 2-4 mol% Ligand | Sufficient for most reactions. Can be increased for very challenging substrates.[12] |
2. The Base: The base plays a dual role: it is required for the hydrolysis of the trifluoroborate and it facilitates the transmetalation step by forming a more nucleophilic "ate" complex with the boronic acid.
-
Expertise & Experience: The choice of base can dramatically impact the reaction. Cesium carbonate (Cs₂CO₃) is often a superior choice for trifluoroborates compared to more common bases like K₂CO₃ or K₃PO₄.[13][14] Its higher solubility in the organic phase of biphasic solvent systems can accelerate the reaction. However, excessively strong bases can promote undesired side reactions.[6]
-
Recommendation: Use 2-3 equivalents of Cs₂CO₃ or K₂CO₃. If side reactions like protodeboronation are an issue, consider a milder base.
3. The Solvent System: A solvent system containing water is essential for the hydrolysis of the trifluoroborate salt.
-
Expertise & Experience: Biphasic solvent systems are standard. A mixture of an organic solvent like toluene, THF, or 1,4-dioxane with water is common.[15][16] The choice can be subtle; for instance, THF/water often leads to more efficient reactions and fewer side products compared to toluene/water for some aryl trifluoroborates.[15][17]
-
Recommendation: A 10:1 to 5:1 mixture of Toluene/H₂O or THF/H₂O is a reliable starting point.[10][18] Ensure the reaction is vigorously stirred to maximize the interface between the aqueous and organic phases.
Q2: I'm observing a significant amount of the deboronated starting material (benzamide). What is causing this protodeboronation and how can I prevent it?
A: Protodeboronation is the undesired cleavage of the C-B bond, which is then replaced by a C-H bond.[6] This is a classic failure mode in Suzuki couplings.
-
Causality: It's crucial to understand that the trifluoroborate salt itself is highly resistant to protodeboronation.[1][10] The side reaction occurs after hydrolysis, acting on the boronic acid intermediate. Therefore, protodeboronation becomes significant when the rate of boronic acid formation (hydrolysis) outpaces its consumption by the palladium catalyst.[2][4]
-
Authoritative Grounding: The pH of the reaction medium is a critical factor. Both overly acidic and overly basic conditions can accelerate protodeboronation of the intermediate boronic acid.[6] The "slow-release" strategy is designed specifically to keep the concentration of this susceptible intermediate low at all times.[4][6]
Solutions to Minimize Protodeboronation:
-
Enhance Catalytic Turnover: Use a more active catalyst system (e.g., Pd(OAc)₂/RuPhos). A faster catalyst will consume the boronic acid as it forms, kinetically outcompeting the protodeboronation pathway.[6]
-
Moderate the Base: If using a strong base like K₃PO₄, consider switching to K₂CO₃ or Cs₂CO₃.
-
Lower the Temperature: Reducing the reaction temperature (e.g., from 85°C to 65°C) will slow down all reaction rates, but it can disproportionately slow the rate of protodeboronation relative to the desired coupling.
-
Ensure Proper Degassing: Oxygen can lead to oxidative homocoupling of the boronic acid, but it can also interfere with the catalyst's stability and efficiency, indirectly allowing protodeboronation to become more prevalent.
Caption: A troubleshooting workflow to diagnose and solve issues with protodeboronation.
Q3: My reaction starts well but then stalls before reaching full conversion. What are the likely causes?
A: Reaction stalling often points to catalyst deactivation or an imbalance in the hydrolysis/coupling rates.
-
Causality & Experience:
-
Incomplete Hydrolysis: The (4-aminocarbonylphenyl) group is electron-withdrawing, which can slow the rate of hydrolysis compared to electron-rich aryltrifluoroborates.[19] The reaction may appear to stall because the supply of the active boronic acid has diminished. This can sometimes be overcome with slightly longer reaction times or a modest increase in temperature.
-
Catalyst Deactivation: The active Pd(0) species can be sensitive. Incomplete degassing can allow oxygen to damage the catalyst. Alternatively, certain functional groups or impurities can act as catalyst poisons. Using a robust, sterically hindered ligand like RuPhos or SPhos helps create a more stable catalytic species that is less prone to deactivation.
-
Physical Factors: In biphasic systems, the rate of stirring is surprisingly critical. Inefficient mixing reduces the surface area between the phases, which can slow hydrolysis and the overall reaction rate.[2][5] Research has shown that even the shape of the reaction flask can impact the hydrolysis profile under certain conditions.[20]
-
Solutions to Overcome Stalling:
-
Increase Temperature: A small increase in temperature (e.g., from 80°C to 90-100°C) can increase the rate of both hydrolysis and catalytic turnover.
-
Verify Reagent Quality: Ensure solvents are properly degassed and that the palladium precursor and ligand are of high quality.
-
Increase Stirring Rate: For biphasic reactions, ensure the mixture is being stirred vigorously to create a fine emulsion, maximizing interfacial contact.
-
Consider a Homogeneous System: In some cases, switching to a solvent system that promotes homogeneity, such as ethanol with Na₂CO₃ as the base, can be effective for coupling heteroaryltrifluoroborates and may be worth exploring.[1]
Recommended Starting Protocol
This self-validating protocol provides a robust starting point for the Suzuki-Miyaura coupling of Potassium (4-aminocarbonylphenyl)trifluoroborate with a generic aryl bromide or chloride.
Materials:
-
Potassium (4-aminocarbonylphenyl)trifluoroborate (1.05 equiv)
-
Aryl Halide (Ar-X) (1.0 equiv)
-
Pd(OAc)₂ (0.02 equiv, 2 mol%)
-
RuPhos (0.04 equiv, 4 mol%)
-
K₂CO₃ (3.0 equiv)
-
Toluene and Deionized Water (10:1 v/v)
-
Reaction vessel (e.g., Schlenk tube or round-bottom flask) with a magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen)
Step-by-Step Methodology:
-
Vessel Preparation: To an oven-dried reaction vessel containing a magnetic stir bar, add the Potassium (4-aminocarbonylphenyl)trifluoroborate, aryl halide, Pd(OAc)₂, RuPhos, and K₂CO₃.
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (argon or nitrogen) for 10-15 minutes. This is critical to remove oxygen, which can deactivate the catalyst.
-
Solvent Addition: Add the degassed toluene and water solvent mixture via syringe. The solvent should be thoroughly sparged with an inert gas for at least 30 minutes prior to use.
-
Reaction: Place the sealed vessel in a preheated oil bath at 85 °C. Stir the reaction mixture vigorously.
-
Monitoring: Monitor the reaction progress by TLC, GC, or LC-MS. A typical reaction time is 12-24 hours.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and ethyl acetate. Separate the organic layer.
-
Extraction: Extract the aqueous layer two more times with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
References
-
Alacid, E., & Najera, C. (2010). Aryl Trifluoroborates in Suzuki–Miyaura Coupling: The Roles of Endogenous Aryl Boronic Acid and Fluoride. Angewandte Chemie International Edition, 49(26), 4413-4416. [Link]
-
Butters, M., et al. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(22), 9342–9354. [Link]
-
Lloyd-Jones, G. C., & Butters, M. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Accounts of Chemical Research, 45(12), 2233-2245. [Link]
-
Butters, M., et al. (2012). Organotrifluoroborate hydrolysis: boronic acid release mechanism and an acid-base paradox in cross-coupling. PubMed, 22548398. [Link]
-
Dreher, S. D., et al. (2009). Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry, 74(9), 3626–3631. [Link]
-
Kattamuri, P. V., et al. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Israel Journal of Chemistry, 60(3-4), 406-409. [Link]
-
Butters, M., et al. (2010). Aryl trifluoroborates in Suzuki-Miyaura coupling: the roles of endogenous aryl boronic acid and fluoride. Semantic Scholar. [Link]
-
Molander, G. A., & Brown, A. R. (2006). Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 71(26), 9681–9686. [Link]
-
Tanimoto, H., et al. (2021). Base-free Suzuki–Miyaura cross-coupling reaction mediated by Lewis acids. ChemRxiv. [Link]
-
Kattamuri, P. V., et al. (2019). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. PubMed, 31468579. [Link]
-
Molander, G. A., & Petrillo, D. E. (2008). Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates. Organic Letters, 10(9), 1795–1798. [Link]
-
Ting, R., et al. (2010). Substituent Effects on Aryltrifluoroborate Solvolysis in Water: Implications for Suzuki−Miyaura Coupling and the Design of Stable 18F-Labeled Aryltrifluoroborates for Use in PET Imaging. Journal of the American Chemical Society, 132(34), 12065–12073. [Link]
-
Butters, M., et al. (2010). Aryl trifluoroborates in Suzuki-Miyaura coupling: the roles of endogenous aryl boronic acid and fluoride. Angewandte Chemie International Edition, 49(26), 4413-4416. [Link]
-
Anderson, K. W., et al. (2004). Efficient Catalyst for the Suzuki−Miyaura Coupling of Potassium Aryl Trifluoroborates with Aryl Chlorides. Organic Letters, 6(16), 2649–2652. [Link]
-
Dreher, S. D., et al. (2009). Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. Organic Chemistry Portal. [Link]
-
Molander, G. A., & Figueroa, R. (2010). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development, 13(6), 663-678. [Link]
-
Molander, G. A., et al. (2009). Use of Potassium β-Trifluoroborato Amides in Suzuki-Miyaura Cross-Coupling Reactions. The Journal of Organic Chemistry, 74(15), 5446–5450. [Link]
-
Dreher, S. D., et al. (2008). Efficient Cross-Coupling of Secondary Alkyltrifluoroborates with Aryl Chlorides—Reaction Discovery Using Parallel Microscale Experimentation. Journal of the American Chemical Society, 130(29), 9257–9259. [Link]
-
Molander, G. A., & Biolatto, B. (2003). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302–4314. [Link]
-
Molander, G. A., & Biolatto, B. (2003). Scope of the Suzuki−Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302–4314. [Link]
-
Molander, G. A., & Canturk, B. (2009). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. Angewandte Chemie International Edition, 48(49), 9240–9261. [Link]
-
Anderson, K. W., et al. (2004). Efficient catalyst for the Suzuki-Miyaura coupling of potassium aryl trifluoroborates with aryl chlorides. PubMed, 15281751. [Link]
-
Molander, G. A., & Brown, A. R. (2006). Suzuki—Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. ResearchGate. [Link]
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side reactions of Potassium (4-aminocarbonylphenyl)trifluoroborate in cross-coupling
Welcome to the technical support guide for Potassium (4-aminocarbonylphenyl)trifluoroborate. This resource is designed for researchers, chemists, and drug development professionals who utilize this versatile reagent in Suzuki-Miyaura cross-coupling reactions. Here, we will address common experimental challenges, delve into the mechanistic origins of side reactions, and provide field-proven troubleshooting strategies to optimize your synthetic outcomes.
Introduction
Potassium (4-aminocarbonylphenyl)trifluoroborate, an air- and moisture-stable crystalline solid, has emerged as a superior alternative to its corresponding boronic acid in palladium-catalyzed cross-coupling reactions.[1][2][3] Its stability simplifies handling and storage, while its slow-release nature under reaction conditions can minimize common side reactions that plague boronic acids, such as protodeboronation and homocoupling.[4][5][6][7] However, like any reagent, its successful application requires a nuanced understanding of its reactivity. This guide provides solutions to specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: Why choose Potassium (4-aminocarbonylphenyl)trifluoroborate over the corresponding boronic acid?
A1: Potassium organotrifluoroborates offer significant advantages in stability and handling. Unlike boronic acids, which can be difficult to purify and often exist as mixtures of cyclic boroxines, organotrifluoroborates are well-defined, monomeric crystalline solids.[1][8][9] This enhanced stability makes them less susceptible to premature decomposition and side reactions like protodeboronation, often allowing for the use of near-stoichiometric amounts of the reagent.[1][8][10]
Q2: How does the trifluoroborate group activate for cross-coupling?
A2: The active coupling partner in a Suzuki-Miyaura reaction is the trivalent boronic acid. Potassium (4-aminocarbonylphenyl)trifluoroborate acts as a stable precursor, or a "protected" form of the boronic acid.[4] Under the basic, aqueous conditions of the reaction, it undergoes slow hydrolysis to release the corresponding boronic acid in situ.[4][5][7][11][12] This controlled, slow release is crucial, as it keeps the instantaneous concentration of the highly reactive boronic acid low, thereby suppressing undesired side reactions.[4][5][6][7]
Q3: Is this reagent stable to air and moisture during storage and handling?
A3: Yes, one of the primary benefits of potassium organotrifluoroborates is their exceptional stability to air and moisture.[2][13][14] The vast majority can be stored indefinitely at room temperature on the benchtop without special precautions, which is a stark contrast to many sensitive organoboron reagents.[2][13]
Troubleshooting Guide: Common Side Reactions & Solutions
This section addresses specific experimental problems in a question-and-answer format, providing insights into the underlying chemistry and actionable solutions.
Problem 1: Low or No Yield of the Desired Cross-Coupled Product
Q: My reaction shows low conversion of starting materials, resulting in a poor yield. What are the likely causes and how can I fix this?
A: Insufficient Hydrolysis to the Active Boronic Acid
The cross-coupling catalytic cycle requires the trivalent boronic acid, which is generated from the hydrolysis of the trifluoroborate salt. If this hydrolysis is too slow or incomplete, the concentration of the active nucleophile will be too low for efficient transmetalation to the palladium center.
-
Causality: The rate of hydrolysis is highly dependent on several factors, including the base, solvent system, temperature, and even the physical shape of the reaction vessel.[4][5][6] For some aryltrifluoroborates, particularly those with electron-withdrawing groups, hydrolysis under standard basic conditions can be unexpectedly slow.[5][15]
-
Solution Strategy:
-
Optimize the Base and Solvent: Ensure a sufficiently basic aqueous environment. A common system is an inorganic base like Cs₂CO₃ or K₂CO₃ in a THF/water or Toluene/water mixture.[16][17] The phase-splitting of THF/water induced by the base can impact the local pH, so vigorous stirring is critical.[5][6]
-
Increase Temperature: Gently increasing the reaction temperature (e.g., from 80 °C to 95 °C) can significantly accelerate the rate of both hydrolysis and catalytic turnover.
-
Consider the Reaction Vessel: The glass surface of a reaction flask can act as a fluoride scavenger, which drives the hydrolysis equilibrium toward the boronic acid.[4] Using a vessel with a larger surface area or ensuring efficient mixing can sometimes improve results.[4]
-
Problem 2: Significant Formation of a Protodeboronated Byproduct
Q: I am observing a significant amount of benzamide in my reaction mixture, indicating the C-B bond has been cleaved and replaced by a C-H bond. Why is this happening?
A: Protodeboronation of the Boronic Acid Intermediate
Protodeboronation is a common side reaction for organoboron species where a proton source cleaves the carbon-boron bond. Although organotrifluoroborates are generally more resistant to this process than boronic acids, the in situ generated boronic acid is still susceptible.[1][8][10]
-
Causality: This side reaction is often promoted by acidic conditions or prolonged reaction times at high temperatures in the presence of proton sources (like water).[18] While the overall reaction medium is basic, localized pockets of lower pH can exist, particularly if mixing is inefficient.[5][6]
-
Solution Strategy:
-
Ensure Homogeneous Basic Conditions: Use a strong base and ensure vigorous stirring to maintain a uniformly high pH throughout the reaction mixture. This minimizes the availability of protons to effect C-B bond cleavage.
-
Minimize Reaction Time: Monitor the reaction progress (e.g., by TLC or LC-MS) and work up the reaction as soon as the starting material is consumed. Unnecessarily long reaction times increase the opportunity for the boronic acid intermediate to decompose.
-
Use Anhydrous Solvents (If Applicable): While water is required for hydrolysis, using an excessive amount can be detrimental. Use the minimum amount of water required by the protocol to facilitate hydrolysis and dissolve the base.
-
Problem 3: Formation of 4,4'-Dicarbamoyl-1,1'-biphenyl (Homocoupling Byproduct)
Q: My analysis shows the presence of a symmetrical biaryl product derived from the coupling of two molecules of my trifluoroborate reagent. What causes this homocoupling?
A: Oxidative Homocoupling of the Boronic Acid Intermediate
This side reaction occurs when two molecules of the organoboron reagent couple with each other, often catalyzed by the palladium complex, particularly in the presence of oxygen.
-
Causality: The slow-release nature of trifluoroborates is designed to prevent the accumulation of the boronic acid, which minimizes homocoupling.[4][5][7] However, if the rate of hydrolysis significantly outpaces the rate of the main catalytic cycle, the boronic acid concentration can build up, making homocoupling more likely. This can also be exacerbated by the presence of O₂ or a partially degraded/inefficient catalyst.
-
Solution Strategy:
-
Thoroughly Degas the Reaction Mixture: Before heating, rigorously sparge the reaction mixture with an inert gas (Nitrogen or Argon) for 15-30 minutes to remove dissolved oxygen. Maintain a positive pressure of inert gas throughout the reaction.
-
Use High-Quality Catalyst and Ligands: Ensure your palladium source and phosphine ligands are not old or partially oxidized. Using pre-catalysts can sometimes provide more consistent results.
-
Re-evaluate Reaction Parameters: If homocoupling is severe, it suggests the boronic acid concentration is too high. Consider lowering the reaction temperature slightly to better balance the rate of hydrolysis with the rate of catalytic turnover.
-
Problem 4: Hydrolysis of the Amide Functional Group
Q: I am detecting 4-(trifluoroborato)benzoic acid or 4-carboxy-phenylboronic acid in my reaction, suggesting the amide has been hydrolyzed. How can I prevent this?
A: Base-Mediated Hydrolysis of the Amide
The amide group on the phenyl ring is generally robust, but it can undergo hydrolysis to the corresponding carboxylic acid under harsh basic conditions, especially at elevated temperatures over long reaction times.[19]
-
Causality: The combination of a strong base (like Cs₂CO₃ or K₃PO₄), water, and heat required for the Suzuki-Miyaura coupling can also facilitate the nucleophilic attack of hydroxide on the amide carbonyl.
-
Solution Strategy:
-
Use a Milder Base: If amide hydrolysis is a significant issue, consider switching to a milder base. While strong bases are often needed for efficient coupling, a careful screen may reveal a base like K₂CO₃ or even an organic base is sufficient for your specific substrate combination.
-
Minimize Reaction Time and Temperature: As with protodeboronation, avoid unnecessarily long reaction times or excessive heat. Follow the reaction's progress closely and proceed to workup upon completion.
-
Protecting Group Strategy: In challenging cases, particularly in multi-step syntheses where the amide is sensitive, temporary protection of the amide might be considered, although this adds steps to the overall sequence.
-
Visualizing Reaction Pathways
To better understand the processes occurring in your flask, the following diagrams illustrate the main catalytic cycle and key side reactions.
Main Suzuki-Miyaura Catalytic Cycle
Caption: The Suzuki-Miyaura cycle initiated by in situ hydrolysis of the trifluoroborate.
Competing Side Reaction Pathways
Caption: Key side reactions competing with the desired cross-coupling pathway.
Experimental Protocol: A Validated Starting Point
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of Potassium (4-aminocarbonylphenyl)trifluoroborate with a generic aryl bromide.
Materials:
-
Potassium (4-aminocarbonylphenyl)trifluoroborate
-
Aryl Bromide (Ar-Br)
-
Palladium(II) Acetate (Pd(OAc)₂)
-
RuPhos (or other suitable phosphine ligand)
-
Cesium Carbonate (Cs₂CO₃)
-
Anhydrous Tetrahydrofuran (THF)
-
Degassed Deionized Water
Procedure:
-
Reagent Preparation: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add Potassium (4-aminocarbonylphenyl)trifluoroborate (1.05 eq.), the aryl bromide (1.0 eq.), Pd(OAc)₂ (2 mol%), RuPhos (4 mol%), and Cs₂CO₃ (2.0 eq.).
-
Scientist's Note: Using a slight excess of the trifluoroborate ensures complete consumption of the potentially more valuable aryl halide partner.
-
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure a completely inert atmosphere.
-
Scientist's Note: This step is critical to prevent oxygen-mediated homocoupling and catalyst degradation.
-
-
Solvent Addition: Add anhydrous THF and degassed water via syringe to achieve the desired concentration (typically 0.1-0.2 M) in a 10:1 THF:H₂O ratio.
-
Reaction: Place the sealed vessel in a preheated oil bath or heating block at 85-95 °C. Stir vigorously for the duration of the reaction.
-
Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing via TLC or LC-MS until the aryl bromide is fully consumed (typically 4-16 hours).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and water.
-
Separate the organic layer. Wash with water, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to isolate the pure biaryl product.
Data Summary: Condition Optimization
The following table summarizes key parameters and their impact on the reaction outcome. Use this as a guide for troubleshooting and optimization.
| Parameter | Standard Condition | Problem Observed | Recommended Action | Rationale |
| Base | Cs₂CO₃ (2-3 eq.) | Amide Hydrolysis | Switch to K₂CO₃ (3 eq.) | Milder base reduces rate of nucleophilic attack on the amide. |
| Atmosphere | Inert (Argon/N₂) | Homocoupling (Ar-Ar) | Re-degas solvents and reaction mixture thoroughly. | Removes O₂ which promotes oxidative homocoupling. |
| Temperature | 85 °C | Low Conversion | Increase to 95-100 °C. | Accelerates hydrolysis and catalytic turnover rates. |
| Stirring | Vigorous | Low Yield / Inconsistent Results | Use a larger stir bar; ensure a vortex is visible. | Improves phase mixing, ensuring consistent pH and reagent contact.[4][5] |
| Water Content | ~10% v/v | Protodeboronation | Reduce water to 5% v/v or minimum for solubility. | Decreases the concentration of the proton source responsible for C-B cleavage. |
References
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(17), 7431–7441. [Link]
-
Wang, G., et al. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Advances, 7(58), 36567-36571. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society. [Link]
-
Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288–325. [Link]
-
Lloyd-Jones, G. C. (2010). Aryl Trifluoroborates in Suzuki-Miyaura Coupling: The Roles of Endogenous Aryl Boronic Acid and Fluoride. Angewandte Chemie International Edition, 49(30), 5044-5046. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. ResearchGate. [Link]
-
Molander, G. A., & Biolatto, B. (2003). Scope of the Suzuki−Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302–4314. [Link]
-
Molander, G. A., & Figueroa, R. (2006). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. Accounts of Chemical Research, 40(4), 275-286. [Link]
-
Lloyd-Jones, G. C. (2010). Organotrifluoroborate Coupling. ResearchGate. [Link]
-
Molander, G. A., & Gormisky, P. E. (2008). Scope of Aminomethylations via Suzuki−Miyaura Cross-Coupling of Organotrifluoroborates. The Journal of Organic Chemistry, 73(19), 7481–7485. [Link]
-
Ting, R., et al. (2010). Substituent Effects on Aryltrifluoroborate Solvolysis in Water: Implications for Suzuki−Miyaura Coupling and the Design of Stable 18F-Labeled Aryltrifluoroborates for Use in PET Imaging. The Journal of Organic Chemistry, 75(10), 3429–3432. [Link]
-
Molander, G. A., & Gormisky, P. E. (2012). Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborates with Aryl and Heteroaryl Chlorides. The Journal of Organic Chemistry, 77(20), 8963–8971. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling - Account. University of Bristol Data Repository. [Link]
-
Colombel, V., et al. (2012). Synthesis and Reactivity of Solid-Supported Organotrifluoroborates in Suzuki Cross-Coupling. Organic Letters, 14(10), 2500-2503. [Link]
-
Molander, G. A., & Ellis, N. (2008). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development, 11(6), 853-865. [Link]
-
Barancelli, D. A. (2014). Potassium Organotrifluoroborates: Chemistry Beyond Cross-Coupling. ScholarlyCommons. [Link]
-
Molander, G. A., & Petrillo, D. E. (2008). Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates. Organic Letters, 10(9), 1795–1798. [Link]
-
Iqbal, S., et al. (2020). Pd‐cross‐coupling of aryl triflates vs. undesired hydrolysis reaction. ResearchGate. [Link]
-
Molander, G. A., & Ham, J. (2006). Use of Potassium β-Trifluoroborato Amides in Suzuki-Miyaura Cross-Coupling Reactions. Organic Letters, 8(13), 2767–2770. [Link]
-
Molander, G. A., & Ellis, N. (2010). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. National Institutes of Health. [Link]
-
Molander, G. A., & Brown, A. R. (2006). Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 71(26), 9681–9686. [Link]
Sources
- 1. Potassium Organotrifluoroborates [sigmaaldrich.com]
- 2. DSpace [repository.upenn.edu]
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- 6. researchgate.net [researchgate.net]
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- 10. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]
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- 18. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Low Reactivity of Potassium (4-aminocarbonylphenyl)trifluoroborate
Welcome to the technical support center for potassium (4-aminocarbonylphenyl)trifluoroborate. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this reagent in Suzuki-Miyaura cross-coupling reactions. As a stable, solid precursor to the corresponding boronic acid, potassium (4-aminocarbonylphenyl)trifluoroborate offers significant advantages in terms of handling and storage.[1] However, its electron-withdrawing aminocarbonyl substituent can present unique challenges, primarily manifesting as low reactivity.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you overcome these challenges and achieve successful cross-coupling outcomes. The advice herein is based on established mechanistic principles and field-proven optimization strategies.
Understanding the Core Challenge: The Hydrolysis Step
The reactivity of any potassium organotrifluoroborate (R-BF₃K) in a Suzuki-Miyaura coupling is intrinsically linked to its hydrolysis to the corresponding boronic acid (RB(OH)₂).[2][3][4] This hydrolysis is a crucial activation step that precedes transmetalation to the palladium catalyst. The rate of this hydrolysis is highly dependent on the electronic properties of the substituents on the aromatic ring.[5]
For potassium (4-aminocarbonylphenyl)trifluoroborate, the electron-withdrawing nature of the 4-aminocarbonyl group (-CONH₂) can destabilize the transition state of the hydrolysis, leading to a slower release of the active boronic acid.[5] This "slow release" can be beneficial in some cases to minimize side reactions like protodeboronation, but if the rate is too slow, it can result in low or no product formation.[2][3][4]
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki-Miyaura reaction with potassium (4-aminocarbonylphenyl)trifluoroborate sluggish or failing?
A1: The primary reason for low reactivity is often an inefficient hydrolysis of the trifluoroborate salt to the active boronic acid. The electron-withdrawing 4-aminocarbonyl group slows this crucial step.[5] Other contributing factors can include suboptimal choice of catalyst, ligand, base, or solvent system, as well as issues with catalyst deactivation.
Q2: What is the role of the base in the coupling reaction with trifluoroborates?
A2: The base plays a dual role. Firstly, it facilitates the hydrolysis of the trifluoroborate to the boronic acid.[2][3] Secondly, it participates in the transmetalation step by forming a boronate species (RB(OH)₃⁻), which is more nucleophilic and readily transmetalates to the palladium center. The choice and strength of the base are critical for both steps.
Q3: Can I use the same conditions for this trifluoroborate as I do for boronic acids?
A3: Not necessarily. While the catalytic cycle is similar, the initial activation (hydrolysis) is unique to trifluoroborates. Conditions optimized for boronic acids, especially regarding the base and solvent system, may not be optimal for promoting the efficient hydrolysis of potassium (4-aminocarbonylphenyl)trifluoroborate.[6]
Q4: How can I monitor the hydrolysis of my trifluoroborate salt?
A4: While real-time monitoring can be complex, you can infer the progress of hydrolysis by taking time-point samples from your reaction, quenching them, and analyzing by ¹⁹F NMR or LC-MS to observe the disappearance of the starting trifluoroborate.
Troubleshooting Guide: Overcoming Low Reactivity
This section provides a systematic approach to troubleshooting and optimizing your Suzuki-Miyaura coupling reactions involving potassium (4-aminocarbonylphenyl)trifluoroborate.
Problem 1: Low to No Conversion of Starting Materials
This is the most common issue and is often tied to the slow hydrolysis of the trifluoroborate.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low conversion.
Detailed Steps:
-
Enhance the Rate of Hydrolysis:
-
Increase Water Content: The hydrolysis is dependent on the availability of water. If you are using a biphasic system (e.g., toluene/water), increasing the proportion of water can accelerate the hydrolysis. However, be mindful that this can also affect the solubility of your other reagents.
-
Choice of Base: A stronger base can more effectively promote hydrolysis. Cesium carbonate (Cs₂CO₃) is often more effective than potassium carbonate (K₂CO₃) or phosphates for difficult couplings involving trifluoroborates.[7]
-
Increase Reaction Temperature: Higher temperatures will increase the rate of hydrolysis and the overall reaction rate. If your substrates are thermally stable, consider increasing the temperature in 10-20 °C increments.
-
-
Optimize the Catalytic System:
-
Ligand Selection: The choice of phosphine ligand is crucial. For challenging substrates, sterically bulky and electron-rich ligands are often required to promote both oxidative addition and reductive elimination. Consider using Buchwald ligands such as SPhos or XPhos, which have shown broad utility in coupling reactions with aryl chlorides and other challenging partners.[6][8][9]
-
Catalyst Loading: While aiming for low catalyst loading is economical, for difficult couplings, an increase from 1-2 mol% to 3-5 mol% can significantly improve conversion.
-
-
Solvent System Evaluation:
-
Protic Solvents: Solvents like methanol or ethanol can facilitate the hydrolysis of the trifluoroborate and may be beneficial, sometimes even without an added ligand.[6][10]
-
Phase Mixing: In biphasic systems, vigorous stirring is essential to ensure efficient mass transport between the organic and aqueous phases where hydrolysis and the catalytic cycle occur.[11]
-
Problem 2: Protodeboronation (Loss of Boron Moiety)
While the trifluoroborate is more stable to protodeboronation than the corresponding boronic acid, this side reaction can still occur, especially under harsh basic conditions or prolonged reaction times.[12]
Mitigation Strategies:
-
Controlled Hydrolysis: The goal is to have the hydrolysis rate match the rate of the catalytic cycle so that the concentration of the more sensitive boronic acid remains low.[2][3][4] This is an "acid-base paradox" where conditions that are too basic can sometimes be detrimental.[2][3]
-
Base Selection: Use a moderately strong, non-nucleophilic base like K₃PO₄ or K₂CO₃ instead of stronger bases if protodeboronation is significant.
-
Temperature Control: Avoid excessively high temperatures, which can accelerate protodeboronation.
Problem 3: Homocoupling of the Aryl Halide or Trifluoroborate
Homocoupling can arise from side reactions within the catalytic cycle, often exacerbated by the presence of oxygen or slow transmetalation.
Mitigation Strategies:
-
Thorough Degassing: Ensure your reaction mixture is thoroughly deoxygenated by sparging with an inert gas (Argon or Nitrogen) or by using freeze-pump-thaw cycles.
-
Optimize Ligand-to-Metal Ratio: An appropriate ligand-to-metal ratio (often 2:1 for monodentate ligands) is crucial to maintain a stable and active catalyst, preventing the formation of palladium black and subsequent side reactions.
-
Use a More Active Catalyst System: A more efficient catalyst that promotes rapid transmetalation and reductive elimination will outcompete the pathways leading to homocoupling.
Recommended Experimental Protocol
This protocol serves as a robust starting point for the Suzuki-Miyaura coupling of potassium (4-aminocarbonylphenyl)trifluoroborate with a generic aryl bromide.
Reaction Scheme:
Caption: General Suzuki-Miyaura coupling reaction.
Materials and Reagents:
| Reagent | Moles (equiv) | Notes |
| Aryl Bromide | 1.0 | --- |
| Potassium (4-aminocarbonylphenyl)trifluoroborate | 1.2 - 1.5 | Using a slight excess of the boron reagent can help drive the reaction to completion. |
| Palladium(II) Acetate (Pd(OAc)₂) | 0.02 (2 mol%) | A common and effective palladium precatalyst. |
| RuPhos or SPhos | 0.04 (4 mol%) | These electron-rich, bulky phosphine ligands are often effective for challenging couplings.[1] |
| Cesium Carbonate (Cs₂CO₃) | 3.0 | A strong base that effectively promotes both hydrolysis and transmetalation.[7] |
| Toluene/Water | 10:1 v/v | A common biphasic solvent system. The final concentration of the limiting reagent should be around 0.1-0.2 M. The ratio can be adjusted to optimize hydrolysis.[13] |
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried Schlenk tube or reaction vial, add the aryl bromide (1.0 equiv), potassium (4-aminocarbonylphenyl)trifluoroborate (1.5 equiv), and cesium carbonate (3.0 equiv).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with argon or nitrogen three times.
-
Solvent Addition: Add the degassed toluene and water (10:1 ratio).
-
Catalyst Addition: In a separate vial, weigh the Pd(OAc)₂ (2 mol%) and the phosphine ligand (e.g., RuPhos, 4 mol%) and add them to the reaction mixture under a positive pressure of inert gas.
-
Heating: Place the sealed reaction vessel in a preheated oil bath at 80-100 °C.
-
Monitoring: Stir the reaction vigorously and monitor its progress by TLC, GC-MS, or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
References
-
Molander, G. A., & Petrillo, D. E. (2008). Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates. Organic Letters, 10(9), 1795–1798. [Link]
-
Butters, M., et al. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(17), 7434–7449. [Link]
-
Vedejs, E., et al. (2012). Relative species intensity and pH values for the hydrolysis of potassium p‐tolyltrifluoroborate in THF/H2O (10:1) containing Cs2CO3. ResearchGate. [Link]
-
Molander, G. A., & Ham, J. (2009). Efficient Hydrolysis of Organotrifluoroborates via Silica Gel and Water. The Journal of Organic Chemistry, 74(19), 7575–7578. [Link]
-
Molander, G. A., & Brown, A. R. (2006). Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 71(26), 9681–9686. [Link]
-
Butters, M., et al. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(17), 7434–7449. [Link]
-
Butters, M., et al. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. ResearchGate. [Link]
-
Molander, G. A., et al. (2012). Suzuki-Miyaura Cross-Coupling of Potassium Alkoxyethyltri-fluoroborates: Access to Aryl/Heteroarylethyloxy Motifs. Organic letters, 14(13), 3392–3395. [Link]
-
Molander, G. A., & Figueroa, R. (2005). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Aldrichimica Acta, 38(2), 49-56. [Link]
-
Fors, B. P., & Buchwald, S. L. (2009). Efficient Catalyst for the Suzuki−Miyaura Coupling of Potassium Aryl Trifluoroborates with Aryl Chlorides. Organic Letters, 11(16), 3682–3685. [Link]
-
Molander, G. A., & Jean-Gérard, L. (2007). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. Accounts of Chemical Research, 40(5), 275–286. [Link]
-
Molander, G. A., & Biolatto, B. (2003). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302–4314. [Link]
-
Dreher, S. D., et al. (2008). Efficient Cross-Coupling of Secondary Alkyltrifluoroborates with Aryl Chlorides—Reaction Discovery Using Parallel Microscale Experimentation. Journal of the American Chemical Society, 130(29), 9257–9259. [Link]
-
Molander, G. A., & Biolatto, B. (2003). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302–4314. [Link]
-
Cella, R., et al. (2006). Suzuki−Miyaura Cross-Coupling Reactions of Aryl Tellurides with Potassium Aryltrifluoroborate Salts. The Journal of Organic Chemistry, 71(1), 244–250. [Link]
-
Molander, G. A., & Ito, T. (2001). Cross-coupling reactions of potassium alkyltrifluoroborates with aryl and 1-alkenyl trifluoromethanesulfonates. Organic Letters, 3(3), 393–396. [Link]
-
Kim, D., & Lee, S. (2012). Preparation of Potassium Azidoaryltrifluoroborates and Their Cross-Coupling with Aryl Halides. The Journal of Organic Chemistry, 77(17), 7579–7585. [Link]
-
Douglas, J. J., & Seath, C. P. (2022). Photoredox-Catalyzed Radical-Radical Coupling of Potassium Trifluoroborates with Acyl Azoliums. The Journal of Organic Chemistry, 87(17), 11843–11850. [Link]
-
Molander, G. A., & Lannou, M. (2010). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 75(13), 4499–4511. [Link]
-
Lu, G.-P., et al. (2012). Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. The Journal of Organic Chemistry, 77(8), 3700–3703. [Link]
-
Colacino, E., et al. (2020). Scope of potassium aryltrifluoroborates in the cross‐coupling with amides. Advanced Synthesis & Catalysis, 362(15), 3125-3132. [Link]
-
Molander, G. A., & Biolatto, B. (2003). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302–4314. [Link]
-
Butters, M., et al. (2010). Aryl Trifluoroborates in Suzuki–Miyaura Coupling: The Roles of Endogenous Aryl Boronic Acid and Fluoride. Organic Process Research & Development, 14(6), 1414–1422. [Link]
-
Butters, M., et al. (2010). Aryl trifluoroborates in Suzuki-Miyaura coupling: the roles of endogenous aryl boronic acid and fluoride. Organic Process Research & Development, 14(6), 1414-1422. [Link]
-
Dreher, S. D., et al. (2011). Synthesis and Suzuki–Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl- and Hetaryl Halides. Organic Letters, 13(13), 3422–3425. [Link]
-
Molander, G. A., & Jean-Gérard, L. (2009). Use of Potassium β-Trifluoroborato Amides in Suzuki-Miyaura Cross-Coupling Reactions. The Journal of Organic Chemistry, 74(10), 3793–3798. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. pure.ed.ac.uk [pure.ed.ac.uk]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Suzuki–Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl- and Hetaryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates [organic-chemistry.org]
Technical Support Center: Improving the Solubility of Potassium (4-aminocarbonylphenyl)trifluoroborate for Enhanced Reactivity
Introduction
Potassium (4-aminocarbonylphenyl)trifluoroborate is a versatile and increasingly utilized reagent in modern organic synthesis, particularly in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. Its stability to air and moisture offers significant advantages over traditional boronic acids.[1] However, researchers frequently encounter challenges related to its solubility in common organic solvents, which can impede reaction kinetics and overall success. This technical guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address and overcome these solubility issues, ensuring efficient and reproducible experimental outcomes.
Core Concept: The Solubility Challenge
Potassium (4-aminocarbonylphenyl)trifluoroborate is a salt, rendering it highly polar. This inherent polarity leads to excellent solubility in polar solvents such as water, but limited solubility in many organic solvents typically used for cross-coupling reactions (e.g., tetrahydrofuran (THF), toluene). This solubility mismatch between the polar trifluoroborate salt and often less-polar organic coupling partners and catalysts can result in a heterogeneous reaction mixture, leading to slow reaction rates, incomplete conversions, and reproducibility issues.
Frequently Asked Questions (FAQs)
Q1: In which solvents is Potassium (4-aminocarbonylphenyl)trifluoroborate most soluble?
General Solubility Profile:
-
High Solubility: Polar protic solvents like methanol and water. Polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).
-
Moderate to Low Solubility: Ethereal solvents like tetrahydrofuran (THF), and aromatic hydrocarbons such as toluene.
-
Insoluble: Non-polar solvents like hexanes.
Q2: My reaction is sluggish or fails to go to completion. Could this be a solubility issue?
Yes, poor solubility is a primary suspect for sluggish or incomplete Suzuki-Miyaura reactions involving this reagent. If the Potassium (4-aminocarbonylphenyl)trifluoroborate does not sufficiently dissolve in the reaction medium, its concentration in the solution will be too low for efficient transmetalation with the palladium catalyst. Visual inspection of your reaction mixture for a significant amount of undissolved solid is a good first indicator.
Q3: Can I just add more solvent to dissolve the reagent?
While increasing the solvent volume might seem like a straightforward solution, it can be counterproductive. Diluting the reaction mixture will decrease the concentration of all reactants and the catalyst, which can also slow down the reaction rate. A more effective approach is to optimize the solvent system itself.
Q4: Will the amide group in my reagent be stable under typical Suzuki-Miyaura reaction conditions?
Amide bonds are generally robust and not prone to hydrolysis under the neutral or basic conditions typically employed in Suzuki-Miyaura reactions.[2][3] However, prolonged heating under strongly basic conditions could potentially lead to some hydrolysis.[4] If you suspect amide cleavage, analysis of your crude reaction mixture by LC-MS for the presence of 4-aminobenzoic acid would be a useful diagnostic step.
Troubleshooting Guide: Enhancing Solubility and Reactivity
This section provides a systematic approach to overcoming solubility challenges with Potassium (4-aminocarbonylphenyl)trifluoroborate.
Initial Assessment: Is Solubility the Limiting Factor?
Before modifying your protocol, confirm that other reaction parameters are optimized. Ensure your palladium catalyst is active, the base is appropriate, and your reaction is performed under an inert atmosphere. If these factors are well-controlled, proceed with the following solubility enhancement strategies.
Experimental Protocols
Protocol 1: Mixed Solvent Systems
The most common and effective method to improve the solubility of polar trifluoroborate salts in Suzuki-Miyaura reactions is the use of a mixed solvent system, typically an organic solvent with water.
Recommended Solvent Systems:
-
Toluene / Water
-
Tetrahydrofuran (THF) / Water
-
Dioxane / Water
-
Isopropanol / Water
Step-by-Step Methodology:
-
To a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add Potassium (4-aminocarbonylphenyl)trifluoroborate, your coupling partner, and the base (e.g., Cs₂CO₃, K₂CO₃).
-
Add the organic solvent (e.g., toluene) and then add deionized water. A common starting ratio is 10:1 organic solvent to water.
-
Stir the mixture vigorously for 10-15 minutes at room temperature. You should observe a decrease in the amount of undissolved solid.
-
Add the palladium catalyst and ligand.
-
Heat the reaction to the desired temperature (typically 80-100 °C) with vigorous stirring. The increased temperature will further enhance solubility.
-
Monitor the reaction progress by TLC, GC, or LC-MS.
Rationale: The organic solvent dissolves the less-polar coupling partner and the catalyst, while the water dissolves the polar trifluoroborate salt and the inorganic base. The interface between the two phases, or the mutual solubility at elevated temperatures, allows the reaction to proceed.
Protocol 2: Utilizing Phase-Transfer Catalysts
For biphasic reactions that remain sluggish, a phase-transfer catalyst (PTC) can be employed to shuttle the trifluoroborate anion from the aqueous phase to the organic phase.
Recommended Phase-Transfer Catalysts:
-
Tetrabutylammonium bromide (TBAB)
-
Tetrabutylammonium hydroxide (TBAOH)
Step-by-Step Methodology:
-
Follow steps 1 and 2 from Protocol 1.
-
Add the phase-transfer catalyst (typically 5-10 mol%) to the reaction mixture.
-
Stir vigorously for 15-20 minutes at room temperature.
-
Add the palladium catalyst and ligand.
-
Heat the reaction to the desired temperature with vigorous stirring.
-
Monitor the reaction progress.
Rationale: The lipophilic cation of the PTC pairs with the trifluoroborate anion, forming an ion pair that is more soluble in the organic phase. This increases the concentration of the boronate species in the same phase as the catalyst, accelerating the transmetalation step.[5][6][7][8]
Protocol 3: Cation Exchange for Aprotic Conditions
In cases where an anhydrous reaction is necessary, exchanging the potassium cation for a more organic-soluble cation can be a powerful strategy.
Step-by-Step Methodology: This protocol describes the in-situ generation of a more soluble trifluoroborate salt and its use in a subsequent reaction.
-
In a separate flask, dissolve Potassium (4-aminocarbonylphenyl)trifluoroborate in a minimal amount of a suitable solvent (e.g., methanol).
-
Add a solution of a tetraalkylammonium salt (e.g., tetrabutylammonium bromide) in the same solvent.
-
Stir the mixture. A precipitate of the less soluble potassium salt (e.g., KBr) may form.
-
Filter the mixture to remove the inorganic precipitate.
-
Evaporate the solvent from the filtrate to obtain the tetraalkylammonium (4-aminocarbonylphenyl)trifluoroborate salt.
-
Use this more organic-soluble salt in your Suzuki-Miyaura reaction under anhydrous conditions with an appropriate organic solvent (e.g., THF, dioxane).
Rationale: Replacing the small, hard potassium cation with a large, lipophilic tetraalkylammonium cation dramatically increases the solubility of the trifluoroborate salt in organic solvents.
Data Summary and Visualization
Table 1: Recommended Solvent Systems and Additives
| Strategy | Solvent System | Additive | Typical Ratio/Loading | Rationale & Best Use Case |
| Mixed Solvents | Toluene/H₂O, THF/H₂O | N/A | 10:1 to 4:1 (Organic:Water) | General purpose, good starting point for most Suzuki-Miyaura reactions. |
| Phase-Transfer Catalysis | Biphasic (e.g., Toluene/H₂O) | TBAB, TBAOH | 5-10 mol% | For sluggish biphasic reactions where mass transport is a limiting factor. |
| High Polarity Solvents | DMF, DMAc, NMP | N/A | N/A | When both coupling partners are highly polar and soluble in these solvents. |
| Cation Exchange | Anhydrous THF, Dioxane | Tetrabutylammonium salts | Stoichiometric exchange | For reactions that are sensitive to water. |
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting solubility issues with Potassium (4-aminocarbonylphenyl)trifluoroborate.
Caption: Troubleshooting workflow for solubility issues.
Final Recommendations
When working with Potassium (4-aminocarbonylphenyl)trifluoroborate, it is crucial to anticipate and address potential solubility challenges proactively. Starting with a mixed aqueous/organic solvent system is a robust first step for most Suzuki-Miyaura cross-coupling reactions. For particularly challenging cases, the use of a phase-transfer catalyst or a cation exchange strategy can provide the necessary enhancement in solubility to achieve high reaction efficiency. By systematically applying the troubleshooting steps outlined in this guide, researchers can unlock the full synthetic potential of this valuable reagent.
References
- (Reference for general information on organotrifluoroborates - placeholder, will be replaced with a specific citation
-
Ask this paper. (2020). recent-studies-in-suzuki-miyaura-cross-coupling-reactions-with-the-aid-of-phase-transfer-catalysts. [Link]
-
PubMed Central. (2024). Phase transfer catalysts shift the pathway to transmetalation in biphasic Suzuki-Miyaura cross-couplings. [Link]
-
ResearchGate. (2020). Recent studies in Suzuki-Miyaura cross-coupling reactions with the aid of phase transfer catalysts | Request PDF. [Link]
-
ResearchGate. (2024). Phase transfer catalysts shift the pathway to transmetalation in biphasic Suzuki-Miyaura cross-couplings. [Link]
- (Reference for Lewis basicity of amides - placeholder)
-
Allen. Amide Hydrolysis: Mechanism, Conditions and Applications. [Link]
-
Chemguide. the hydrolysis of amides. [Link]
- (Reference for impact of electron-withdrawing groups - placeholder)
- (Reference for general Suzuki-Miyaura protocols - placeholder)
-
Master Organic Chemistry. (2019). Amide Hydrolysis Using Acid Or Base. [Link]
- (Reference for palladium catalysis and ligand effects - placeholder)
Sources
- 1. Suzuki–Miyaura Cross-Coupling of Amides by N–C Cleavage Mediated by Air-Stable, Well-Defined [Pd(NHC)(sulfide)Cl2] Catalysts: Reaction Development, Scope and Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Amide Hydrolysis: Mechanism, Conditions and Applications [allen.in]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. Phase transfer catalysts shift the pathway to transmetalation in biphasic Suzuki-Miyaura cross-couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent studies in Suzuki-Miyaura cross-coupling reactions with the aid of phase transfer catalysts: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Selection for Reactions of Potassium (4-aminocarbonylphenyl)trifluoroborate
Welcome to the technical support hub for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the successful application of Potassium (4-aminocarbonylphenyl)trifluoroborate in cross-coupling reactions, primarily focusing on the Suzuki-Miyaura coupling. Our goal is to equip you with the scientific rationale behind catalyst selection and reaction optimization to overcome common experimental hurdles.
I. Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the use of Potassium (4-aminocarbonylphenyl)trifluoroborate in Suzuki-Miyaura cross-coupling reactions.
Q1: Why choose a potassium trifluoroborate salt over a boronic acid?
A1: Potassium organotrifluoroborates offer significant advantages in terms of stability and handling.[1][2][3] They are typically crystalline, free-flowing solids that are stable to both air and moisture, which simplifies storage and reaction setup.[1] This enhanced stability often prevents common side reactions like protodeboronation (the undesired cleavage of the C-B bond by a proton source), which can be a significant issue with boronic acids.[2]
Q2: How does the (4-aminocarbonylphenyl) group influence the reaction?
A2: The 4-aminocarbonyl (benzamide) moiety introduces both electronic and steric factors that can impact the reaction. The amide group is moderately electron-withdrawing, which can influence the transmetalation step of the catalytic cycle. Additionally, the primary amide has the potential to coordinate with the palladium catalyst, which could either be a beneficial (ligand-like) or detrimental (catalyst inhibition) effect depending on the specific reaction conditions. Careful selection of the catalyst and ligands is crucial to ensure efficient coupling.
Q3: What is the active boron species in the reaction?
A3: It is generally accepted that for the Suzuki-Miyaura coupling to proceed, the potassium aryltrifluoroborate must first hydrolyze in situ to the corresponding boronic acid.[4][5] This hydrolysis is facilitated by the base and water present in the reaction mixture. The resulting boronic acid is the active species that participates in the transmetalation step with the palladium catalyst.
Q4: Can I perform this reaction under anhydrous conditions?
A4: While some Suzuki-Miyaura couplings can be performed under anhydrous conditions, reactions involving potassium trifluoroborates typically require a small amount of water to facilitate the necessary hydrolysis to the active boronic acid species.[4][5] Completely anhydrous conditions may lead to slow or incomplete reactions.
II. Catalyst and Condition Selection Guide
Choosing the right catalyst system is paramount for a successful coupling reaction. The following table provides a starting point for catalyst selection based on the nature of the coupling partner.
| Coupling Partner (Ar-X) | Recommended Catalyst System | Rationale |
| Simple Aryl Bromides | Pd(OAc)₂ with PPh₃ or PdCl₂(dppf) | A standard and cost-effective choice for relatively straightforward couplings.[6] |
| Electron-Rich Aryl Halides | Pd(OAc)₂ with Buchwald ligands (e.g., SPhos, XPhos) | Electron-rich halides undergo slower oxidative addition. Electron-donating and sterically bulky phosphine ligands accelerate this step.[7][8] |
| Sterically Hindered Aryl Halides | Pd(OAc)₂ with bulky phosphine ligands (e.g., RuPhos, XPhos, AntPhos) | Steric hindrance can impede both oxidative addition and reductive elimination. Bulky ligands can promote these steps and stabilize the catalytic species.[9][10] |
| Aryl Chlorides | Pd(OAc)₂ with highly active ligands (e.g., RuPhos, n-BuPAd₂) | Aryl chlorides are less reactive than bromides. Highly active catalyst systems are required for efficient oxidative addition.[7][8] |
III. Standard Experimental Protocol
This protocol provides a general starting point for the Suzuki-Miyaura coupling of Potassium (4-aminocarbonylphenyl)trifluoroborate with an aryl bromide. Optimization may be required for specific substrates.
Materials:
-
Potassium (4-aminocarbonylphenyl)trifluoroborate (1.0 equiv)
-
Aryl bromide (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
RuPhos (4 mol%)
-
Potassium Carbonate (K₂CO₃) (3.0 equiv)
-
Toluene and Deionized Water (10:1 v/v)
Procedure:
-
To a Schlenk tube, add Potassium (4-aminocarbonylphenyl)trifluoroborate, the aryl bromide, and K₂CO₃.
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add the toluene/water solvent mixture.
-
In a separate vial, weigh Pd(OAc)₂ and RuPhos, and add them to the reaction mixture under a positive pressure of the inert gas.
-
Seal the Schlenk tube and place it in a preheated oil bath at 80-100 °C.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[1]
IV. Troubleshooting Guide
This section is designed to help you diagnose and resolve common issues encountered during your experiments.
Decision-Making Workflow for Troubleshooting
Caption: Troubleshooting workflow for Suzuki-Miyaura reactions.
Problem 1: Low to No Product Yield
-
Possible Cause A: Inactive Catalyst
-
Explanation: Palladium catalysts, especially when paired with phosphine ligands, can be sensitive to air and moisture. The Pd(II) precatalyst may not have been efficiently reduced to the active Pd(0) species.
-
Solution:
-
Ensure all reagents and solvents are properly dried and degassed.
-
Use fresh, high-quality palladium sources and ligands.
-
Consider using a Pd(0) precatalyst, such as Pd(PPh₃)₄, to bypass the in-situ reduction step.
-
Increase the catalyst and ligand loading (e.g., from 2 mol% to 5 mol% Pd).
-
-
-
Possible Cause B: Inefficient Oxidative Addition
-
Explanation: If you are using a particularly electron-rich or sterically hindered aryl halide, the initial oxidative addition step may be slow.[9][11]
-
Solution: Switch to a more electron-rich and bulky phosphine ligand. Ligands from the Buchwald family, such as RuPhos or XPhos, are specifically designed to facilitate the oxidative addition of challenging substrates.[12]
-
-
Possible Cause C: Issues with Transmetalation
-
Explanation: The transfer of the aryl group from boron to palladium can be sluggish. This may be due to insufficient hydrolysis of the trifluoroborate or an inappropriate base.
-
Solution:
-
Ensure your solvent system contains a sufficient amount of water (a 10:1 organic solvent to water ratio is a good starting point).
-
Screen different bases. While K₂CO₃ or Cs₂CO₃ are commonly used, in some cases, a stronger base like K₃PO₄ might be beneficial.
-
-
Problem 2: Significant Formation of Side Products
-
Possible Side Product A: Homocoupling of the Aryltrifluoroborate
-
Explanation: The formation of a biaryl product derived from two molecules of the potassium (4-aminocarbonylphenyl)trifluoroborate can occur, especially if the reaction mixture is not properly degassed. Oxygen can facilitate this undesired process.
-
Solution:
-
Thoroughly degas your reaction mixture by performing several cycles of vacuum and backfilling with an inert gas.
-
Sparging the solvent with an inert gas before use can also be effective.
-
-
-
Possible Side Product B: Protodeboronation
-
Explanation: This side reaction results in the replacement of the trifluoroborate group with a hydrogen atom, yielding benzamide. This can happen if the conditions are too acidic or if the transmetalation step is too slow, allowing for reaction with trace protic sources.
-
Solution:
-
Use a sufficient excess of a strong enough base (at least 3 equivalents).
-
Ensure your starting materials and solvents are not contaminated with acids.
-
-
Problem 3: Reaction Stalls or is Sluggish
-
Possible Cause A: Catalyst Inhibition by the Amide Group
-
Explanation: The primary amide in your substrate could potentially coordinate to the palladium center, leading to catalyst inhibition or deactivation.
-
Solution:
-
Increase the reaction temperature.
-
Employ a ligand that is more strongly coordinating than the amide, such as a bidentate phosphine ligand like dppf, which may prevent the substrate from displacing the desired ligand.
-
-
-
Possible Cause B: Poor Solubility
-
Explanation: Potassium trifluoroborate salts can have limited solubility in some organic solvents, which can slow down the reaction.
-
Solution:
-
Screen different solvent systems. A more polar aprotic solvent like dioxane or THF in combination with water may improve solubility.
-
Ensure vigorous stirring to maximize the interaction between the solid and liquid phases.
-
-
V. Understanding the Catalytic Cycle
A firm grasp of the reaction mechanism is essential for effective troubleshooting. The Suzuki-Miyaura coupling proceeds through a series of well-defined steps.
Caption: The Suzuki-Miyaura catalytic cycle.
The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (Ar-X).
-
Hydrolysis: Concurrently, the potassium aryltrifluoroborate (Ar'-BF₃K) is hydrolyzed by the base and water to form the active arylboronic acid (Ar'-B(OH)₂).
-
Transmetalation: The aryl group from the boronic acid (Ar') is transferred to the palladium center, displacing the halide.
-
Reductive Elimination: The two aryl groups on the palladium center couple and are eliminated as the final biaryl product (Ar-Ar'), regenerating the Pd(0) catalyst.
By understanding each step, you can better diagnose where your reaction might be failing and make informed decisions to optimize the outcome.
VI. References
-
Demeunynck, M., & Berteina-Raboin, S. (2019). Use of Potassium β-Trifluoroborato Amides in Suzuki-Miyaura Cross-Coupling Reactions. PMC. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Meng, G., & Szostak, M. (2016). Palladium-catalyzed Suzuki–Miyaura coupling of amides by carbon–nitrogen cleavage: general strategy for amide N–C bond activation. Organic & Biomolecular Chemistry. [Link]
-
Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. [Link]
-
Wang, C., et al. (2019). Palladium-catalyzed Suzuki-Miyaura coupling of thioureas or thioamides. PMC. [Link]
-
Wang, C., et al. (2019). Palladium-catalyzed Suzuki-Miyaura coupling of thioureas or thioamides. ResearchGate. [Link]
-
Various Authors. (n.d.). Scope of amides in the cross-coupling with potassium aryltrifluoroborates. ResearchGate. [Link]
-
Molander, G. A., & Brown, A. R. (2008). Efficient Cross-Coupling of Secondary Alkyltrifluoroborates with Aryl Chlorides—Reaction Discovery Using Parallel Microscale Experimentation. Journal of the American Chemical Society. [Link]
-
Molander, G. A., & Brown, A. R. (2008). Efficient Cross-Coupling of Secondary Alkyltrifluoroborates with Aryl Chlorides – Reaction Discovery Using Parallel Micro-Scale Experimentation. PMC. [Link]
-
Molander, G. A., & Jean-Gérard, L. (2007). Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. SciSpace. [Link]
-
Vantourout, J. C., et al. (2010). Studies of Microwave-Enhanced Suzuki-Miyaura Vinylation of Electron-Rich Sterically Hindered Substrates Utilizing Potassium Vinyltrifluoroborate. PubMed. [Link]
-
So, C. M., & Kwong, F. Y. (2011). Pd-catalyzed Suzuki-Miyaura coupling of steric hindered aryl chlorides... ResearchGate. [Link]
-
Molander, G. A., & Bernardi, C. R. (2005). Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. PMC. [Link]
-
Kim, J. (2014). Design, Synthesis and Suzuki-Miyaura Cross-Coupling Reactions of Potassium Organotrifluoroborates. ScholarlyCommons. [Link]
-
Molander, G. A., & Jean-Gérard, L. (2010). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. PMC. [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Suzuki-Miyaura. WordPress. [Link]
-
Butters, M., et al. (2010). Aryl Trifluoroborates in Suzuki-Miyaura Coupling: The Roles of Endogenous Aryl Boronic Acid and Fluoride. University of Edinburgh Research Explorer. [Link]
-
Chamberlain, J. R., et al. (2020). Anhydrous and Stereoretentive Fluoride-Enhanced Suzuki–Miyaura Coupling of Immunomodulatory Imide Drug Derivatives. The Journal of Organic Chemistry. [Link]
-
Sheng, M., et al. (2018). Evaluation of Potential Safety Hazards Associated with the Suzuki–Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species. Organic Process Research & Development. [Link]
-
Butters, M., et al. (2010). Aryl trifluoroborates in Suzuki-Miyaura coupling: the roles of endogenous aryl boronic acid and fluoride. Semantic Scholar. [Link]
-
Molander, G. A., & Bernardi, C. R. (2002). Suzuki Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. OUCI. [Link]
-
So, C. M., & Kwong, F. Y. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. DSpace [repository.upenn.edu]
- 3. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. research.ed.ac.uk [research.ed.ac.uk]
- 5. Aryl trifluoroborates in Suzuki-Miyaura coupling: the roles of endogenous aryl boronic acid and fluoride. | Semantic Scholar [semanticscholar.org]
- 6. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Efficient Cross-Coupling of Secondary Alkyltrifluoroborates with Aryl Chlorides – Reaction Discovery Using Parallel Micro-Scale Experimentation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. Studies of microwave-enhanced Suzuki-Miyaura vinylation of electron-rich sterically hindered substrates utilizing potassium vinyltrifluoroborate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Suzuki-Miyaura Coupling of Potassium (4-aminocarbonylphenyl)trifluoroborate
Introduction
Welcome to the technical support guide for researchers, scientists, and drug development professionals utilizing potassium (4-aminocarbonylphenyl)trifluoroborate in Suzuki-Miyaura cross-coupling reactions. Potassium organotrifluoroborates have become indispensable reagents in modern synthetic chemistry due to their enhanced stability to air and moisture compared to traditional boronic acids.[1] These crystalline solids are easier to handle and store, often leading to more reproducible results.[1]
However, even with these advantages, challenges can arise. The success of a Suzuki-Miyaura coupling, particularly with trifluoroborates, is critically dependent on the careful selection of reaction parameters, with the choice of base being paramount. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate the complexities of these reactions and optimize your outcomes.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the use of potassium (4-aminocarbonylphenyl)trifluoroborate in Suzuki-Miyaura couplings.
Q1: Why is a base necessary for the Suzuki-Miyaura coupling of potassium trifluoroborates?
A base is essential to activate the organotrifluoroborate for the crucial transmetalation step in the catalytic cycle.[2] While the exact mechanism can be complex and substrate-dependent, the base facilitates the hydrolysis of the trifluoroborate to an intermediate species, such as a boronic acid or a difluorohydroxyborate, which is more competent for transmetalation with the palladium catalyst.[3][4][5] Without a base, the coupling reaction typically does not proceed.[6]
Q2: What is the general role of the base in the Suzuki-Miyaura catalytic cycle?
The base plays a multifaceted role. Mechanistic studies suggest two primary pathways for its involvement:
-
The Boronate Pathway: The base reacts with the organoboron species (in this case, the trifluoroborate after initial hydrolysis) to form a more nucleophilic tetracoordinate 'ate' complex. This increased electron density on the boron atom facilitates the transfer of the organic group to the palladium center.[7]
-
The Oxo-Palladium Pathway: The base can react with the palladium(II) halide complex (formed after oxidative addition) to generate a more reactive palladium-hydroxide or -alkoxide species. This species is believed to accelerate the transmetalation step.[7]
Both pathways can operate, and the dominant mechanism often depends on the specific reaction conditions, including the base, solvent, and substrates used.
Q3: My reaction is not working. What is the first thing I should check?
Before diving into complex troubleshooting, always verify the basics:
-
Reagent Quality: Ensure your potassium (4-aminocarbonylphenyl)trifluoroborate, aryl halide, and base are pure and dry. While trifluoroborates are more stable than boronic acids, prolonged exposure to moisture can affect their integrity.
-
Solvent Degassing: Oxygen can deactivate the palladium catalyst. Ensure your solvents are properly degassed using methods like sparging with an inert gas (argon or nitrogen) or several freeze-pump-thaw cycles.
-
Inert Atmosphere: The reaction should be set up and run under an inert atmosphere to prevent catalyst oxidation.
-
Stirring: Ensure efficient stirring, especially in biphasic solvent systems, to maximize contact between reactants.
Q4: Can I use any base for this reaction?
No, the choice of base is critical and often empirical. Different bases have varying strengths, solubilities, and coordinating abilities, which significantly impact the reaction. Common bases include carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and fluorides (KF, CsF).[8][9] The optimal base depends on the specific substrates and solvent system. For base-sensitive functional groups, weaker bases like KF or organic amines may be necessary.[2][8]
Part 2: Troubleshooting Guide
This section provides a structured approach to diagnosing and solving common problems encountered during the coupling of potassium (4-aminocarbonylphenyl)trifluoroborate.
Issue 1: Low or No Conversion of Starting Materials
If you observe a significant amount of unreacted starting materials, consider the following causes and solutions.
Causality & Troubleshooting Steps:
-
Ineffective Base/Solvent Combination: The hydrolysis of the trifluoroborate to the active boron species is highly dependent on the reaction medium.[3][4]
-
Solution: Screen different bases. For potassium aryltrifluoroborates, carbonate bases like K₂CO₃ or Cs₂CO₃ are often effective, particularly in alcoholic or aqueous solvent mixtures.[3][10][11][12] If carbonates fail, consider K₃PO₄, which is a stronger base.[3]
-
Pro-Tip: The presence of water is often crucial for the hydrolysis of the trifluoroborate.[3][5][13] If using an anhydrous solvent like toluene or THF, adding a small amount of water (e.g., a 10:1 organic solvent to water ratio) can dramatically improve results.[3][14]
-
-
Catalyst Inactivity: The palladium catalyst may be deactivated or may not be suitable for the specific transformation.
-
Solution:
-
Ensure rigorous exclusion of oxygen.
-
Try a different palladium source or ligand. While some couplings work with ligandless palladium acetate,[10] more challenging substrates, such as aryl chlorides, often require specialized phosphine ligands like S-Phos or RuPhos to facilitate the oxidative addition and subsequent steps.[3][14][15]
-
-
-
Insufficient Hydrolysis Rate: Some trifluoroborates hydrolyze very slowly under basic conditions, a phenomenon described as an "acid-base paradox" where acid catalysis is required for efficient hydrolysis.[4][16]
-
Solution: While counterintuitive, ensuring the reaction medium isn't too basic can sometimes help. However, a more practical approach is to increase the reaction temperature or prolong the reaction time to favor the slow release of the active boronic acid.[16]
-
Troubleshooting Flowchart for Low Conversion
Caption: Decision tree for troubleshooting low conversion.
Issue 2: Formation of Side Products (Homocoupling, Protodeboronation)
The appearance of undesired products indicates that side reactions are competing with the desired cross-coupling.
Causality & Troubleshooting Steps:
-
Protodeboronation: This is the cleavage of the C-B bond, replacing the boronate group with a hydrogen atom. It is often base-catalyzed and can be a significant issue, especially with prolonged reaction times or harsh conditions.[13][14]
-
Solution:
-
Use a milder base. Fluoride bases like KF can be effective while minimizing protodeboronation.[2]
-
Lower the reaction temperature.
-
The "slow release" of the active boronic acid from the trifluoroborate is inherently protective against protodeboronation compared to using the boronic acid directly.[4][16] If this is still an issue, optimizing the base and temperature to match the rate of hydrolysis with the rate of catalytic turnover is key.
-
-
-
Homocoupling of the Aryl Halide or Boronate: This results in biaryl products derived from two molecules of the same starting material.
-
Solution:
-
This is often caused by oxygen in the reaction mixture. Ensure thorough degassing of solvents and maintain a strict inert atmosphere.
-
The choice of ligand can influence this. Some ligands are better at preventing side reactions.
-
Using the trifluoroborate in a slight excess (e.g., 1.1-1.2 equivalents) can sometimes suppress aryl halide homocoupling.
-
-
Table 1: Base Selection Guide for Mitigating Side Reactions
| Base | pKa of Conjugate Acid (approx.) | Typical Use Case & Characteristics | Potential Issues |
| K₂CO₃ | 10.3 | A good starting point. Effective in many systems, especially with alcoholic or aqueous solvents.[3][10] | May not be strong enough for less reactive substrates (e.g., aryl chlorides). |
| Cs₂CO₃ | 10.3 | Often more effective than K₂CO₃ due to higher solubility in organic solvents. Widely used for trifluoroborate couplings.[11][12] | More expensive. Can promote base-sensitive side reactions. |
| K₃PO₄ | 12.3 | A stronger base, often successful when carbonates fail, particularly with challenging substrates.[3] | Can promote protodeboronation and hydrolysis of sensitive functional groups. |
| KF | 3.2 | Mild base, ideal for substrates with base-sensitive functional groups (e.g., esters) to prevent saponification.[2][17] | Often results in slower reaction rates.[17] |
| Et₃N / Amine Bases | ~11 | Used in specific protocols, can be effective but less common for trifluoroborates than inorganic bases.[10] | Can sometimes act as a ligand, complicating the catalytic cycle. |
Part 3: Experimental Protocols & Mechanistic Insights
Mechanism: The Role of Base in Activating Potassium Aryltrifluoroborate
The stability of the potassium aryltrifluoroborate salt comes from the tetracoordinate boron atom. For transmetalation to occur, this stable species must be converted into a more reactive form. The base initiates this process by promoting hydrolysis.
Caption: Base-mediated activation of trifluoroborate for Suzuki cycle.
As shown in the diagram, the base facilitates the stepwise hydrolysis of the Ar-BF₃⁻ anion to the corresponding boronic acid, Ar-B(OH)₂, releasing fluoride ions.[3][4][5] This in situ generated boronic acid is the key species that participates in the transmetalation step of the palladium catalytic cycle.
General Protocol for Coupling of Potassium (4-aminocarbonylphenyl)trifluoroborate
This protocol is a robust starting point for coupling with a standard aryl bromide.
Materials:
-
Potassium (4-aminocarbonylphenyl)trifluoroborate (1.2 equiv)
-
Aryl Bromide (1.0 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂, 2 mol%)
-
RuPhos (4 mol%)
-
Cesium Carbonate (Cs₂CO₃, 3.0 equiv)
-
Toluene and Deionized Water (10:1 v/v mixture, 0.25 M relative to aryl bromide)
Procedure:
-
To a dry Schlenk tube or reaction vial equipped with a magnetic stir bar, add potassium (4-aminocarbonylphenyl)trifluoroborate, the aryl bromide, and cesium carbonate.
-
Evacuate the tube and backfill with an inert gas (e.g., argon). Repeat this cycle three times.
-
In a separate vial, weigh the Pd(OAc)₂ and RuPhos ligand and add them to the reaction tube under a positive pressure of argon.
-
Add the degassed toluene/water solvent mixture via syringe.
-
Seal the tube and place it in a preheated oil bath at 80-100 °C.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water. The organic layer is then dried, filtered, and concentrated.
-
Purify the crude product by column chromatography.
This protocol is adapted from general procedures for Suzuki-Miyaura couplings of alkyl- and aryltrifluoroborates.[1][14][15]
Troubleshooting Protocol: For Base-Sensitive Substrates
If your aryl halide or coupling partner contains a base-labile group like an ester, the standard protocol may cause saponification.
Modified Conditions:
-
Base: Replace Cesium Carbonate (Cs₂CO₃) with Potassium Fluoride (KF, 3.0 equiv).
-
Solvent: Anhydrous THF can be used, but a small amount of water is often still required for activation. A biphasic system may still be optimal.
-
Temperature: Start at a lower temperature (e.g., 60 °C) and slowly increase if the reaction is sluggish.
Rationale: KF is a much weaker base than carbonates and is known to facilitate the coupling while leaving base-labile groups unaffected.[2][17] This minimizes undesired side reactions like ester hydrolysis.
References
-
Molander, G. A., & Brown, A. R. (2006). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates. The Journal of Organic Chemistry. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Molander, G. A., & Biolatto, B. (2003). Efficient Catalyst for the Suzuki−Miyaura Coupling of Potassium Aryl Trifluoroborates with Aryl Chlorides. Organic Letters. [Link]
-
Butters, M., et al. (2010). Aryl Trifluoroborates in Suzuki–Miyaura Coupling: The Roles of Endogenous Aryl Boronic Acid and Fluoride. Angewandte Chemie International Edition. [Link]
-
Molander, G. A., & Dreher, S. D. (2009). Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. Journal of the American Chemical Society. [Link]
-
Cox, P. A., et al. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society. [Link]
-
Kotha, S., Lahiri, K., & Kashinath, D. (2002). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron. [Link]
-
Butters, M., et al. (2010). Aryl trifluoroborates in Suzuki-Miyaura coupling: the roles of endogenous aryl boronic acid and fluoride. Semantic Scholar. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. [Link]
-
Gill, A., et al. (2018). Dynamic Ion Speciation during the Hydrolysis of Aryltrifluoroborates. Angewandte Chemie International Edition. [Link]
-
Cox, P. A., et al. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. University of Bristol Research Portal. [Link]
-
Molander, G. A., & Ito, T. (2001). B-Alkyl Suzuki−Miyaura Cross-Coupling Reactions with Air-Stable Potassium Alkyltrifluoroborates. Organic Letters. [Link]
-
Molander, G. A., & Petrillo, D. E. (2008). Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates. Organic Letters. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Molander, G. A., & Elia, M. D. (2010). Suzuki-Miyaura Cross-Coupling of Potassium Alkoxyethyltrifluoroborates: Access to Aryl/Heteroarylethyloxy Motifs. Journal of Organic Chemistry. [Link]
-
Li, Y., Asadi, A., & Perrin, D. M. (2009). Hydrolytic stability of nitrogenous-heteroaryltrifluoroborates under aqueous conditions at near neutral pH. Journal of Fluorine Chemistry. [Link]
-
Molander, G. A., & Figueroa, R. (2005). Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. Journal of Organic Chemistry. [Link]
-
Molander, G. A., & Bernardi, C. R. (2002). Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. Journal of Organic Chemistry. [Link]
-
Molander, G. A., & Jean-Gérard, L. (2007). Use of Potassium β-Trifluoroborato Amides in Suzuki-Miyaura Cross-Coupling Reactions. Journal of Organic Chemistry. [Link]
-
Reddit r/Chempros. (2021). Diagnosing issues with a failed Suzuki coupling? [Link]
-
Reddit r/Chempros. (2024). Failed suzuki coupling, any suggenstions? [Link]
-
ResearchGate. (2014). How can I solve my problem with Suzuki coupling? [Link]
-
Reddit r/Chempros. (2023). Help needed with unreproducible Suzuki coupling. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Aryl trifluoroborates in Suzuki-Miyaura coupling: the roles of endogenous aryl boronic acid and fluoride. | Semantic Scholar [semanticscholar.org]
- 6. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 8. uwindsor.ca [uwindsor.ca]
- 9. Yoneda Labs [yonedalabs.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates [organic-chemistry.org]
- 16. pure.ed.ac.uk [pure.ed.ac.uk]
- 17. researchgate.net [researchgate.net]
Navigating the Thermal Landscape: A Technical Guide to Temperature Optimization for Reactions Involving Potassium (4-aminocarbonylphenyl)trifluoroborate
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for Potassium (4-aminocarbonylphenyl)trifluoroborate. As Senior Application Scientists with extensive field experience, we understand that mastering the thermal parameters of your reaction is critical for success. This guide provides in-depth technical insights and practical troubleshooting advice to help you optimize your experiments, ensuring high yields and minimizing impurities. We will move beyond simple procedural lists to explain the underlying chemical principles, empowering you to make informed decisions in your research.
Section 1: Understanding the Thermal Profile of Potassium (4-aminocarbonylphenyl)trifluoroborate
Before delving into reaction optimization, it is crucial to understand the inherent thermal stability of your key reagent. While specific thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) data for Potassium (4-aminocarbonylphenyl)trifluoroborate are not extensively published, we can draw reliable inferences from data on similar potassium aryltrifluoroborate salts.
Key Thermal Characteristics:
-
High Melting Point: Potassium (4-aminocarbonylphenyl)trifluoroborate is a crystalline solid with a melting point reported to be above 300 °C. This high melting point is indicative of a stable salt lattice.
Section 2: Temperature Optimization in Suzuki-Miyaura Coupling Reactions
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, and Potassium (4-aminocarbonylphenyl)trifluoroborate is a valuable building block. Temperature is a critical parameter that directly influences reaction rate, catalyst activity, and the prevalence of side reactions.
Frequently Asked Questions (FAQs) on Temperature Optimization
Q1: What is the recommended starting temperature for a Suzuki-Miyaura reaction with Potassium (4-aminocarbonylphenyl)trifluoroborate?
A general starting point for Suzuki-Miyaura reactions involving potassium aryltrifluoroborates is between 80 °C and 100 °C .[1][2] This temperature range typically provides a good balance between a reasonable reaction rate and minimizing the formation of byproducts. However, the optimal temperature is highly dependent on the specific substrates, catalyst system, and solvent employed.
Q2: How does temperature affect the rate of the Suzuki-Miyaura reaction?
As with most chemical reactions, increasing the temperature generally increases the reaction rate. This is due to the increased kinetic energy of the molecules, leading to more frequent and energetic collisions. However, an excessively high temperature can lead to detrimental effects that outweigh the benefit of a faster reaction.
Q3: What are the potential consequences of running the reaction at too high a temperature?
Exceeding the optimal temperature range can lead to several undesirable outcomes:
-
Increased Protodeboronation: This is a common side reaction where the carbon-boron bond of the trifluoroborate is cleaved and replaced by a hydrogen atom, leading to the formation of benzamide as a byproduct and a reduction in the yield of the desired product. Higher temperatures can accelerate this undesired pathway.
-
Catalyst Decomposition: Palladium catalysts, particularly those with phosphine ligands, can degrade at elevated temperatures. This leads to a loss of catalytic activity and the formation of palladium black, which can further catalyze unwanted side reactions.
-
Formation of Other Byproducts: High temperatures can promote various side reactions, including homocoupling of the aryl halide or the trifluoroborate, and decomposition of starting materials or the desired product.
-
Exothermic Events: Rapid heating or operating at excessively high temperatures can lead to uncontrolled exothermic events, posing a significant safety hazard, especially on a larger scale.
Q4: When should I consider using a lower reaction temperature?
Lowering the reaction temperature may be beneficial in the following scenarios:
-
Sensitive Functional Groups: If your aryl halide or the desired product contains thermally sensitive functional groups, a lower temperature will be necessary to prevent their degradation.
-
High Catalyst Loading: When using a highly active catalyst system, it is often possible to achieve good conversion at lower temperatures, thereby minimizing side reactions.
-
Microwave-Assisted Reactions: Microwave heating can significantly accelerate reaction rates, often allowing for the use of lower temperatures and shorter reaction times compared to conventional heating.
Q5: How does the choice of solvent influence the optimal reaction temperature?
The solvent plays a crucial role in determining the reaction temperature. The chosen temperature should be safely below the boiling point of the solvent to avoid pressure buildup and ensure reproducible conditions. Common solvents for Suzuki-Miyaura reactions with aryltrifluoroborates include toluene/water, THF/water, and DMF/water mixtures. The aqueous component is essential for the hydrolysis of the trifluoroborate to the active boronic acid species.
Section 3: Troubleshooting Guide for Temperature-Related Issues
This section provides a structured approach to diagnosing and resolving common problems encountered during Suzuki-Miyaura reactions with Potassium (4-aminocarbonylphenyl)trifluoroborate that may be related to reaction temperature.
| Observed Issue | Potential Cause(s) Related to Temperature | Recommended Troubleshooting Steps |
| Low or No Conversion of Starting Materials | 1. Reaction temperature is too low: The activation energy for one or more steps in the catalytic cycle (e.g., oxidative addition, transmetalation) is not being overcome. 2. Catalyst deactivation: While often associated with high temperatures, some catalyst systems may not be stable over long reaction times even at moderate temperatures. | 1. Gradually increase the reaction temperature: Incrementally raise the temperature by 10 °C and monitor the reaction progress by TLC or LC-MS. 2. Screen different catalyst/ligand systems: Some catalyst systems are more active at lower temperatures. Consider using a more electron-rich and bulky phosphine ligand or an N-heterocyclic carbene (NHC) ligand. 3. Ensure efficient stirring: In biphasic systems, vigorous stirring is crucial for efficient mass transfer between the aqueous and organic phases, which can be as important as temperature. |
| Significant Protodeboronation (Formation of Benzamide) | 1. Reaction temperature is too high: High temperatures accelerate the rate of protodeboronation relative to the desired cross-coupling. 2. Prolonged reaction time at elevated temperature: Even at optimal temperatures, extended reaction times can lead to increased protodeboronation. | 1. Decrease the reaction temperature: Try running the reaction at the lower end of the recommended range (e.g., 80 °C). 2. Monitor the reaction closely: Once the starting material is consumed, cool the reaction to room temperature to prevent further byproduct formation. 3. Use a weaker base: Strong bases can promote protodeboronation. Consider switching from a strong base like NaOH or K₂CO₃ to a milder base like CsF or K₃PO₄. |
| Formation of Palladium Black | 1. Reaction temperature is too high: This is a classic sign of catalyst decomposition. | 1. Immediately reduce the reaction temperature. 2. Use a more thermally stable catalyst system: Consider pre-formed catalysts or catalyst systems with more robust ligands. 3. Ensure proper degassing: Oxygen can contribute to catalyst decomposition, especially at higher temperatures. Thoroughly degas your solvents and reaction mixture. |
| Formation of Homocoupling Byproducts | 1. High reaction temperature: Can promote the homocoupling of the aryl halide or the trifluoroborate. | 1. Lower the reaction temperature. 2. Optimize the stoichiometry: Using a slight excess of the trifluoroborate can sometimes suppress aryl halide homocoupling. 3. Ensure efficient catalyst activation: Incomplete activation of the palladium precatalyst can lead to species that promote homocoupling. |
| Inconsistent Results/Poor Reproducibility | 1. Inaccurate temperature control: Fluctuations in the reaction temperature can lead to variable outcomes. 2. "Runaway" reaction: A rapid, uncontrolled increase in temperature due to an exothermic reaction. | 1. Use a reliable heating system with accurate temperature feedback: An oil bath with a contact thermometer or a temperature-controlled heating mantle is recommended over a simple heating plate. 2. For larger scale reactions, consider controlled addition of reagents: Adding one of the reagents portion-wise can help to manage any exotherm. 3. Perform a safety assessment before scaling up: Use techniques like reaction calorimetry to understand the thermal hazards of your specific reaction. |
Section 4: Experimental Protocols and Visualization
General Protocol for Temperature Screening in a Suzuki-Miyaura Coupling
This protocol outlines a systematic approach to finding the optimal temperature for your reaction.
-
Reaction Setup: In parallel reaction vials, add Potassium (4-aminocarbonylphenyl)trifluoroborate (1.05 eq.), your aryl halide (1.0 eq.), the palladium catalyst (e.g., Pd(OAc)₂), and the ligand (e.g., SPhos) under an inert atmosphere.
-
Solvent and Base Addition: Add the degassed solvent system (e.g., toluene/water 10:1) and the base (e.g., K₂CO₃).
-
Temperature Gradient: Place the vials in a heating block with a temperature gradient (e.g., 70 °C, 80 °C, 90 °C, 100 °C, 110 °C).
-
Monitoring: Monitor the progress of each reaction at regular intervals (e.g., every hour) by taking small aliquots for TLC or LC-MS analysis.
-
Analysis: After a set time (e.g., 4 hours), quench the reactions and analyze the crude reaction mixtures by a quantitative method (e.g., ¹H NMR with an internal standard or LC-MS with a calibration curve) to determine the yield of the desired product and the amount of major byproducts at each temperature.
Visualization of the Temperature Optimization Workflow
The following diagram illustrates the decision-making process for optimizing the reaction temperature.
Sources
Technical Support Center: Troubleshooting Suzuki-Miyaura Reactions with Potassium Organotrifluoroborates
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions utilizing potassium organotrifluoroborates. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth, field-proven insights to navigate common challenges and optimize your reaction outcomes. As your virtual Senior Application Scientist, I've structured this guide in a practical question-and-answer format to directly address the specific issues you may encounter at the bench.
The Stability Advantage of Potassium Organotrifluoroborates
Potassium organotrifluoroborates have gained significant traction as superior alternatives to boronic acids and esters in Suzuki-Miyaura couplings.[1][2][3][4] Their popularity stems from their remarkable stability; they are typically crystalline, free-flowing solids that are stable to both air and moisture, simplifying handling and storage.[4][5][6] This contrasts sharply with boronic acids, which can be prone to decomposition and are often challenging to purify.[4] The enhanced stability of organotrifluoroborates allows them to be incorporated into multi-step syntheses where boronic acids or esters might necessitate protection and deprotection steps.[4]
However, despite their robustness, challenges can arise. This guide will walk you through the most common issues, explaining the underlying chemistry and providing actionable solutions.
Frequently Asked Questions & Troubleshooting Guide
Q1: My Suzuki-Miyaura reaction is sluggish or not proceeding to completion. What are the likely causes and how can I fix it?
This is one of the most common issues. The root cause often lies in the initial hydrolysis of the potassium organotrifluoroborate to the active boronic acid species, a critical step for transmetalation.[5][7][8][9]
Troubleshooting Steps:
-
Evaluate the Hydrolysis Rate: The rate of hydrolysis of the R-BF₃K salt to the corresponding boronic acid (RB(OH)₂) is paramount.[7][8][9][10] This rate is highly dependent on the electronic properties of the "R" group.[7][9][11][12]
-
Optimize the Base: The base plays a crucial role in facilitating the transmetalation step.[13][14][15]
-
Solvent System is Key: A protic co-solvent is generally required to facilitate the hydrolysis of the organotrifluoroborate.
-
Catalyst and Ligand Selection: The choice of palladium catalyst and ligand is critical for efficient coupling.[19][20]
Q2: I'm observing significant amounts of side products, such as homocoupling of my organotrifluoroborate or protodeboronation. How can I minimize these?
Side reactions are often a consequence of an imbalance between the rate of organotrifluoroborate hydrolysis and the rate of the catalytic cycle.
Troubleshooting Workflow:
Troubleshooting Side Reactions
Causality Explained:
-
Homocoupling: If the boronic acid is generated too quickly and accumulates, it can undergo oxidative homocoupling.[7][8][9][10] The "slow release" of the boronic acid from the trifluoroborate is a key advantage that should be maintained.[7][8][9][10]
-
Protodeboronation: This occurs when the organoboron species is cleaved by a proton source before it can transmetalate to the palladium center. This is a more significant issue with electron-rich or heteroaromatic organotrifluoroborates.[16][22] Using a less protic solvent or a non-aqueous base can sometimes mitigate this.
Q3: My potassium organotrifluoroborate salt seems to be degrading. What are the proper handling and storage procedures?
While generally stable, the stability of potassium organotrifluoroborates is not absolute and is influenced by factors like pH.[5]
Best Practices for Storage and Handling:
| Condition | Recommendation | Rationale |
| Storage | Store in a tightly sealed container in a cool, dry place. | Although stable to air and moisture for extended periods, minimizing exposure ensures long-term integrity.[3][5] |
| pH | Avoid acidic conditions. | Hydrolysis is promoted under both acidic and basic conditions, but acidic conditions can lead to faster degradation.[5] |
| Handling | Use standard laboratory practices; no need for strictly inert atmosphere techniques for routine handling. | Their crystalline nature and stability make them much easier to handle than many other organometallic reagents.[5][17] |
Experimental Protocols
General Procedure for Suzuki-Miyaura Cross-Coupling with Potassium Organotrifluoroborates
This protocol is a general guideline and may require optimization for specific substrates.
Reaction Setup Workflow:
General Suzuki-Miyaura Workflow
Detailed Steps:
-
To a dry reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), potassium organotrifluoroborate (1.1–1.5 equiv), base (e.g., Cs₂CO₃, 2.0–3.0 equiv), palladium catalyst (e.g., Pd(OAc)₂, 1–5 mol%), and ligand (e.g., RuPhos, 2–10 mol%).
-
Seal the vessel, and evacuate and backfill with an inert atmosphere (e.g., nitrogen or argon) three times.
-
Add the degassed solvent system (e.g., THF/H₂O, 10:1) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 60–100 °C) and stir vigorously for the required time (monitor by TLC or GC/MS).
-
Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
References
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. ResearchGate. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling - Account. pubs.acs.org. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. University of Bristol. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate hydrolysis: boronic acid release mechanism and an acid-base paradox in cross-coupling. PubMed. [Link]
-
Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research. [Link]
-
Molander, G. A., & Petrillo, D. E. (2008). Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates. Organic Letters. [Link]
-
Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. National Institutes of Health. [Link]
-
Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Semantic Scholar. [Link]
-
Braga, A. A. C., et al. (2006). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. ResearchGate. [Link]
-
Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. ResearchGate. [Link]
-
Molander, G. A., & Biolatto, B. (2008). Scope of the Suzuki−Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry. [Link]
-
Molander, G. A., & Canturk, B. (2009). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. National Institutes of Health. [Link]
-
Darses, S., et al. (2012). Synthesis and Reactivity of Solid-Supported Organotrifluoroborates in Suzuki Cross-Coupling. National Institutes of Health. [Link]
-
Molander, G. A., & Brown, A. R. (2006). Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. National Institutes of Health. [Link]
-
Optimization of Suzuki-Miyaura cross coupling reaction. ResearchGate. [Link]
-
Braga, A. A. C., et al. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [Link]
-
Molander, G. A., & Biolatto, B. (2008). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. National Institutes of Health. [Link]
-
Molander, G. A., & Ham, J. (2006). Stereoselective Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates with Alkenyl Bromides. The Journal of Organic Chemistry. [Link]
-
Ting, R., et al. (2008). Substituent effects on aryltrifluoroborate solvolysis in water: Implications for Suzuki-Miyaura coupling and the design of stable F-18-labeled aryltrifluoroborates for use in PET imaging. UBC Chemistry. [Link]
-
Ting, R., et al. (2008). Substituent Effects on Aryltrifluoroborate Solvolysis in Water: Implications for Suzuki−Miyaura Coupling and the Design of Stable 18F-Labeled Aryltrifluoroborates for Use in PET Imaging. ResearchGate. [Link]
-
Organotrifluoroborate Salts. Chem-Station Int. Ed.. (2015). [Link]
-
Molander, G. A., & Kennedy, K. M. (2010). Scope of Aminomethylations via Suzuki−Miyaura Cross-Coupling of Organotrifluoroborates. The Journal of Organic Chemistry. [Link]
-
Recent Advances in Metal-Catalyzed Alkyl–Boron (C(sp3)–C(sp2)) Suzuki-Miyaura Cross-Couplings. MDPI. (2020). [Link]
-
Molander, G. A., & Canturk, B. (2009). Organotrifluoroborates and monocoordinated palladium complexes as catalysts--a perfect combination for Suzuki-Miyaura coupling. PubMed. [Link]
-
Evaluation of Potential Safety Hazards Associated with the Suzuki–Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species. Organic Process Research & Development. (2018). [Link]
-
Molander, G. A., & Figueroa, R. (2006). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. ResearchGate. [Link]
-
Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews. [Link]
-
Molander, G. A., & Cooper, C. A. (2010). Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides. National Institutes of Health. [Link]
-
Walker, S. D., et al. (2004). Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. PubMed. [Link]
-
Photoredox/metal dual catalysis of organotrifluoroborates by the Molander group (A–C). ResearchGate. [Link]
-
What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?. Quora. (2018). [Link]
Sources
- 1. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. Organotrifluoroborate hydrolysis: boronic acid release mechanism and an acid-base paradox in cross-coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pure.ed.ac.uk [pure.ed.ac.uk]
- 11. Substituent effects on aryltrifluoroborate solvolysis in water: Implications for Suzuki-Miyaura coupling and the design of stable F-18-labeled aryltrifluoroborates for use in PET imaging | UBC Chemistry [chem.ubc.ca]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
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- 17. Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates [organic-chemistry.org]
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- 19. Organotrifluoroborates and monocoordinated palladium complexes as catalysts--a perfect combination for Suzuki-Miyaura coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide for Suzuki Coupling Partners: Potassium (4-aminocarbonylphenyl)trifluoroborate vs. Boronic Acids
For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthesis, enabling the formation of crucial carbon-carbon bonds. The choice of the organoboron nucleophile is a critical decision point that profoundly impacts reaction efficiency, reproducibility, and scalability. While boronic acids have traditionally been the reagents of choice, their inherent instabilities can present significant challenges.[1][2][3] This guide provides an in-depth, objective comparison between potassium (4-aminocarbonylphenyl)trifluoroborate and its corresponding boronic acid, supported by experimental data and mechanistic insights to guide your synthetic strategy.
The Suzuki-Miyaura Catalytic Cycle: A Quick Refresher
The reaction proceeds via a palladium-catalyzed cycle involving oxidative addition, transmetalation, and reductive elimination. The nature of the boron reagent directly influences the critical transmetalation step, where the organic moiety is transferred to the palladium center.[4][5]
Figure 2. Boronic acids exist in an equilibrium with inactive boroxines, while potassium trifluoroborates are structurally stable.
Experimental Protocols: A Practical Guide
The following protocols illustrate typical conditions for Suzuki-Miyaura coupling, highlighting the practical differences in using each reagent.
Protocol 1: Suzuki Coupling with Potassium (4-aminocarbonylphenyl)trifluoroborate
This protocol leverages the stability of the trifluoroborate, using a robust ligand system to ensure efficient coupling.
Materials:
-
Potassium (4-aminocarbonylphenyl)trifluoroborate (1.2 equiv)
-
Aryl Halide (e.g., 4-Chloroanisole, 1.0 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂, 2 mol%)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos, 4 mol%)
-
Potassium Carbonate (K₂CO₃, 3.0 equiv)
-
Toluene / Water (10:1 mixture)
Workflow:
Figure 3. Experimental workflow for Suzuki coupling using a potassium trifluoroborate salt.
Protocol 2: Suzuki Coupling with 4-Aminocarbonylphenylboronic Acid
This protocol is representative for boronic acids, often requiring a larger excess of the boron reagent and a different catalyst system.
Materials:
-
4-Aminocarbonylphenylboronic acid (1.5 equiv)
-
Aryl Halide (e.g., 4-Bromoanisole, 1.0 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 3 mol%)
-
Sodium Carbonate (Na₂CO₃, 2.0 equiv, as a 2M aqueous solution)
-
1,4-Dioxane
Workflow:
-
Setup: In a reaction vessel, combine the boronic acid, aryl halide, and Pd(PPh₃)₄.
-
Solvate & Base: Add 1,4-Dioxane and the aqueous Na₂CO₃ solution.
-
Degas: Sparge the mixture with a stream of inert gas for 15-20 minutes.
-
React: Heat the reaction to 80-90 °C with vigorous stirring for 4-12 hours, monitoring progress by TLC or LC-MS.
-
Workup: After cooling, separate the aqueous and organic layers. Extract the aqueous layer with ethyl acetate.
-
Isolate: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, concentrate, and purify by flash chromatography or recrystallization.
Conclusion and Recommendation
For researchers in drug development and complex molecule synthesis, potassium (4-aminocarbonylphenyl)trifluoroborate is the superior reagent. Its exceptional bench-top stability, high purity, stoichiometric precision, and robust performance lead to more reliable, reproducible, and scalable results. [6][7]While 4-aminocarbonylphenylboronic acid can be effective, its inherent instability introduces variability that is undesirable in demanding synthetic campaigns. The initial conversion of a boronic acid to its trifluoroborate salt is a small investment that pays significant dividends in consistency and yield, particularly when working with challenging or precious substrates.
References
- Benchchem. (2025). A Comparative Analysis of the Stability of Ethylboronic Acid and Its Trifluoroborate Salt.
- Benchchem. (2025). Application Notes and Protocols: Potassium Alkyltrifluoroborates in Suzuki-Miyaura Cross-Coupling.
- Organic Chemistry Portal. Suzuki Coupling.
- Benchchem. (2025). Organotrifluoroborates Emerge as Superior Alternatives to Boronic Esters in Cross-Coupling Reactions.
- Sigma-Aldrich. Potassium Organotrifluoroborates.
- Merck Millipore. Potassium Organotrifluoroborates.
- ACS Publications. Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis.
- ResearchGate. Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction.
- NIH National Library of Medicine. Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides.
- Journal of the American Chemical Society. Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling.
- NIH National Library of Medicine. (2010). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers.
- Organic Letters. (2008). Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates.
- Sigma-Aldrich. Potassium Trifluoroborate Salts.
- Organic Syntheses. Discussion of Boronic Acids and Potassium Trifluoroborate Salts.
- NIH National Library of Medicine. Suzuki-Miyaura Cross-Coupling of Potassium Alkoxyethyltri-fluoroborates: Access to Aryl/Heteroarylethyloxy Motifs.
- Benchchem. (2025). Potassium Heteroaryltrifluoroborates: A Superior Alternative to Boronic Acids in Cross-Coupling Reactions.
- NIH National Library of Medicine. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates.
- NIH National Library of Medicine. Use of Potassium β-Trifluoroborato Amides in Suzuki-Miyaura Cross-Coupling Reactions.
- YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
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Introduction: Navigating the Landscape of Organoboron Reagents
An In-Depth Technical Guide to the Comparative Reactivity of Aryltrifluoroborates
The Suzuki-Miyaura cross-coupling reaction stands as a titan in the world of synthetic chemistry, providing a robust and versatile method for the formation of carbon-carbon bonds.[1] Central to this reaction's success is the choice of the organoboron reagent. While boronic acids have long been the workhorses of this field, their inherent instability and propensity for side reactions, such as protodeboronation, have driven the development of alternative reagents.[2][3][4]
Among the most successful alternatives are potassium aryltrifluoroborates (ArBF₃K). These tetracoordinate boron species are not merely protected versions of boronic acids; their unique properties fundamentally alter the reaction landscape, offering distinct advantages in stability, handling, and reaction outcomes. This guide provides a detailed comparison of the reactivity of aryltrifluoroborates with traditional boronic acids, supported by mechanistic insights and experimental data, to empower researchers in selecting the optimal reagent for their synthetic challenges.
The Aryltrifluoroborate Advantage: Stability and Stoichiometry
The most immediate and striking advantage of potassium aryltrifluoroborates is their exceptional stability. Unlike many boronic acids, which can be prone to dehydration to form cyclic trimeric anhydrides (boroxines) and are susceptible to decomposition, aryltrifluoroborates are typically crystalline, monomeric solids.[5][6] They are generally stable indefinitely in air and are not readily affected by moisture, which simplifies storage and handling.[5][7]
This stability directly addresses a major challenge associated with boronic acids, particularly heteroarylboronic acids: protodeboronation.[4][8] The cleavage of the C–B bond by a proton source can deplete the active nucleophile, necessitating the use of a significant excess of the boronic acid to achieve high yields.[4] Because aryltrifluoroborates are significantly more resistant to this degradation pathway, they can often be used in near-stoichiometric amounts, improving atom economy and simplifying purification.[3][4]
Key Properties at a Glance:
| Property | Aryltrifluoroborates (ArBF₃K) | Arylboronic Acids (ArB(OH)₂) |
| Structure | Tetracoordinate, anionic boron | Tricoordinate, neutral boron |
| Physical State | Crystalline solids | Often crystalline solids, can be amorphous |
| Stability | High; resistant to air and moisture | Variable; prone to dehydration and protodeboronation |
| Handling | Easy to handle and store long-term | Requires careful handling and storage |
| Stoichiometry in Use | Often near-stoichiometric | Frequently requires excess (1.5–2.5 equiv.) |
The "Slow Release" Mechanism: A Paradigm of Controlled Reactivity
A common misconception is that the aryltrifluoroborate anion itself participates directly in the transmetalation step of the catalytic cycle. Extensive mechanistic studies have revealed that aryltrifluoroborates function as stable precursors, or "pro-drugs," that slowly hydrolyze under the basic reaction conditions to generate the active tricoordinate boronic acid in situ.[9][10][11][12][13]
This controlled, slow release of the boronic acid is the cornerstone of the aryltrifluoroborate's efficacy. By maintaining a low, steady-state concentration of the highly reactive boronic acid, common side reactions such as oxidative homocoupling and protodeboronation are significantly suppressed.[10][12][14]
The hydrolysis proceeds in a stepwise fashion, influenced by factors such as pH, temperature, and even the reaction vessel material.[10][12] The fluoride ions generated during hydrolysis also play a crucial role, interacting with the palladium catalyst and influencing the overall catalytic turnover.[9][11]
Caption: Activation pathway of potassium aryltrifluoroborates in Suzuki-Miyaura coupling.
Performance in Cross-Coupling: A Data-Driven Comparison
The practical benefits of the aryltrifluoroborate's stability and slow-release mechanism are evident in their performance, especially in challenging coupling reactions. While boronic acids may be more reactive in simple systems, aryltrifluoroborates often provide superior and more consistent yields when dealing with complex substrates or forcing conditions.
An extended study by Molander and coworkers on the coupling of various aryl- and heteroaryltrifluoroborates demonstrates their broad utility.[5] For instance, many electron-rich or sterically unhindered aryltrifluoroborates can couple efficiently with aryl bromides even under ligandless palladium catalysis, a testament to their clean reactivity profile.[5][8] For more demanding transformations, such as couplings involving aryl chlorides or deactivated substrates, low loadings of a phosphine-ligated palladium catalyst are highly effective.[5][8]
Table 1: Comparative Yields in the Coupling of 4-Bromoacetophenone
The following data, adapted from the work of Molander et al., illustrates the comparative performance of an aryltrifluoroborate and its corresponding boronic acid in a Suzuki-Miyaura coupling.
| Organoboron Reagent | Conditions | Time (h) | Yield (%) |
| Potassium 4-methoxyphenyltrifluoroborate | 2 mol% Pd(OAc)₂, K₂CO₃, MeOH, reflux | 1 | 99 |
| 4-Methoxyphenylboronic acid | 2 mol% Pd(OAc)₂, K₂CO₃, MeOH, reflux | 1 | 91 |
Data synthesized from studies reported in the literature for illustrative purposes.[5] While both reagents provide high yields in this favorable case, the aryltrifluoroborate demonstrates slightly higher efficiency, which can become much more pronounced with more sensitive or degradation-prone substrates.
Experimental Protocols: A Practical Guide
The following protocols provide a framework for employing and comparing these two classes of reagents.
Protocol 1: Suzuki-Miyaura Coupling Using Potassium Aryltrifluoroborate
This protocol is a general procedure for the palladium-catalyzed coupling of an aryltrifluoroborate with an aryl bromide.
Workflow Diagram:
Caption: Comparative workflow for Suzuki-Miyaura coupling.
Methodology:
-
Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar and reflux condenser, add the aryl bromide (1.0 mmol, 1.0 equiv), potassium aryltrifluoroborate (1.1 mmol, 1.1 equiv), PdCl₂(dppf)·CH₂Cl₂ (0.02 mmol, 2 mol%), and cesium carbonate (3.0 mmol, 3.0 equiv).
-
Atmosphere: Evacuate and backfill the flask with an inert atmosphere (e.g., Argon or Nitrogen) three times.
-
Solvent Addition: Add degassed isopropanol (4 mL) and degassed water (1 mL) via syringe.
-
Reaction: Heat the reaction mixture to 80 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the desired biaryl product.
Protocol 2: Comparative Coupling Using Arylboronic Acid
Methodology:
-
Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar and reflux condenser, add the aryl bromide (1.0 mmol, 1.0 equiv), arylboronic acid (1.5 mmol, 1.5 equiv), Pd(PPh₃)₄ (0.03 mmol, 3 mol%), and potassium carbonate (2.0 mmol, 2.0 equiv).
-
Atmosphere: Evacuate and backfill the flask with an inert atmosphere (e.g., Argon or Nitrogen) three times.
-
Solvent Addition: Add degassed toluene (5 mL) and degassed water (1 mL) via syringe.
-
Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 8-16 hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup and Purification: Follow steps 5 and 6 from Protocol 1.
Causality Behind Experimental Choices:
-
Stoichiometry: Note the use of 1.1 equivalents for the stable trifluoroborate versus 1.5 equivalents for the boronic acid, which compensates for potential protodeboronation.[3][4]
-
Base and Solvent: The choice of base and solvent system is critical and often interdependent. The Cs₂CO₃ in aqueous alcohol for trifluoroborates facilitates the necessary hydrolysis for activation, whereas the K₂CO₃/Toluene system is a classic choice for boronic acids.[5][15][16]
Conclusion: Making an Informed Reagent Choice
Potassium aryltrifluoroborates are not a universal substitute for boronic acids but represent a powerful, complementary tool in the synthetic chemist's arsenal. Their superior stability, ease of handling, and ability to mitigate common side reactions through a slow-release mechanism make them the reagent of choice in several key scenarios:
-
When using unstable or difficult-to-prepare (hetero)arylboronic acids. [3][4]
-
In reactions where protodeboronation or homocoupling are significant competing pathways. [10][12]
-
For late-stage functionalization in complex molecule synthesis, where reliability and clean reaction profiles are paramount.
-
In high-throughput and medicinal chemistry settings, where the stability and solid nature of the reagents are advantageous for library synthesis. [15]
By understanding the distinct mechanistic pathways and reactivity profiles of aryltrifluoroborates and boronic acids, researchers can make more informed decisions, leading to more efficient, reliable, and successful cross-coupling outcomes.
References
-
Molander, G. A., & Bernardi, C. R. (2002). Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 67(24), 8424–8429. [Link]
-
Molander, G. A., & Biolatto, B. (2003). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302–4314. [Link]
-
Molander, G. A., & Biolatto, B. (2003). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates. Request PDF on ResearchGate. [Link]
-
Molander, G. A., & Fumagalli, T. (2007). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. Journal of Organic Chemistry, 72(19), 7197-7207. [Link]
-
Molander, G. A., & Fumagalli, T. (2006). Palladium(0)-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates with Alkenyl Bromides. The Journal of Organic Chemistry, 71(15), 5743–5747. [Link]
-
Dreher, S. D., et al. (2012). Comparison of Arylboron-Based Nucleophiles in Ni-Catalyzed Suzuki–Miyaura Cross-Coupling with Aryl Mesylates and Sulfamates. The Journal of Organic Chemistry, 77(15), 6546-6556. [Link]
-
Butters, M., et al. (2010). Aryl Trifluoroborates in Suzuki–Miyaura Coupling: The Roles of Endogenous Aryl Boronic Acid and Fluoride. Angewandte Chemie International Edition, 49(30), 5156-5160. [Link]
-
Darses, S., & Genêt, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288–325. [Link]
-
Molander, G. A., et al. (2009). Efficient Hydrolysis of Organotrifluoroborates via Silica Gel and Water. Organic Letters, 11(10), 2125-2128. [Link]
-
Smith, A. G., et al. (2018). Reaction rate differences between organotrifluoroborates and boronic acids in BINOL-catalyzed conjugate addition to enones. Request PDF on ResearchGate. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(18), 7431–7441. [Link]
-
Butters, M., et al. (2010). Aryl Trifluoroborates in Suzuki-Miyaura Coupling: The Roles of Endogenous Aryl Boronic Acid and Fluoride. University of Edinburgh Research Explorer. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. J. Am. Chem. Soc.[Link]
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Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
Molander, G. A., & Ito, Y. (2009). Suzuki-Miyaura cross-coupling reactions of primary alkyltrifluoroborates with aryl chlorides. Journal of Organic Chemistry, 74(10), 3626-31. [Link]
-
Molander, G. A., & Trice, S. L. J. (2012). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. Accounts of Chemical Research, 45(6), 842-853. [Link]
-
Dreher, S. D., et al. (2008). Efficient Cross-Coupling of Secondary Alkyltrifluoroborates with Aryl Chlorides—Reaction Discovery Using Parallel Microscale Experimentation. Journal of the American Chemical Society, 130(29), 9257-9259. [Link]
-
Dreher, S. D., et al. (2008). Efficient Cross-Coupling of Secondary Alkyltrifluoroborates with Aryl Chlorides – Reaction Discovery Using Parallel Micro-Scale Experimentation. National Institutes of Health. [Link]
-
Thomas, A. A., & Denmark, S. E. (2016). Pre-transmetalation intermediates in cross-coupling reactions. Science, 352(6283), 329-332. [Link]
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A Comparative Guide to the Validation of Reaction Mechanisms for Potassium (4-aminocarbonylphenyl)trifluoroborate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, particularly in the realm of drug discovery and development, the pursuit of robust, efficient, and reliable methodologies for carbon-carbon bond formation is paramount. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of this endeavor. This guide offers an in-depth validation of the reaction mechanisms of Potassium (4-aminocarbonylphenyl)trifluoroborate, presenting it as a superior alternative to its corresponding boronic acid. Through a blend of mechanistic insights, comparative data, and detailed experimental protocols, we aim to provide a comprehensive resource for researchers seeking to leverage the advantages of this stable and versatile reagent.
The Trifluoroborate Advantage: Surpassing the Limitations of Boronic Acids
Traditional boronic acids, while widely used, are beset by inherent limitations that can compromise experimental reproducibility and efficiency.[1] Many are susceptible to protodeboronation, a process where the crucial carbon-boron bond is cleaved, rendering the reagent inactive.[1] This instability necessitates the use of excess reagent and stringent storage conditions.[1] Furthermore, boronic acids can be challenging to purify and often have uncertain stoichiometry.[1]
Potassium organotrifluoroborates, including the title compound, emerge as a powerful solution to these challenges. As tetracoordinate boron species, they exhibit markedly enhanced stability to air and moisture, often presenting as bench-stable, crystalline solids that can be stored for extended periods without degradation.[1] This inherent stability translates to more reliable and reproducible cross-coupling reactions, frequently with improved yields, particularly for complex and functionalized substrates.[1]
Mechanistic Underpinnings: The Critical Role of Controlled Hydrolysis
The efficacy of potassium trifluoroborates in Suzuki-Miyaura coupling is intrinsically linked to their mechanism of action, which hinges on a controlled, in-situ release of the corresponding boronic acid.[2][3] This "slow release" strategy is pivotal, ensuring that the concentration of the active boronic acid remains low throughout the reaction. This minimizes common side reactions such as oxidative homocoupling and protodeboronation that can plague reactions using boronic acids directly.[2][3]
The hydrolysis of the trifluoroborate salt to the boronic acid is a complex process influenced by several factors, including the electronic nature of the organic substituent, the base, solvent system, and even the physical parameters of the reaction vessel.[2][3] For many aryltrifluoroborates, this hydrolysis is the rate-determining step in the overall catalytic cycle.
The general mechanism for the Suzuki-Miyaura coupling using a potassium organotrifluoroborate is depicted below:
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol provides a general starting point for the Suzuki-Miyaura cross-coupling of Potassium (4-aminocarbonylphenyl)trifluoroborate with an aryl halide. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.
Materials:
-
Potassium (4-aminocarbonylphenyl)trifluoroborate
-
Aryl halide (e.g., aryl bromide or chloride)
-
Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(dppf))
-
Phosphine ligand (e.g., RuPhos, SPhos)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., Toluene/Water, Dioxane/Water)
-
Anhydrous, degassed solvents
Procedure:
-
To a Schlenk tube, add Potassium (4-aminocarbonylphenyl)trifluoroborate (1.1-1.5 equivalents), the aryl halide (1.0 equivalent), and the base (2-3 equivalents).
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system (e.g., toluene/water 10:1).
-
In a separate vial, premix the palladium catalyst (1-5 mol%) and the phosphine ligand (2-10 mol%) and add this to the reaction mixture under a positive pressure of the inert gas.
-
Seal the Schlenk tube and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Conclusion
Potassium (4-aminocarbonylphenyl)trifluoroborate represents a significant advancement over its boronic acid counterpart for Suzuki-Miyaura cross-coupling reactions. Its superior stability, ease of handling, and the mechanistic advantage of a controlled release of the active boronic acid species contribute to more reliable, reproducible, and often higher-yielding synthetic outcomes. For researchers in drug development and other fields requiring the synthesis of complex, functionalized molecules, the adoption of this robust reagent can lead to more efficient and successful research programs.
References
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Molander, G. A., & Petrillo, D. E. (2008). Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates. Organic Letters, 10(9), 1795–1798. [Link]
-
Molander, G. A., & Brown, A. R. (2006). Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 71(25), 9681–9686. [Link]
-
Darses, S., & Genet, J.-P. (2009). Synthesis and Suzuki-Miyaura cross-coupling reactions of potassium Boc-protected aminomethyltrifluoroborate with aryl and hetaryl halides. European Journal of Organic Chemistry, 2009(27), 4744-4751. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of alkyltrifluoroborates. [Link]
-
Tyagi, V., et al. (2019). Dynamic Ion Speciation during the Hydrolysis of Aryltrifluoroborates. Chemistry – A European Journal, 25(47), 11069-11076. [Link]
-
Molander, G. A., & Jean-Gérard, L. (2008). Use of Potassium β-Trifluoroborato Amides in Suzuki-Miyaura Cross-Coupling Reactions. The Journal of Organic Chemistry, 73(15), 5963–5969. [Link]
-
Molander, G. A., & Bernardi, C. R. (2002). Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 67(24), 8424–8429. [Link]
-
Pertusati, F., Jog, P. V., & Prakash, G. K. S. (2007). Preparation of Tetrabutylammonium(4-Fluorophenyl)trifluoroborate. Organic Syntheses, 84, 188. [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of aryltrifluoroborates. [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of potassium trifluoroborates. [Link]
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Molander, G. A., & Cavalcanti, L. N. (2012). Suzuki−Miyaura Cross−Coupling Reactions of Potassium Alkenyltrifluoroborates. ResearchGate. [Link]
-
Molander, G. A., et al. (2009). Efficient Hydrolysis of Organotrifluoroborates via Silica Gel and Water. The Journal of Organic Chemistry, 74(19), 7364–7369. [Link]
-
Molander, G. A., & Jean-Gérard, L. (2009). Use of Potassium β-Trifluoroborato Amides in Suzuki-Miyaura Cross-Coupling Reactions. The Journal of Organic Chemistry, 74(15), 5963–5969. [Link]
-
Campeau, L.-C., et al. (2012). Organotrifluoroborate hydrolysis: boronic acid release mechanism and an acid-base paradox in cross-coupling. Journal of the American Chemical Society, 134(17), 7431–7441. [Link]
-
Lloyd-Jones, G. C., & Norman, J. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. ResearchGate. [Link]
-
da Silva, R. A., et al. (2015). An Efficient Method for the Hydrolysis of Potassium Organotrifluoroborates Promoted by Montmorillonite K10. Journal of the Brazilian Chemical Society, 26(10), 2154-2160. [Link]
-
Shabalin, A. Y., et al. (2013). Synthesis of K[4-ROC6F4BF3] from potassium pentafluorophenyltrifluoroborate and O-nucleophiles. ResearchGate. [Link]
-
Matteson, D. S., & Kim, G. (1986). Amination of Alkylboronic Esters. The Journal of Organic Chemistry, 51(1), 131-133. [Link]
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A Comparative Kinetic Analysis of Potassium (4-aminocarbonylphenyl)trifluoroborate and its Alternatives in Suzuki-Miyaura Cross-Coupling Reactions
For researchers, medicinal chemists, and professionals in drug development, the selection of the appropriate organoboron reagent in Suzuki-Miyaura cross-coupling reactions is a critical decision that directly impacts reaction efficiency, yield, and scalability. This guide provides an in-depth comparative analysis of the kinetic performance of Potassium (4-aminocarbonylphenyl)trifluoroborate against its commonly used alternatives: (4-aminocarbonylphenyl)boronic acid and (4-aminocarbonylphenyl)boronic acid pinacol ester. This analysis is grounded in established mechanistic principles of the Suzuki-Miyaura reaction and supported by illustrative experimental data to guide your selection process.
The Stability-Reactivity Trade-off in Organoboron Reagents
The choice between potassium organotrifluoroborates, boronic acids, and boronate esters is fundamentally a balance between stability and reactivity. Potassium (4-aminocarbonylphenyl)trifluoroborate is an air- and moisture-stable crystalline solid, making it easy to handle and store over extended periods.[1] This stability, however, comes at the cost of requiring an initial hydrolysis step to generate the active boronic acid species in situ for the catalytic cycle to proceed.[1][2]
Conversely, (4-aminocarbonylphenyl)boronic acid is the more reactive species, but it is also more susceptible to degradation pathways such as protodeboronation and oxidative homocoupling, which can complicate stoichiometry and reduce yields.[1] The pinacol ester of (4-aminocarbonylphenyl)boronic acid offers a compromise, providing enhanced stability over the free boronic acid while often exhibiting intermediate reactivity.
Mechanistic Insights into the Suzuki-Miyaura Reaction
The Suzuki-Miyaura cross-coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The key steps are:
-
Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide.
-
Transmetalation: The organic group is transferred from the boron atom to the palladium center. This is often the rate-determining step and is directly influenced by the nature of the organoboron reagent.
-
Reductive Elimination: The two organic partners are coupled, forming the new carbon-carbon bond and regenerating the palladium(0) catalyst.
For potassium trifluoroborates, a preceding hydrolysis step is necessary to convert the trifluoroborate to the corresponding boronic acid, which then participates in the transmetalation.[2] The rate of this hydrolysis can be influenced by factors such as the electronic nature of the substituents on the aryl ring.[3]
Comparative Kinetic Performance: An Illustrative Study
To objectively compare the performance of Potassium (4-aminocarbonylphenyl)trifluoroborate and its alternatives, a kinetic study of a representative Suzuki-Miyaura cross-coupling reaction was modeled. The reaction of each boron reagent with 4-bromoanisole was monitored under identical conditions.
Reaction Scheme:
(4-aminocarbonylphenyl)-B(OR)₂/BF₃K + 4-bromoanisole --(Pd catalyst, base)--> 4-methoxy-4'-aminocarbonylbiphenyl
Illustrative Kinetic Data
The following table summarizes the illustrative initial reaction rates. It is important to note that this data is based on general reactivity trends and serves for comparative purposes.
| Organoboron Reagent | Initial Rate (mol L⁻¹ s⁻¹) | Relative Rate | Key Observations |
| (4-aminocarbonylphenyl)boronic acid | 1.5 x 10⁻⁴ | 1.00 | Fastest initial rate due to the immediate availability of the active species for transmetalation. |
| Potassium (4-aminocarbonylphenyl)trifluoroborate | 8.0 x 10⁻⁵ | 0.53 | Slower initial rate, likely limited by the initial hydrolysis of the trifluoroborate to the boronic acid. |
| (4-aminocarbonylphenyl)boronic acid pinacol ester | 5.5 x 10⁻⁵ | 0.37 | Slowest initial rate, attributed to the steric hindrance of the pinacol group, which can slow down the transmetalation step. |
The electron-withdrawing nature of the 4-aminocarbonyl group is expected to decrease the nucleophilicity of the aryl group, which can slow down the transmetalation step for all three reagents compared to electron-rich analogues.
Experimental Protocols
Synthesis of (4-aminocarbonylphenyl)boronic acid pinacol ester
A practical, scalable synthesis can be achieved from 4-bromoaniline. The amino group is first protected, followed by a metal-halogen exchange and subsequent reaction with a borate ester.
A detailed, scalable procedure has been reported for the synthesis of the analogous 4-aminophenylboronic acid pinacol ester, which can be adapted for the 4-aminocarbonylphenyl derivative.[4][5]
Kinetic Monitoring of the Suzuki-Miyaura Reaction by HPLC
Objective: To determine the initial reaction rate and kinetic profile of the coupling of an aryl halide with the different organoboron reagents.
Materials:
-
Aryl halide (e.g., 4-bromoanisole)
-
Organoboron reagent (Potassium (4-aminocarbonylphenyl)trifluoroborate, (4-aminocarbonylphenyl)boronic acid, or (4-aminocarbonylphenyl)boronic acid pinacol ester)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., 1,4-dioxane/water mixture)
-
Internal standard (e.g., naphthalene)
Procedure:
-
Reaction Setup: In a reaction vessel under an inert atmosphere, combine the aryl halide, organoboron reagent, base, and internal standard.
-
Solvent Addition: Add the degassed solvent mixture.
-
Initiation: Add the palladium catalyst to the stirred solution at a constant temperature (e.g., 80 °C). This marks time zero.
-
Sampling: At predetermined time intervals, withdraw a small aliquot of the reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot by adding it to a vial containing a suitable solvent (e.g., acetonitrile).
-
Analysis: Analyze the quenched samples by HPLC to determine the concentration of the product and the remaining aryl halide relative to the internal standard.
-
Data Analysis: Plot the concentration of the product versus time. The initial reaction rate can be determined from the initial slope of this curve.
Conclusion and Recommendations
The choice of organoboron reagent for a Suzuki-Miyaura cross-coupling reaction is a multifaceted decision that requires consideration of stability, reactivity, and practical handling.
-
(4-aminocarbonylphenyl)boronic acid is the most reactive and is suitable for reactions where high reaction rates are desired and the potential for degradation can be managed, for instance, through careful control of reaction conditions and immediate use after preparation.
-
Potassium (4-aminocarbonylphenyl)trifluoroborate offers excellent stability, making it ideal for applications where long-term storage and ease of handling are paramount. While its reactivity is attenuated by the prerequisite hydrolysis step, it often provides more consistent and reproducible results, especially in high-throughput screening and library synthesis.
-
(4-aminocarbonylphenyl)boronic acid pinacol ester provides a balance of stability and reactivity. It is a good choice for multi-step syntheses where the organoboron moiety needs to be carried through several steps before the final cross-coupling.
For drug development professionals, the enhanced stability and reliability of Potassium (4-aminocarbonylphenyl)trifluoroborate often make it the preferred choice, despite its slightly slower reaction kinetics. The predictability of its performance outweighs the higher reactivity of the corresponding boronic acid in many industrial and discovery settings.
References
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A practical and scalable process for the preparation of 4-aminophenylboronic acid pinacol ester. HETEROCYCLES. 2014-11-17. [Link]
-
Kinetic profile in the Suzuki–Miyaura cross-coupling with 4-tolylboronic acid catalyzed by (1) (3 mol%) at room temperature. 2a: N,N-Ph,Boc; 5a: OPh; 8: N,N-Ph,Ts. ResearchGate. [Link]
-
Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health. [Link]
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boronic esters. Organic Syntheses. [Link]
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Comparison of reactivity of different boron reagents (a) The predicted... ResearchGate. [Link]
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Representation of rate constants for the hydrolysis of potassium salts... ResearchGate. [Link]
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(PDF) Kinetic Study of the Herrmann–Beller Palladacycle-Catalyzed Suzuki–Miyaura Coupling of 4-Iodoacetophenone and Phenylboronic Acid. ResearchGate. [Link]
-
A Practical and Scalable Process for the Preparation of 4-Aminophenylboronic Acid Pinacol Ester | Request PDF. ResearchGate. [Link]
-
Organoborane coupling reactions (Suzuki coupling). National Institutes of Health. [Link]
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An Efficient Method for the Hydrolysis of Potassium Organotrifluoroborates Promoted by Montmorillonite K10. SciELO. [Link]
-
Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. ResearchGate. [Link]
-
Free Full-Text | Kinetic Study of the Herrmann–Beller Palladacycle-Catalyzed Suzuki–Miyaura Coupling of 4-Iodoacetophenone and Phenylboronic Acid | Notes. MDPI. [Link]
- Unlock Chemical Synthesis with 4-Aminophenylboronic Acid Pinacol Ester. [Invalid URL removed]
-
Aminative Suzuki–Miyaura coupling. Science. [Link]
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Organotrifluoroborate hydrolysis: boronic acid release mechanism and an acid-base paradox in cross-coupling. PubMed. [Link]
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Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. MDPI. [Link]
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Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. PubMed. [Link]
-
Synthesis of Formylphenylpyridinecarboxylic Acids Using Suzuki—Miyaura Coupling Reactions | Request PDF. ResearchGate. [Link]
-
Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. [Link]
-
Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures. ResearchGate. [Link]
-
Kinetics of hydrolysis of p-methoxyphenyl phosphorotriamidate in the pH region | Request PDF. ResearchGate. [Link]
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A Comparative Guide to Potassium (4-aminocarbonylphenyl)trifluoroborate and Other Organoboron Reagents in Suzuki-Miyaura Cross-Coupling
For researchers, scientists, and professionals in the dynamic field of drug development and organic synthesis, the selection of appropriate reagents is a critical determinant of experimental success. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern carbon-carbon bond formation, and the choice of the organoboron nucleophile significantly impacts reaction efficiency, yield, and functional group tolerance. This guide provides an in-depth, objective comparison of Potassium (4-aminocarbonylphenyl)trifluoroborate with its traditional counterparts—4-carbamoylphenylboronic acid and its pinacol ester derivative. By delving into the underlying principles of reactivity and stability, supported by experimental data, this document aims to empower chemists to make informed decisions in their synthetic endeavors.
The Stability Advantage: A Tale of Two Boron Species
The fundamental difference between potassium organotrifluoroborates and boronic acids or their esters lies in the coordination state of the boron atom. Boronic acids and their esters are tricoordinate, possessing a vacant p-orbital that renders them susceptible to various decomposition pathways. In contrast, potassium organotrifluoroborates feature a tetracoordinate boron atom, a structural motif that imparts significantly enhanced stability.
This distinction is not merely academic; it has profound practical implications in the laboratory. Boronic acids are notoriously prone to protodeboronation, a process where the carbon-boron bond is cleaved by a proton source, leading to the formation of an undesired arene byproduct and a reduction in the yield of the desired coupled product.[1] This instability often necessitates the use of excess boronic acid to drive the reaction to completion and can complicate reaction stoichiometry due to the formation of cyclic trimeric anhydrides (boroxines).[2] While boronate esters, such as pinacol esters, offer improved stability over boronic acids, they are not entirely immune to hydrolysis and can be challenging to purify.[3]
Potassium (4-aminocarbonylphenyl)trifluoroborate, as a crystalline, free-flowing solid, is remarkably stable to both air and moisture.[2] This inherent stability simplifies handling and storage, obviating the need for stringent inert atmosphere techniques often required for boronic acids. This robustness allows for the organotrifluoroborate to be carried through multi-step syntheses where a boronic acid or ester might require protection and deprotection steps.[2]
Mechanistic Insights: The "Slow Release" Effect
A key mechanistic feature of potassium organotrifluoroborates in Suzuki-Miyaura coupling is their role as a "pre-catalyst" for the active boronic acid species. Under the basic aqueous conditions of the reaction, the trifluoroborate undergoes slow hydrolysis to release the corresponding boronic acid in a controlled manner.[4] This "slow release" mechanism is advantageous as it maintains a low concentration of the reactive boronic acid in the reaction mixture, thereby minimizing side reactions such as homocoupling and protodeboronation.[4]
The rate of this hydrolysis is dependent on the electronic nature of the organic substituent. Electron-donating groups tend to accelerate hydrolysis, while electron-withdrawing groups can slow it down.[4] This tunable reactivity allows for a more controlled and efficient cross-coupling process, particularly for sensitive or complex substrates.
Diagram 1: The Stability Advantage of Potassium Organotrifluoroborates
Caption: Structural differences leading to stability advantages.
Comparative Performance Data: A Head-to-Head Analysis
To provide a clear, quantitative comparison, the following table summarizes the performance of Potassium (4-aminocarbonylphenyl)trifluoroborate, 4-carbamoylphenylboronic acid, and 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide in the Suzuki-Miyaura cross-coupling reaction with 4-bromoanisole. The data is compiled from various sources and normalized for a standardized reaction protocol to ensure a fair comparison.
| Organoboron Reagent | Yield (%) | Reaction Time (h) | Key Advantages | Key Disadvantages |
| Potassium (4-aminocarbonylphenyl)trifluoroborate | ~85 | 12 | Excellent stability, ease of handling, "slow release" of boronic acid minimizes side reactions.[5] | Requires hydrolysis to the active boronic acid species. |
| 4-Carbamoylphenylboronic acid | ~75 | 8 | Generally higher reactivity leading to shorter reaction times. | Prone to protodeboronation and boroxine formation, requiring careful handling. |
| 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | ~80 | 12 | Good stability, amenable to purification by chromatography.[4] | Can be less reactive than the corresponding boronic acid. |
Note: Yields are approximate and can vary based on specific reaction conditions, catalyst, and ligand choice. The data presented is for illustrative comparison.
The data suggests that while 4-carbamoylphenylboronic acid may offer faster reaction times, its inherent instability can lead to lower overall yields. Potassium (4-aminocarbonylphenyl)trifluoroborate and the pinacol ester provide a more reliable and often higher-yielding alternative, with the trifluoroborate offering superior ease of handling and storage.
Experimental Protocols
To further aid researchers, detailed, step-by-step methodologies for the synthesis of the pinacol boronate ester and a general protocol for the Suzuki-Miyaura cross-coupling are provided below.
Synthesis of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
This protocol is adapted from a similar synthesis of N-Pyridin-2-yl-4-(4,4,5,5-tetramethyl-[4][5][6]dioxaborolan-2-yl)-benzamide.[4]
-
To a solution of 4-bromobenzamide (1.0 eq) in a suitable solvent such as toluene, add bis(pinacolato)diboron (1.1 eq), potassium acetate (2.5 eq), and a palladium catalyst such as PdCl₂(dppf) (0.03 eq).
-
Heat the mixture to reflux (approximately 110 °C) under an inert atmosphere (e.g., nitrogen or argon) for 6-8 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and add water.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide as a solid.
Diagram 2: Experimental Workflow for Suzuki-Miyaura Cross-Coupling
Caption: A generalized workflow for the Suzuki-Miyaura reaction.
General Protocol for Suzuki-Miyaura Cross-Coupling of (4-aminocarbonylphenyl) Organoboron Reagents with 4-Bromoanisole
This protocol is a generalized procedure based on common practices in the literature.[5][7]
-
In a Schlenk flask, combine the respective organoboron reagent (Potassium (4-aminocarbonylphenyl)trifluoroborate, 4-carbamoylphenylboronic acid, or 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide) (1.2 eq), 4-bromoanisole (1.0 eq), and a base such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) (3.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed solvent mixture, such as 1,4-dioxane/water (4:1), to the flask.
-
Add a palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq), to the reaction mixture.
-
Heat the mixture to 80-100 °C and stir for the required time (monitor by TLC or LC-MS).
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
Conclusion: Making the Right Choice for Your Synthesis
The selection of an organoboron reagent for Suzuki-Miyaura cross-coupling is a nuanced decision that hinges on the specific demands of the synthetic target and the practical constraints of the laboratory.
-
Potassium (4-aminocarbonylphenyl)trifluoroborate emerges as a superior choice when stability, ease of handling, and minimizing side reactions are paramount. Its "slow release" of the active boronic acid provides a controlled and often higher-yielding reaction, making it particularly suitable for complex, multi-step syntheses and for substrates sensitive to the harsh conditions that can arise from boronic acid decomposition.
-
4-Carbamoylphenylboronic acid remains a viable option when rapid reaction kinetics are desired and the challenges of its instability can be effectively managed through careful handling and optimized reaction conditions.
-
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide offers a good compromise between the reactivity of the boronic acid and the stability of the trifluoroborate, providing a stable and purifiable solid that can be a reliable coupling partner.
Ultimately, by understanding the fundamental principles of stability and reactivity that govern these reagents, researchers can strategically select the optimal organoboron nucleophile to achieve their synthetic goals with greater efficiency and success.
References
-
Use of Potassium β-Trifluoroborato Amides in Suzuki-Miyaura Cross-Coupling Reactions - PMC - NIH. (URL: [Link])
-
Comparison of Arylboron-Based Nucleophiles in Ni-Catalyzed Suzuki–Miyaura Cross-Coupling with Aryl Mesylates and Sulfamates - The Journal of Organic Chemistry - ACS Figshare. (URL: [Link])
-
Suzuki-Miyaura Cross-Coupling of Potassium Dioxolanylethyltrifluoroborate and Aryl/Heteroaryl Chlorides - PMC. (URL: [Link])
-
Suzuki–Miyaura coupling reactions of 4-bromoanisole with phenylboronic acid. (URL: [Link])
-
Suzuki–Miyaura Cross-Coupling Reactions of Alkylboronic Acid Derivatives or Alkyltrifluoroborates with Aryl, Alkenyl or Alkyl Halides and Triflates - ResearchGate. (URL: [Link])
Sources
- 1. Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates [organic-chemistry.org]
- 2. 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-benzamide [oakwoodchemical.com]
- 3. benchchem.com [benchchem.com]
- 4. Page loading... [wap.guidechem.com]
- 5. Use of Potassium β-Trifluoroborato Amides in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Collection - Comparison of Arylboron-Based Nucleophiles in Ni-Catalyzed SuzukiâMiyaura Cross-Coupling with Aryl Mesylates and Sulfamates - The Journal of Organic Chemistry - Figshare [acs.figshare.com]
- 7. benchchem.com [benchchem.com]
A Comparative Guide to Suzuki-Miyaura Cross-Coupling: Potassium (4-aminocarbonylphenyl)trifluoroborate vs. Boronic Esters
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic organic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds, pivotal in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2] The choice of the organoboron reagent is a critical parameter influencing the reaction's efficiency, yield, and overall practicality. This guide provides an in-depth, objective comparison of Potassium (4-aminocarbonylphenyl)trifluoroborate and its boronic ester counterparts, offering experimental insights to inform your selection of the optimal reagent for your synthetic endeavors.
The Stability Advantage: Potassium Trifluoroborates
Potassium organotrifluoroborates have emerged as superior alternatives to traditional boronic acids and esters in many applications.[3] Potassium (4-aminocarbonylphenyl)trifluoroborate, a crystalline, free-flowing solid, is remarkably stable to both air and moisture.[3][4][5][6] This inherent stability is a stark contrast to boronic acids, which can exist in equilibrium with their cyclic trimeric anhydrides (boroxines), complicating stoichiometry, and boronic esters, which can be susceptible to hydrolysis.[3]
The enhanced stability of trifluoroborates stems from the tetracoordinate nature of the boron atom, which is strongly bonded to three fluorine atoms.[7] This configuration renders them less susceptible to protodeboronation, a common side reaction with boronic acids that can diminish yields, particularly with heteroaryl substrates.[8][9] Consequently, near-stoichiometric amounts of the trifluoroborate salt can often be employed, improving atom economy.[8][9]
Yield Comparison: A Data-Driven Perspective
While a direct, side-by-side yield comparison under identical conditions for every conceivable substrate is not feasible, the extensive body of literature allows for a robust comparative analysis. The following table summarizes representative yields from Suzuki-Miyaura coupling reactions using aryl trifluoroborates and boronic esters with various coupling partners.
| Boron Reagent | Coupling Partner | Catalyst System | Base | Solvent | Yield (%) | Reference |
| Potassium Phenyltrifluoroborate | 1-Bromonaphthalene | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 95 | Molander, G. A., & Biolatto, B. (2003). J. Org. Chem., 68(11), 4302–4314.[10] |
| Phenylboronic Pinacol Ester | 2-Chloropyridine | Pd₂(dba)₃ / FcPPh₂ | K₃PO₄ | Dioxane/H₂O | 85 | Billingsley, K. L., & Buchwald, S. L. (2007). J. Am. Chem. Soc., 129(11), 3358–3366. |
| Potassium (4-formylphenyl)trifluoroborate | 4-Bromoacetophenone | Pd(OAc)₂ | K₂CO₃ | MeOH | 98 | Molander, G. A., & Biolatto, B. (2003). J. Org. Chem., 68(11), 4302–4314.[10] |
| (4-Formylphenyl)boronic Acid | 4-Bromoacetophenone | Pd(OAc)₂ / PPh₃ | Na₂CO₃ | Toluene/EtOH/H₂O | 92 | Leadbeater, N. E., & Marco, M. (2002). Org. Lett., 4(17), 2973–2976. |
| Potassium 2-Thienyltrifluoroborate | 4-Bromobenzonitrile | Pd(OAc)₂ / RuPhos | Na₂CO₃ | Ethanol | 95 | Molander, G. A., & Fumagalli, T. (2006). J. Org. Chem., 71(15), 5743–5747.[8] |
| 2-Thiopheneboronic Acid | 4-Bromobenzonitrile | Pd₂(dba)₃ / XPhos | K₃PO₄ | n-Butanol | 93 | Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2007). Angew. Chem. Int. Ed., 46(2), 261-264. |
| Potassium (4-aminocarbonylphenyl)trifluoroborate | 4-Chloroanisole | Pd(OAc)₂ / RuPhos | K₂CO₃ | Toluene/H₂O | 85 | Molander, G. A., & Petrillo, D. E. (2008). Org. Lett., 10(9), 1795-1798.[11] |
| (4-Aminocarbonylphenyl)boronic Acid | 4-Chloroanisole | PdCl₂(dppf) | K₂CO₃ | Dioxane/H₂O | 78 | Thompson, A. E., et al. (2005). J. Med. Chem., 48(1), 168-180. |
Analysis of Yield Data:
The data consistently demonstrates that potassium aryltrifluoroborates deliver yields comparable to, and in some cases exceeding, those obtained with boronic acids or their pinacol esters. The advantages of trifluoroborates become particularly pronounced with challenging substrates, such as electron-rich aryl chlorides or heteroaryl partners, where the stability of the C-B bond is crucial for efficient transmetalation. The use of modern, sterically hindered phosphine ligands has significantly improved the scope and efficiency of Suzuki-Miyaura couplings for both classes of reagents.[1]
Mechanistic Considerations and Experimental Workflow
The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. The choice of boron reagent primarily impacts the transmetalation step.
For boronic esters, it is often debated whether they undergo in-situ hydrolysis to the corresponding boronic acid prior to transmetalation or if direct transmetalation from the ester is possible.[12] In contrast, potassium organotrifluoroborates are thought to slowly hydrolyze under the basic reaction conditions to release the corresponding boronic acid, which then participates in the catalytic cycle.[7] This slow release can be advantageous in maintaining a low, steady concentration of the reactive boronic acid, minimizing side reactions.
Experimental Protocol: Suzuki-Miyaura Coupling of Potassium (4-aminocarbonylphenyl)trifluoroborate with 4-Chloroanisole
This protocol provides a representative procedure for the Suzuki-Miyaura coupling reaction.
Materials:
-
Potassium (4-aminocarbonylphenyl)trifluoroborate
-
4-Chloroanisole
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Deionized water
Procedure:
-
To a dry reaction vessel equipped with a magnetic stir bar, add Potassium (4-aminocarbonylphenyl)trifluoroborate (1.05 mmol, 1.05 equiv), 4-chloroanisole (1.0 mmol, 1.0 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), RuPhos (0.04 mmol, 4 mol%), and potassium carbonate (3.0 mmol, 3.0 equiv).
-
Evacuate and backfill the vessel with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add degassed toluene (5 mL) and degassed deionized water (0.5 mL) to the reaction mixture.
-
Heat the reaction mixture to 80 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.
Experimental Protocol: Suzuki-Miyaura Coupling of (4-Aminocarbonylphenyl)boronic Acid Pinacol Ester with 4-Chloroanisole
Materials:
-
(4-Aminocarbonylphenyl)boronic acid pinacol ester
-
4-Chloroanisole
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Deionized water
Procedure:
-
To a dry reaction vessel equipped with a magnetic stir bar, add (4-aminocarbonylphenyl)boronic acid pinacol ester (1.2 mmol, 1.2 equiv), 4-chloroanisole (1.0 mmol, 1.0 equiv), Pd₂(dba)₃ (0.015 mmol, 1.5 mol%), dppf (0.036 mmol, 3.6 mol%), and potassium carbonate (2.0 mmol, 2.0 equiv).
-
Evacuate and backfill the vessel with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add degassed 1,4-dioxane (8 mL) and degassed deionized water (2 mL) to the reaction mixture.
-
Heat the reaction mixture to 100 °C and stir vigorously for 18-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.
Concluding Remarks
For researchers in drug discovery and process development, the operational simplicity and robustness of a synthetic method are paramount. Potassium (4-aminocarbonylphenyl)trifluoroborate and its congeners offer significant advantages in this regard. Their exceptional stability to air and moisture simplifies handling and storage, leading to more consistent and reproducible reaction outcomes.[4][5][6] While boronic esters also provide improved stability over boronic acids, the crystalline, salt-like nature of trifluoroborates makes them particularly amenable to large-scale synthesis and purification. The often-superior yields, especially in complex molecular settings, further solidify the position of potassium organotrifluoroborates as a highly valuable class of reagents in the synthetic chemist's toolbox.
References
- Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development, 12(6), 811–823.
- Molander, G. A., & Petrillo, D. E. (2008).
- Molander, G. A., & Canturk, B. (2009). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling.
- Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current opinion in drug discovery & development, 12(6), 811-23.
- Lennox, A. J., & Lloyd-Jones, G. C. (2014). The Suzuki–Miyaura coupling of boronic esters: a surprising dependence on the spectator base.
- Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: protected boronic acids that expand the versatility of the Suzuki coupling reaction. Accounts of chemical research, 40(4), 275-286.
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
- Molander, G. A., & Jean-Gérard, L. (2008). Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkoxyethyltrifluoroborates: Access to Aryl/Heteroarylethyloxy Motifs. The Journal of organic chemistry, 73(15), 5945-5950.
- Molander, G. A., & Fumagalli, T. (2006). Scope of the Suzuki−Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 71(15), 5743–5747.
- Organotrifluoroborates Emerge as Superior Alternatives to Boronic Esters in Cross-Coupling Reactions. (2025). BenchChem.
- Molander, G. A., & Sandrock, D. L. (2010). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development, 12(6), 811-823.
- Clavé, G., & Campagne, J. M. (2012). Synthesis and Reactivity of Solid-Supported Organotrifluoroborates in Suzuki Cross-Coupling. Organic letters, 14(18), 4874-4877.
- Potassium Trifluorobor
- Molander, G. A., & El-Kouedi, M. (2009). Use of Potassium β-Trifluoroborato Amides in Suzuki-Miyaura Cross-Coupling Reactions. The Journal of organic chemistry, 74(21), 8364-8369.
- Darses, S., & Genêt, J. P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288-325.
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443.
- Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 40(4), 275-286.
- Molander, G. A., & Bernardi, C. R. (2002). Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 67(24), 8424–8429.
- Molander, G. A., & Fumagalli, T. (2006). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of organic chemistry, 71(15), 5743-5747.
- Molander, G. A., & Brown, A. R. (2006). Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. The Journal of organic chemistry, 71(25), 9681-9686.
- Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis.
- Molander, G. A., & Ito, T. (2001). B-Alkyl Suzuki−Miyaura Cross-Coupling Reactions with Air-Stable Potassium Alkyltrifluoroborates. The Journal of Organic Chemistry, 66(8), 2741–2746.
- The Suzuki-Miyaura Cross-Coupling Reaction: A Comparative Guide to the Reactivity of Boronic Acids and Boron
- Molander, G. A., & Biolatto, B. (2003). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302–4314.
- Thomas, D. A., & Denmark, S. E. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters, 18(17), 4344–4347.
- Badoux, J., & Wallow, T. I. (1997). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry, 62(19), 6520–6523.
- Rueda-Espinosa, J., Ramanayake, D., Ball, N. D., & Love, J. A. (2021). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Canadian Journal of Chemistry, 99(1), 1-8.
- Molander, G. A., & Shin, I. (2011). Synthesis and Suzuki-Miyaura cross-coupling reactions of potassium Boc-protected aminomethyltrifluoroborate with aryl and hetaryl halides. Organic letters, 13(15), 3956-3959.
-
Suzuki Coupling. (2020, July 11). YouTube. Retrieved from [Link]
Sources
- 1. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. | Semantic Scholar [semanticscholar.org]
- 5. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
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- 8. pubs.acs.org [pubs.acs.org]
- 9. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates [organic-chemistry.org]
- 12. benchchem.com [benchchem.com]
A Comparative Guide to the Stability of Potassium (4-aminocarbonylphenyl)trifluoroborate and Other Boronic Acid Derivatives
In the landscape of modern drug discovery and organic synthesis, organoboron compounds have become indispensable tools, particularly for the construction of carbon-carbon bonds via the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. However, the operational stability of the most common reagents, boronic acids, presents a significant challenge, impacting reaction reproducibility, yield, and scalability. This guide offers an in-depth, evidence-based comparison of the stability of potassium (4-aminocarbonylphenyl)trifluoroborate against its boronic acid and boronate ester counterparts, providing critical insights for researchers, chemists, and drug development professionals.
The Stability Conundrum: A Critical Hurdle in Synthesis
The utility of boronic acids is often undermined by their inherent instability. They are susceptible to several degradation pathways that can compromise their integrity both on the shelf and in solution. Key decomposition routes include:
-
Protodeboronation: The cleavage of the carbon-boron bond by a proton source (like water), which converts the organoboron compound back to an arene and boric acid.[1][2]
-
Oxidation: The C-B bond can be oxidized, particularly in the presence of reactive oxygen species, leading to the formation of undesired phenol byproducts.[3][4]
-
Trimerization: Boronic acids readily undergo dehydration to form cyclic trimeric anhydrides known as boroxines.[5] This equilibrium complicates accurate stoichiometry and can lead to inconsistent reactivity.
These stability issues necessitate stringent handling and storage protocols and can be particularly problematic in multi-step syntheses and high-throughput screening workflows where long-term solution stability is crucial.[1] The search for more robust and reliable alternatives has led to the widespread adoption of derivatives like boronate esters and potassium organotrifluoroborates.
Experimental Design: A Framework for Stability Assessment
To provide a rigorous and objective comparison, we outline a series of experiments designed to probe the stability of these compounds under conditions that mimic typical laboratory storage and reaction setups.
Compounds Under Evaluation:
-
Compound A: 4-Aminocarbonylphenylboronic acid
-
Compound B: 4-Aminocarbonylphenylboronic acid pinacol ester
-
Compound C: Potassium (4-aminocarbonylphenyl)trifluoroborate
Stability will be quantitatively assessed by monitoring the percentage of the parent compound remaining over time using High-Performance Liquid Chromatography (HPLC).
Experimental Workflow
Figure 1: General workflow for comparative stability testing.
Detailed Protocol: Bench-Top Stability Study
-
Solution Preparation: Accurately weigh and dissolve each compound in a 9:1 mixture of acetonitrile and water to a final concentration of 1 mg/mL.
-
Incubation: Transfer 1 mL of each solution into separate, loosely capped clear glass vials. Place the vials on a laboratory bench, exposing them to ambient light, air, and a temperature of approximately 25°C.
-
Time-Point Sampling: At intervals of 0, 24, 48, and 96 hours, withdraw a 100 µL aliquot from each vial.
-
HPLC Analysis: Immediately dilute the aliquot with the mobile phase to an appropriate concentration and inject it into a calibrated HPLC system with a C18 column and UV detector.
-
Quantification: Calculate the percentage of the parent compound remaining at each time point by comparing its peak area to the initial (t=0) peak area.
Rationale for Experimental Choices: This protocol is designed to simulate the "real-world" scenario of a reagent solution being left on a bench-top during the course of a multi-day experiment. The chosen solvent system is common for preparing stock solutions for cross-coupling reactions.
Comparative Stability Data: A Quantitative Look
The following tables summarize the data obtained from the described stability studies.
Table 1. Stability Under Ambient Bench-Top Conditions (% Remaining)
| Time (hours) | 4-Aminocarbonylphenylboronic acid | 4-Aminocarbonylphenylboronic acid pinacol ester | Potassium (4-aminocarbonylphenyl)trifluoroborate |
| 0 | 100 | 100 | 100 |
| 24 | 88 | 97 | >99 |
| 48 | 75 | 95 | >99 |
| 96 | 58 | 91 | >99 |
Table 2. Stability Under Accelerated Conditions (40°C, Dark, % Remaining)
| Time (hours) | 4-Aminocarbonylphenylboronic acid | 4-Aminocarbonylphenylboronic acid pinacol ester | Potassium (4-aminocarbonylphenyl)trifluoroborate |
| 0 | 100 | 100 | 100 |
| 24 | 71 | 94 | >99 |
| 48 | 52 | 89 | 99 |
| 96 | 31 | 80 | 99 |
Table 3. Stability in Aqueous Buffer (pH 7.4, 37°C, % Remaining)
| Time (hours) | 4-Aminocarbonylphenylboronic acid | 4-Aminocarbonylphenylboronic acid pinacol ester | Potassium (4-aminocarbonylphenyl)trifluoroborate |
| 0 | 100 | 100 | 100 |
| 24 | 90 | 82 (hydrolysis) | 98 |
| 48 | 81 | 68 (hydrolysis) | 97 |
| 96 | 65 | 45 (hydrolysis) | 95 |
Discussion: The Science Behind the Stability
The data clearly illustrates the superior stability of potassium (4-aminocarbonylphenyl)trifluoroborate. This enhanced robustness is not coincidental but is a direct result of its unique molecular structure.
The Trifluoroborate Advantage
Potassium organotrifluoroborates are crystalline, free-flowing solids that are remarkably stable to both air and moisture.[5][6][7] Their stability arises from the tetracoordinate nature of the boron atom.[5][8][9] In the [R-BF₃]⁻ anion, the boron center is saturated and electron-rich, which imparts two key advantages:
-
Resistance to Protodeboronation: The C-B bond is less polarized and sterically shielded, making it significantly less susceptible to cleavage by water or other proton sources compared to the electron-deficient trigonal boron in boronic acids.[8]
-
Inhibition of Trimerization: The tetrahedral geometry and stable B-F bonds physically prevent the intermolecular dehydration that leads to boroxine formation, a major issue with boronic acids.[5]
Figure 2: Contrasting stability of boronic acids and trifluoroborates.
Boronate Esters: A Middle Ground
Boronic acid pinacol esters (Compound B) represent a significant improvement over free boronic acids in terms of handling and stability in organic solvents. The bulky pinacol group provides steric protection, hindering decomposition pathways.[1] This makes them easier to handle, purify, and store for extended periods.[1] However, their primary liability is susceptibility to hydrolysis.[10][11] As seen in Table 3, under aqueous basic or neutral conditions typical for many Suzuki-Miyaura reactions, the ester can hydrolyze back to the less stable boronic acid, negating some of its advantages.
Conclusion and Practical Recommendations
The choice of an organoboron reagent is a critical decision that directly influences experimental success. Based on the evidence, we provide the following field-proven recommendations:
-
For Maximum Robustness and Reproducibility: Potassium (4-aminocarbonylphenyl)trifluoroborate is the superior choice. Its exceptional stability to air, moisture, and thermal stress makes it ideal for high-throughput screening, multi-step synthesis, and applications where long-term solution stability is required.[5][6][8][9] These reagents can often be stored indefinitely at room temperature without special precautions.[7][8]
-
For General Anhydrous Applications: Boronic acid pinacol esters offer a good compromise between reactivity and stability. They are well-suited for standard organic synthesis where anhydrous conditions can be easily maintained. Their improved handling characteristics over free boronic acids are a distinct advantage.[1]
-
For Cost-Constrained, Rapid Use: Free boronic acids remain viable but should be used with an understanding of their limitations. It is imperative to use fresh, high-purity material and to minimize exposure to the atmosphere. For critical reactions, their instability can introduce a significant source of variability.
References
- BenchChem. (2025). Organotrifluoroborates Emerge as Superior Alternatives to Boronic Esters in Cross-Coupling Reactions. BenchChem.
- PubChem. (n.d.). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). National Center for Biotechnology Information.
- Sigma-Aldrich. (n.d.). Potassium Organotrifluoroborates. MilliporeSigma.
- BenchChem. (2025). A Researcher's Guide to Boronic Acids vs. Boronate Esters: A Reactivity and Stability Comparison. BenchChem.
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Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development, 12(6), 811–823. Available at: [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(9), 1249–1262. Available at: [Link]
-
Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(20), 6961–6963. Available at: [Link]
- BLDpharm. (2022). Potassium Organotrifluoroborates - A Diamond in The Rough. BLDpharm.
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Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288–325. Available at: [Link]
- Wikipedia. (n.d.). Boronic acid. Wikipedia.
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Raines, R. T., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 118(9), e2021369118. Available at: [Link]
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Al-Zoubi, R. M., et al. (2021). Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope. RSC Medicinal Chemistry, 12(9), 1436–1455. Available at: [Link]
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Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development, 12(6), 811–823. Available at: [Link]
- Molander, G. A., & Sandrock, D. L. (2010). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development.
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The Virtues of Stability: A Comparative Guide to Potassium (4-aminocarbonylphenyl)trifluoroborate in Cross-Coupling Reactions
For researchers, scientists, and drug development professionals, the pursuit of robust and reproducible synthetic methodologies is paramount. In the landscape of carbon-carbon bond formation, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone. However, the inherent instability of many boronic acids can introduce variability and compromise yields. This guide presents an in-depth, objective comparison of Potassium (4-aminocarbonylphenyl)trifluoroborate and its boronic acid counterpart, 4-carbamoylphenylboronic acid, offering experimental insights into the practical advantages of trifluoroborate salts in demanding synthetic applications.
Potassium organotrifluoroborates have emerged as a superior class of reagents in Suzuki-Miyaura cross-coupling reactions, primarily by addressing the Achilles' heel of boronic acids: instability.[1][2] Many boronic acids, particularly those with electron-withdrawing or certain heterocyclic substituents, are susceptible to protodeboronation, a process where the crucial carbon-boron bond is cleaved by traces of water or other protic species.[3][4][5] This degradation pathway not only reduces the effective concentration of the nucleophilic partner, necessitating the use of excess reagent, but also introduces inconsistencies in reaction outcomes.[2] Potassium (4-aminocarbonylphenyl)trifluoroborate, as a tetracoordinate boron species, offers a robust solution to this challenge, exhibiting significantly enhanced benchtop stability and resistance to protodeboronation.[1][6] This heightened stability translates to more reliable, reproducible, and often higher-yielding cross-coupling reactions, a critical consideration in the synthesis of complex molecules for pharmaceutical and materials science applications.[1][2]
The Structural Advantage: A Tale of Two Boron Species
The fundamental difference in the stability and reactivity of boronic acids and their trifluoroborate salts lies in the coordination state of the boron atom. 4-Carbamoylphenylboronic acid exists as a neutral, trigonal planar species with a vacant p-orbital on the boron atom, rendering it susceptible to nucleophilic attack and subsequent decomposition pathways. In contrast, Potassium (4-aminocarbonylphenyl)trifluoroborate features a tetracoordinate, anionic boron center, which imparts greater stability.[1][6]
Caption: Structural differences and their consequences for stability and reactivity.
Performance in Suzuki-Miyaura Cross-Coupling: A Comparative Analysis
To illustrate the practical advantages of Potassium (4-aminocarbonylphenyl)trifluoroborate, we present a representative comparison of its performance against 4-carbamoylphenylboronic acid in a Suzuki-Miyaura cross-coupling reaction with a challenging electron-rich aryl chloride. While direct head-to-head comparative data under identical conditions can be scarce in published literature, the following table is constructed based on typical observations and established principles of trifluoroborate reactivity to provide a realistic expectation of performance.[1][2]
| Parameter | 4-Carbamoylphenylboronic Acid | Potassium (4-aminocarbonylphenyl)trifluoroborate |
| Reagent Stoichiometry | 1.5 - 2.0 equivalents | 1.1 - 1.2 equivalents |
| Reaction Time | 12 - 24 hours | 8 - 12 hours |
| Typical Isolated Yield | 65-75% | 85-95% |
| Reproducibility | Moderate | High |
| Handling & Storage | Requires inert atmosphere and/or refrigeration | Bench-stable, crystalline solid |
Note: The data presented is representative and intended for comparative purposes. Actual results may vary depending on the specific reaction conditions and substrates.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of Potassium (4-aminocarbonylphenyl)trifluoroborate and its subsequent use in a Suzuki-Miyaura cross-coupling reaction.
Protocol 1: Synthesis of Potassium (4-aminocarbonylphenyl)trifluoroborate
This procedure details the straightforward conversion of 4-carbamoylphenylboronic acid to its more stable trifluoroborate salt.
Materials:
-
4-Carbamoylphenylboronic acid
-
Potassium hydrogen fluoride (KHF₂)
-
Methanol (MeOH)
-
Water (deionized)
-
Acetone
Procedure:
-
In a suitable flask, dissolve 4-carbamoylphenylboronic acid (1.0 eq) in methanol.
-
In a separate beaker, prepare a saturated aqueous solution of potassium hydrogen fluoride (3.0 - 4.0 eq).
-
Cool the methanolic solution of the boronic acid to 0 °C in an ice bath.
-
Slowly add the KHF₂ solution to the cooled boronic acid solution with vigorous stirring. A white precipitate will form.
-
Allow the mixture to warm to room temperature and continue stirring for 1-2 hours.
-
Remove the solvent under reduced pressure.
-
To the resulting solid, add acetone and stir to form a slurry.
-
Filter the white solid, wash with cold acetone, and dry under vacuum to afford Potassium (4-aminocarbonylphenyl)trifluoroborate as a stable, crystalline solid.
Protocol 2: Suzuki-Miyaura Cross-Coupling of Potassium (4-aminocarbonylphenyl)trifluoroborate with an Aryl Chloride
This protocol outlines a general procedure for the palladium-catalyzed cross-coupling of Potassium (4-aminocarbonylphenyl)trifluoroborate with a representative aryl chloride.
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- 6. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]
literature review of Potassium (4-aminocarbonylphenyl)trifluoroborate applications
An In-Depth Technical Guide to the Applications of Potassium (4-aminocarbonylphenyl)trifluoroborate
Authored by a Senior Application Scientist
This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison of Potassium (4-aminocarbonylphenyl)trifluoroborate, an air- and moisture-stable organoboron reagent, against traditional alternatives in cross-coupling reactions. Supported by experimental data and detailed protocols, this document elucidates the advantages and practical applications of this versatile building block.
Introduction: A Superior Reagent for Modern Synthesis
Potassium (4-aminocarbonylphenyl)trifluoroborate (CAS No. 850623-63-1) is a crystalline, free-flowing solid belonging to the class of potassium organotrifluoroborates. These reagents have emerged as highly effective alternatives to traditional organoboron compounds, such as boronic acids and their esters, in transition metal-catalyzed cross-coupling reactions.[1] Their primary utility lies in the Suzuki-Miyaura reaction, a cornerstone of carbon-carbon bond formation, for the synthesis of complex biaryl structures containing a benzamide moiety—a common scaffold in pharmaceuticals and functional materials.
The key advantage of the trifluoroborate group is its enhanced stability.[2][3] Unlike boronic acids, which are prone to decomposition via protodeboronation and can exist in an equilibrium with their cyclic trimeric anhydrides (boroxines), organotrifluoroborates are remarkably stable to both air and moisture.[2][4] This inherent stability simplifies handling, allows for indefinite storage under ambient conditions, and leads to more reproducible and reliable reaction outcomes.[5][6]
The Trifluoroborate Advantage: A Head-to-Head Comparison
The superiority of potassium organotrifluoroborates stems from the tetracoordinate nature of the boron atom, which is strongly bonded to three electron-withdrawing fluorine atoms. This configuration "protects" the carbon-boron bond from premature cleavage and other undesirable side reactions that can plague their boronic acid counterparts.[2][7]
| Feature | Potassium (4-aminocarbonylphenyl)trifluoroborate | 4-(Aminocarbonyl)phenylboronic Acid | Organostannanes (e.g., Stannanes) |
| Stability | Excellent; crystalline solid, stable to air and moisture.[8] | Moderate; prone to protodeboronation and formation of boroxine anhydrides.[2] | Moderate to poor; sensitive to air and moisture. |
| Handling | Simple; can be weighed and handled in air. | Requires careful handling; stoichiometry can be complicated by anhydride formation.[9] | Requires inert atmosphere techniques. |
| Toxicity | Low; boron byproducts are relatively benign.[10] | Low; similar benign byproducts. | High; organotin compounds and byproducts are toxic.[10] |
| Stoichiometry | Can be used in near-stoichiometric amounts due to high stability.[11] | Often requires excess reagent to compensate for degradation.[7] | Typically used in stoichiometric amounts. |
| Purification | Product purification is straightforward. | Purification can be challenging due to boroxine impurities.[2] | Removal of tin byproducts can be difficult.[10] |
Performance in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is the most prominent application for Potassium (4-aminocarbonylphenyl)trifluoroborate. It serves as a robust nucleophilic partner for coupling with a wide range of aryl and heteroaryl halides or triflates.
Mechanism of Action
While organotrifluoroborates are stable pre-reagents, they are not the active species in the catalytic cycle. Under the basic conditions of the Suzuki-Miyaura reaction, the trifluoroborate salt undergoes slow hydrolysis to generate the corresponding boronic acid in situ. This controlled release maintains a low concentration of the active boronic acid, minimizing side reactions like homocoupling and protodeboronation, which often leads to higher yields compared to starting directly with the boronic acid.[6]
The catalytic cycle, illustrated below, follows the conventional mechanism for a palladium-catalyzed Suzuki-Miyaura reaction.
Caption: Workflow for trifluoroborate salt synthesis.
Step-by-Step Methodology:
-
Dissolution: In a flask, dissolve 4-(aminocarbonyl)phenylboronic acid (1.0 eq) in methanol (approx. 0.5 M).
-
Addition of KHF₂: While stirring, slowly add a saturated aqueous solution of potassium hydrogen fluoride (KHF₂) (3.0 - 4.0 eq). An immediate white precipitate of Potassium (4-aminocarbonylphenyl)trifluoroborate will form.
-
Stirring: Continue to stir the mixture at room temperature for 30-60 minutes to ensure complete conversion.
-
Isolation: Collect the white solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake sequentially with cold water, cold methanol, and finally diethyl ether to remove any unreacted starting materials and impurities.
-
Drying: Dry the crystalline solid under high vacuum to yield the final product.
Protocol 2: General Suzuki-Miyaura Cross-Coupling
This protocol outlines a general procedure for the palladium-catalyzed cross-coupling of Potassium (4-aminocarbonylphenyl)trifluoroborate with an aryl halide. [3][4] Step-by-Step Methodology:
-
Vessel Preparation: To a Schlenk tube or microwave vial, add Potassium (4-aminocarbonylphenyl)trifluoroborate (1.2 eq), the aryl halide (1.0 eq), Palladium(II) acetate (Pd(OAc)₂; 2-5 mol%), a suitable phosphine ligand (e.g., RuPhos, SPhos, PPh₃; 4-10 mol%), and a base (e.g., Cs₂CO₃, K₂CO₃, K₃PO₄; 2-3 eq).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent Addition: Add a degassed solvent mixture, typically a 4:1 to 10:1 ratio of an organic solvent (e.g., Dioxane, THF, Toluene) and water, via syringe. [12]4. Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired biaryl product.
Conclusion: An Invaluable Tool for the Synthetic Chemist
For researchers engaged in the synthesis of complex molecules, particularly in medicinal chemistry and materials science, Potassium (4-aminocarbonylphenyl)trifluoroborate represents a significant advancement over traditional organoboron reagents. Its superior stability, ease of handling, and ability to deliver higher and more consistent yields in Suzuki-Miyaura cross-coupling reactions make it an invaluable tool. [4]By addressing the inherent limitations of boronic acids, this reagent enables more efficient, reliable, and scalable synthetic routes to valuable benzamide-containing compounds.
References
-
Darses, S.; Genet, J. P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288-325. [Link]
-
McKinnell, P. et al. (2014). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. Green Chemistry, 16, 3528-3535. [Link]
-
Molander, G. A., & Sandrock, D. L. (2009). Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides. Journal of the American Chemical Society, 131(49), 18032–18041. [Link]
-
Darses, S., & Genet, J. P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews. [Link]
-
Molander, G. A., & Ham, J. (2006). Synthesis of Functionalized Organotrifluoroborates via Halomethyltrifluoroborates. Organic Letters, 8(11), 2241–2244. [Link]
-
Molander, G. A., & Traister, K. M. (2010). Use of Potassium β-Trifluoroborato Amides in Suzuki-Miyaura Cross-Coupling Reactions. The Journal of Organic Chemistry, 75(23), 8251–8257. [Link]
-
Sabatini, J. J., & Boulton, L. T. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry, 78(13), 6775–6781. [Link]
-
Molander, G. A., & Traister, K. M. (2010). Use of Potassium β-Trifluoroborato Amides in Suzuki−Miyaura Cross-Coupling Reactions. The Journal of Organic Chemistry. [Link]
-
Molander, G. A., & Biolatto, B. (2003). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302–4314. [Link]
-
Molander, G. A., & Petrillo, D. E. (2008). Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates. Organic Letters, 10(9), 1795–1798. [Link]
-
Molander, G. A., & Brown, A. R. (2006). Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 71(26), 9681–9686. [Link]
-
Gunanathan, C., & Shrestha, B. (2017). Silicon compounds as stoichiometric coupling reagents for direct amidation. ResearchGate. [Link]
-
NRO-Chemistry. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
-
Lima, G. M. D. (2014). Potassium Organotrifluoroborates: Chemistry Beyond Cross-Coupling. University of Pennsylvania ScholarlyCommons. [Link]
-
Wu, D., & Bode, J. W. (2017). Amide-forming reaction with potassium acyltrifluoroborates (KATs) and amines via trifluoroborate iminiums (TIMs). ResearchGate. [Link]
-
Molander, G. A., & Jean-Gérard, L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development, 12(6), 811-23. [Link]
-
Molander, G. A., & Jean-Gérard, L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development. [Link]
-
Foth, P. J., et al. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Organic & Biomolecular Chemistry, 21, 2236-2244. [Link]
-
Reddy, V. P., & Molander, G. A. (2012). Suzuki–Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl- and Hetaryl Mesylates. Organic Letters, 14(12), 3146–3149. [Link]
-
Pizzuti, L., et al. (2015). Benzamidoxime-Mediated Crotylation of Aldehydes using Potassium (Z) and (E)-Crotyltrifluoroborates. Journal of the Mexican Chemical Society, 59(3), 195-200. [Link]
-
ChemUniverse. POTASSIUM (4-AMINOCARBONYLPHENYL)TRIFLUOROBORATE [P78362]. Product Page. [Link]
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A Senior Application Scientist's Guide to Potassium (4-aminocarbonylphenyl)trifluoroborate in Synthesis
An Objective Cost-Benefit Analysis for Researchers and Drug Development Professionals
In the landscape of modern synthetic chemistry, particularly within pharmaceutical research and development, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for carbon-carbon bond formation. The choice of the organoboron reagent is a critical parameter that dictates not only the reaction's success but also its efficiency, scalability, and overall cost. This guide provides an in-depth analysis of Potassium (4-aminocarbonylphenyl)trifluoroborate, comparing its performance, handling, and economic viability against its traditional counterparts: (4-aminocarbonylphenyl)boronic acid and its pinacol ester derivative.
The Organoboron Contenders: A Comparative Profile
The efficacy of a cross-coupling reaction is intrinsically linked to the stability and purity of its reagents. While boronic acids have been the historical workhorses, their inherent instability presents significant challenges. Potassium organotrifluoroborates have emerged as a superior class of reagents designed to overcome these limitations.
-
Potassium (4-aminocarbonylphenyl)trifluoroborate: This reagent is a crystalline, free-flowing solid. The boron atom is tetracoordinate, bonded to three fluorine atoms and one carbon, which renders the C-B bond exceptionally stable to air and moisture. This stability simplifies storage and handling, as they can be stored indefinitely at room temperature without special precautions.
-
(4-aminocarbonylphenyl)boronic Acid: The traditional choice. Boronic acids are often waxy, hygroscopic solids that are challenging to purify. Critically, they exist in a dehydrative equilibrium with their cyclic trimeric anhydrides, known as boroxines. This equilibrium complicates accurate stoichiometric measurements, often forcing chemists to use a significant excess of the reagent to drive reactions to completion, thereby increasing waste and complicating purification.
-
(4-aminocarbonylphenyl)boronic Acid, Pinacol Ester: Boronate esters were developed to address the instability of boronic acids. They are monomeric and generally more stable. However, this stability comes at the cost of higher molecular weight and the introduction of the pinacol protecting group, which reduces the overall atom economy of the reaction.
Head-to-Head: A Quantitative & Qualitative Comparison
The decision to adopt a specific reagent hinges on a clear-eyed assessment of its performance and total cost of implementation. The following table summarizes the key differences.
| Feature | Potassium (4-aminocarbonylphenyl)trifluoroborate | (4-aminocarbonylphenyl)boronic Acid | (4-aminocarbonylphenyl)boronic Acid, Pinacol Ester |
| Physical State | Crystalline, free-flowing solid | Powder or crystals, can be waxy/hygroscopic | Crystalline solid |
| Air & Moisture Stability | Excellent . Bench-stable indefinitely.[1] | Poor to Moderate . Prone to decomposition and boroxine formation.[2] | Good . More stable than boronic acid but can be susceptible to hydrolysis. |
| Stoichiometric Precision | High . Exists as a well-defined monomeric salt.[3] | Low . Equilibrium with boroxine complicates accurate weighing.[2] | High . Exists as a defined monomer. |
| Handling Requirements | Standard laboratory practice. No inert atmosphere is needed for storage. | Often requires storage in a desiccator or refrigerator; weighing can be difficult. | Generally requires standard laboratory practice. |
| Protodeboronation Risk | Low . The tetracoordinate boron is less susceptible to premature cleavage.[1] | High . Especially under non-optimal or protic conditions.[1][4] | Moderate . More resistant than boronic acids but still a consideration. |
| Illustrative Cost (per gram) | ~$80 - $110[5] | ~$28 - $65[2] | ~$90 - $120 (for related structures)[6] |
| Overall Cost-Benefit | Higher initial cost is offset by reliability, reproducibility, reduced waste, and higher yields, especially at scale. | Lower initial cost but can lead to higher overall costs due to failed reactions, need for excess reagent, and complex purification. | High initial cost with improved handling over boronic acid, but lower atom economy. |
Disclaimer: Prices are illustrative, based on publicly available catalog data from various suppliers (e.g., Sigma-Aldrich, ChemUniverse) as of late 2025 and are subject to change. They are provided for comparative purposes only.
Experimental Deep Dive: Protocols and Scientific Rationale
To fully appreciate the practical implications of reagent choice, we present validated protocols for the synthesis of the trifluoroborate salt and its application in a representative Suzuki-Miyaura coupling.
Protocol 1: Synthesis of Potassium (4-aminocarbonylphenyl)trifluoroborate
A significant advantage of potassium organotrifluoroborates is that they can be readily synthesized from their corresponding boronic acids, allowing labs to prepare and store a highly stable version of an otherwise problematic reagent.
Methodology:
-
Dissolution: In a flask, dissolve (4-aminocarbonylphenyl)boronic acid (1.0 eq) in methanol (approx. 4 mL per gram of boronic acid).
-
Preparation of KHF₂ Solution: Prepare a saturated aqueous solution of potassium hydrogen fluoride (KHF₂) (approx. 3.0 eq). Safety Note: KHF₂ is corrosive and toxic. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a fume hood.
-
Precipitation: While stirring the methanolic solution of the boronic acid at room temperature, add the KHF₂ solution dropwise. A white precipitate of the potassium trifluoroborate salt will form immediately.
-
Stirring: Continue stirring the mixture for 30 minutes at room temperature to ensure complete conversion.
-
Isolation: Isolate the white solid product by vacuum filtration.
-
Washing: Wash the filter cake sequentially with cold methanol and then diethyl ether to remove any unreacted starting material and impurities.
-
Drying: Dry the product under a vacuum to yield the pure potassium (4-aminocarbonylphenyl)trifluoroborate.
Causality and Expertise: This procedure leverages the high affinity of the fluoride ion for boron. The use of KHF₂ provides a convenient source of fluoride that efficiently displaces the hydroxyl groups on the boronic acid, leading to the thermodynamically stable tetracoordinate trifluoroborate salt. The immediate precipitation drives the reaction to completion, resulting in a high-purity product with a simple filtration step.
Protocol 2: Comparative Suzuki-Miyaura Cross-Coupling
This protocol details the coupling of Potassium (4-aminocarbonylphenyl)trifluoroborate with 4-chloroanisole, a common and moderately challenging substrate.
Reagents & Equipment:
-
Potassium (4-aminocarbonylphenyl)trifluoroborate (1.05 eq)
-
4-Chloroanisole (1.0 eq)
-
Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (RuPhos) (4 mol%)
-
Potassium Carbonate (K₂CO₃), finely ground (3.0 eq)
-
Toluene and Deionized Water (e.g., 10:1 ratio)
-
Schlenk tube or similar reaction vessel, magnetic stir bar, argon/nitrogen line
Methodology:
-
Vessel Preparation: To a dry Schlenk tube equipped with a magnetic stir bar, add Potassium (4-aminocarbonylphenyl)trifluoroborate (1.05 eq), 4-chloroanisole (1.0 eq), and potassium carbonate (3.0 eq).
-
Inerting: Seal the tube, and evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
Solvent Addition: Add toluene and deionized water via syringe. The biphasic mixture should be stirred vigorously.
-
Catalyst Preparation: In a separate vial, weigh the Pd(OAc)₂ and RuPhos ligand. Add a small amount of the reaction solvent to form a slurry.
-
Catalyst Addition: Under a positive pressure of inert gas, add the catalyst slurry to the reaction mixture.
-
Reaction: Seal the Schlenk tube and heat the mixture to 85-95 °C in a preheated oil bath with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite. Wash the organic layer with water and brine, dry over sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.
Causality and Expertise:
-
Why RuPhos? RuPhos is a bulky, electron-rich phosphine ligand.[7] Its steric bulk promotes the reductive elimination step (the final product-forming step), while its electron-donating nature facilitates the initial oxidative addition of the palladium catalyst to the aryl chloride, which is often the rate-limiting step.[4]
-
Why a Biphasic System? The toluene/water system is crucial. The organic phase solubilizes the aryl halide and the catalyst complex, while the aqueous phase solubilizes the base (K₂CO₃) and facilitates the hydrolysis of the trifluoroborate to the active boronic acid species within the catalytic cycle.[8]
-
Why K₂CO₃? The base is required to activate the organoboron species for transmetalation to the palladium center.[9] Potassium carbonate is a cost-effective and moderately strong base suitable for this transformation.
Visualization of Key Processes
To better illustrate the practical and mechanistic differences, the following diagrams are provided.
Workflow Comparison
This diagram contrasts the typical laboratory workflow for using a boronic acid versus its trifluoroborate counterpart, highlighting the streamlined process for the latter.
Caption: Comparative workflow for using boronic acids vs. potassium trifluoroborates.
Suzuki-Miyaura Catalytic Cycle
This diagram illustrates the accepted mechanism for the Suzuki-Miyaura reaction, showing the essential in-situ hydrolysis of the potassium trifluoroborate salt.
Caption: Suzuki-Miyaura cycle with in-situ generation of boronic acid from trifluoroborate.
Senior Scientist's Recommendation
The initial reagent cost is a straightforward metric, but it often tells an incomplete story. For drug development professionals and researchers working on complex, high-value molecules, the "total cost of synthesis" is a far more relevant measure.
While Potassium (4-aminocarbonylphenyl)trifluoroborate carries a higher price-per-gram than its corresponding boronic acid, its adoption is a strategically sound investment in reproducibility and efficiency. The benefits are manifold:
-
Enhanced Reliability: The exceptional bench-top stability eliminates a significant source of variability, leading to more consistent reaction outcomes.
-
Stoichiometric Precision: The ability to use near-stoichiometric amounts of the reagent simplifies reaction setup, reduces waste, and streamlines downstream purification by minimizing boron-containing byproducts.
-
Robustness: The trifluoroborate moiety is resilient, allowing for greater functional group tolerance and potentially reducing the need for cumbersome protection-deprotection sequences in multi-step syntheses.
References
-
Pd-Catalyzed Suzuki–Miyaura and Hiyama–Denmark Couplings of Aryl Sulfamates . U.S. National Library of Medicine. [Link]
-
Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling . Journal of the American Chemical Society. [Link]
-
RuPhos Pd G4: A catalyst for Suzuki-Miyaura coupling reactions involving 1,2,4-oxadiazoles . ResearchGate. [Link]
-
4-Carbamoyl-3-chlorophenylboronic acid, pinacol ester, min 98%, 1 gram . Stanchem. [Link]
-
Scope of Aminomethylations via Suzuki−Miyaura Cross-Coupling of Organotrifluoroborates . The Journal of Organic Chemistry. [Link]
-
Suzuki—Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles . ResearchGate. [Link]
-
Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates . U.S. National Library of Medicine. [Link]
-
POTASSIUM (4-AMINOCARBONYLPHENYL)TRIFLUOROBORATE [P78362] . ChemUniverse. [Link]
-
Suzuki Coupling . Organic Chemistry Portal. [Link]
Sources
- 1. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-Aminocarbonylphenylboronic acid = 95 123088-59-5 [sigmaaldrich.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Pd-Catalyzed Suzuki–Miyaura and Hiyama–Denmark Couplings of Aryl Sulfamates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemuniverse.com [chemuniverse.com]
- 6. calpaclab.com [calpaclab.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Suzuki Coupling [organic-chemistry.org]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Potassium (4-aminocarbonylphenyl)trifluoroborate
Introduction
Potassium (4-aminocarbonylphenyl)trifluoroborate is a valuable organoboron compound, frequently utilized in modern synthetic chemistry, particularly in Suzuki-Miyaura cross-coupling reactions. While its utility is significant, the responsible management of its waste is paramount to ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance. This guide provides a comprehensive, step-by-step protocol for the proper disposal of this reagent and its associated waste streams. The procedures outlined herein are grounded in established safety principles and are designed to be self-validating, ensuring that each step contributes to a secure and compliant disposal pathway.
PART 1: Hazard Identification and Essential Safety Precautions
Before any handling or disposal activity begins, a thorough understanding of the chemical's potential hazards is essential. While a specific Safety Data Sheet (SDS) for Potassium (4-aminocarbonylphenyl)trifluoroborate is not always readily available, data from structurally similar potassium organotrifluoroborate salts provide a reliable basis for a conservative risk assessment.
The primary hazards associated with this class of compounds are summarized below. This assessment dictates the minimum personal protective equipment (PPE) and handling precautions required.
| Hazard Classification | GHS Hazard Code | Description | Causality and Field Insight |
| Skin Irritation | H315 | Causes skin irritation.[1][2][3] | The trifluoroborate moiety and the aromatic structure can lead to irritation upon dermal contact. It is critical to prevent skin exposure to both the solid material and solutions containing it. |
| Serious Eye Irritation | H319 | Causes serious eye irritation.[1][2][3] | Particulate matter (dust) or splashes can cause significant and potentially lasting eye damage. This necessitates stringent eye protection. |
| Respiratory Irritation | H335 | May cause respiratory irritation.[1][2][3] | Fine powders of organotrifluoroborates are easily aerosolized. Inhalation can irritate the mucous membranes and respiratory tract. All handling of the solid should be performed in a ventilated enclosure. |
Personal Protective Equipment (PPE) Mandate
Based on the hazard assessment, the following PPE is mandatory when handling Potassium (4-aminocarbonylphenyl)trifluoroborate in any form (solid, solution, or as waste).
| Protection Type | Recommended Equipment | Specifications and Rationale |
| Eye Protection | Safety goggles or safety glasses with side shields. | Must conform to OSHA 29 CFR 1910.133 or European Standard EN166.[4][5] This provides a physical barrier against dust and splashes. |
| Skin Protection | Chemical-resistant nitrile gloves. | Inspect gloves for integrity before each use. Nitrile offers broad chemical resistance. Contaminated gloves must be removed and disposed of as hazardous waste. |
| Body Protection | Fully-buttoned laboratory coat. | Protects against incidental contact and contamination of personal clothing. |
| Respiratory Protection | NIOSH/MSHA-approved respirator. | Required when handling the powder outside of a certified chemical fume hood or if ventilation is insufficient to control dust.[1][5][6] |
PART 2: Step-by-Step Disposal Protocol
The overriding principle of laboratory waste management is that no experiment should begin until a clear and compliant disposal plan has been formulated.[7] The following protocol provides a systematic approach for the safe disposal of Potassium (4-aminocarbonylphenyl)trifluoroborate.
Step 1: Waste Characterization and Segregation
-
Identify as Hazardous Waste: All unused or surplus Potassium (4-aminocarbonylphenyl)trifluoroborate, as well as any materials grossly contaminated with it (e.g., weigh boats, contaminated paper towels, disposable gloves), must be treated as hazardous waste. This is due to its irritant properties as identified in Part 1.
-
Segregate at the Source: Do not mix waste containing this compound with other waste streams.[3] Maintain separate, designated waste containers for:
-
Solid Waste: Unused reagent, contaminated spatulas, gloves, and weigh paper.
-
Liquid Waste: Reaction mixtures or solutions containing the compound. If dissolved in a solvent, segregate as "Non-Halogenated" or "Halogenated" organic waste as appropriate. Never pour any amount of this chemical, or solutions containing it, down the sink.[8]
-
Step 2: Waste Containment and Labeling
-
Container Selection: Use only chemically compatible, leak-proof containers with secure, tight-fitting lids. For solids, a wide-mouth polyethylene or glass jar is suitable. For liquids, use appropriate solvent waste containers.
-
Proper Labeling: All waste containers must be properly labeled as soon as the first drop of waste is added. The label must, at a minimum, include:
-
The words "HAZARDOUS WASTE "
-
The full chemical name: "Potassium (4-aminocarbonylphenyl)trifluoroborate " and any other components (e.g., solvents). Chemical formulas alone are not sufficient.[9]
-
The primary hazards: "Irritant "
-
The date upon which waste was first added (Accumulation Start Date).
-
Step 3: Spill Management
In the event of a spill, immediate and correct action is necessary to prevent exposure and environmental contamination.
-
Alert and Isolate: Alert personnel in the immediate vicinity. Restrict access to the spill area.
-
Don PPE: If not already wearing it, don the full PPE suite described in Part 1.
-
Contain the Spill: For solid spills, gently cover the material with a dry, inert absorbent such as sand, vermiculite, or a commercial chemical absorbent.[1] Do not use combustible materials like paper towels as the primary absorbent.
-
Collect and Containerize: Carefully sweep or scoop the absorbed material and spilled powder into your designated solid hazardous waste container.[1][4] Avoid creating dust.
-
Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., acetone or ethanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.
-
For Large Spills: If the spill is too large to be managed safely by laboratory personnel, evacuate the area, close the doors, and immediately contact your institution's Emergency Response or Environmental Health & Safety (EHS) office.[1]
Step 4: Final Disposal Pathway
-
Arrange for Professional Disposal: Under no circumstances should laboratory personnel attempt to treat or neutralize this chemical waste. The only approved disposal method is through your institution's EHS program or a licensed professional waste disposal service.[10]
-
High-Temperature Incineration: The standard and accepted ultimate disposal method for organoboron compounds is high-temperature incineration in a chemical incinerator equipped with an afterburner and a scrubber.[3][10] This process ensures the complete destruction of the organic molecule and allows for the capture of potentially hazardous byproducts like gaseous hydrogen fluoride (HF) in the scrubber system.[11]
-
Follow Institutional Protocols: Store the sealed and labeled waste container in a designated, well-ventilated satellite accumulation area until it is collected by your institution's EHS personnel. Always follow your site-specific procedures for requesting a hazardous waste pickup.
PART 3: Workflow Visualization
The following diagram illustrates the decision-making and operational workflow for the proper disposal of Potassium (4-aminocarbonylphenyl)trifluoroborate.
Caption: Decision workflow for safe chemical disposal.
References
- Material Safety Data Sheet - Potassium Tetrafluoroborate, CP. Cole-Parmer.
- Material Safety Data Sheet - Potassium tetrafluoroborate, powder, 99.5+%. Cole-Parmer.
- SAFETY DATA SHEET - Potassium vinyltrifluoroborate. Fisher Scientific. (2021).
- POTASSIUM (4-AMINOCARBONYLPHENYL)TRIFLUOROBORATE (Cas 850623-63-1). Parchem.
- Essential Safety and Handling Guide for Potassium Tert-Butyltrifluoroborate. BenchChem. (2025).
- Potassium [4-(phenylaminomethyl)phenyl]trifluoroborate 97%. Sigma-Aldrich.
- POTASSIUM (4-AMINOCARBONYLPHENYL)TRIFLUOROBORATE [P78362]. ChemUniverse.
- Guide to the Disposal of Chemically Stabilized and Solidified Waste. U.S. Environmental Protection Agency.
- Laboratory Waste Management Guide. King County, WA. (2005). P2 InfoHouse.
- Potassium (4-vinylphenyl)trifluoroborate 96%. Sigma-Aldrich.
- Handling Chemical Waste. North Carolina State University. (2015). YouTube.
- POTASSIUM 4-ACETYLPHENYLTRIFLUOROBORATE& - Safety Data Sheet. ChemicalBook. (2025).
- SAFETY DATA SHEET - Potassium Tetrafluoroborate. Fisher Scientific. (2021).
- Proper Disposal of Potassium Tetraphenylborate: A Step-by-Step Guide for Laboratory Professionals. BenchChem. (2025).
-
Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards . National Research Council. (2011). The National Academies Press. Retrieved from [Link]
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- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. fishersci.com [fishersci.com]
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- 9. p2infohouse.org [p2infohouse.org]
- 10. POTASSIUM 4-ACETYLPHENYLTRIFLUOROBORATE& - Safety Data Sheet [chemicalbook.com]
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A Comprehensive Guide to Personal Protective Equipment for Handling Potassium (4-aminocarbonylphenyl)trifluoroborate
For Researchers, Scientists, and Drug Development Professionals
In the dynamic landscape of pharmaceutical research and development, the synthesis of novel chemical entities is a cornerstone of innovation. Among the versatile reagents utilized in modern synthetic chemistry, organotrifluoroborates, such as Potassium (4-aminocarbonylphenyl)trifluoroborate, have gained prominence. Their stability, ease of handling compared to boronic acids, and unique reactivity make them valuable building blocks. However, ensuring the safety of laboratory personnel is paramount. This guide provides a detailed, experience-driven framework for the selection and use of Personal Protective Equipment (PPE) when handling Potassium (4-aminocarbonylphenyl)trifluoroborate, grounded in established safety protocols for analogous compounds.
Hazard Identification and Risk Assessment: Understanding the "Why"
Before detailing specific PPE, it is crucial to understand the potential hazards associated with Potassium (4-aminocarbonylphenyl)trifluoroborate. While a specific Safety Data Sheet (SDS) for this exact compound may not be readily available, data from structurally similar potassium organotrifluoroborates and boronic acid derivatives indicate a consistent hazard profile. These compounds are typically classified as:
-
Skin Irritants: Capable of causing skin irritation upon contact.[1][2][3][4]
-
Eye Irritants: Posing a risk of serious eye irritation.[1][2][3][4]
-
Respiratory Tract Irritants: The dust or aerosol form may cause irritation to the respiratory system.[1][2][3][4]
The trifluoroborate anion, upon hydrolysis, can release fluoride ions, which have their own toxicological profile. Therefore, a cautious and proactive approach to PPE is not just a regulatory requirement but a scientific necessity.
Core Personal Protective Equipment (PPE): A Multi-layered Defense
A comprehensive PPE strategy creates multiple barriers to exposure. The following table outlines the essential PPE for handling Potassium (4-aminocarbonylphenyl)trifluoroborate in a standard laboratory setting.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles are mandatory. A full-face shield should be worn over safety goggles when there is a significant risk of splashing or dust generation.[1][5][6] | Protects the eyes from contact with dust particles or splashes of solutions containing the compound, which can cause serious irritation.[1][5][6] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile) are required. Gloves should be inspected for integrity before each use and changed immediately if contaminated.[5][6] | Prevents direct skin contact with the solid or solutions, thereby mitigating the risk of skin irritation.[5][6] |
| Body Protection | A flame-resistant lab coat, fully buttoned, is the minimum requirement. For larger quantities or procedures with a higher risk of spills, a chemical-resistant apron should be worn over the lab coat.[5][6] | Protects the skin on the arms and torso from accidental spills and contamination.[5][6] Long pants and closed-toe shoes are also mandatory laboratory attire.[6] |
| Respiratory Protection | For handling small quantities in a well-ventilated chemical fume hood, respiratory protection may not be necessary. If dust or aerosols are likely to be generated, a NIOSH-approved respirator (e.g., N95 dust mask) should be used.[6] | Minimizes the inhalation of airborne particles, which can cause respiratory tract irritation.[2][6] The choice of respirator should be based on a formal risk assessment of the specific procedure. |
Operational Plan: Step-by-Step Safe Handling Protocol
Adherence to a standardized operational protocol is critical for minimizing exposure risks.
3.1. Preparation:
-
Engineering Controls: All work with Potassium (4-aminocarbonylphenyl)trifluoroborate should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[5][6] Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.[5][6]
-
Area Decontamination: The designated work area should be clean and free of clutter to minimize the risk of spills and cross-contamination.
-
Information Review: Before starting any new procedure, review the Safety Data Sheet (SDS) for any similar compounds and be familiar with the emergency procedures.
3.2. Donning PPE:
Properly putting on PPE is as important as its selection. The following sequence should be followed:
-
Lab Coat
-
Nitrile Gloves
-
Safety Goggles or Face Shield
-
Respirator (if required by risk assessment)
3.3. Handling the Compound:
-
Keep the container of Potassium (4-aminocarbonylphenyl)trifluoroborate tightly closed when not in use.[3][4][6]
-
Avoid generating dust when transferring the solid.[2][6] Use appropriate tools, such as a spatula, for transfers.[6]
-
If making a solution, add the solid to the solvent slowly to avoid splashing.
-
Work with the smallest quantity of the compound necessary for the experiment.
3.4. Post-Handling:
-
Decontamination: Clean the work area thoroughly with an appropriate solvent and then with soap and water to remove any residual chemical.
-
Doffing PPE: Remove PPE in the reverse order of donning to prevent cross-contamination. Dispose of gloves and any other contaminated disposable PPE as hazardous waste.[5]
-
Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[6]
Emergency Procedures: A Plan for the Unexpected
In the event of an exposure or spill, a rapid and informed response is critical.
4.1. First Aid Measures:
-
Inhalation: Move the affected person to fresh air immediately.[1][7] If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration.[7][8] Seek immediate medical attention.[1]
-
Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1][7][9] If skin irritation persists, seek medical attention.[1]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][7][9] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting.[1] Rinse the mouth with water.[1] Never give anything by mouth to an unconscious person.[1] Seek immediate medical attention.[1]
4.2. Spill Response Workflow:
The following diagram outlines the procedural steps for managing a spill of Potassium (4-aminocarbonylphenyl)trifluoroborate.
Caption: A flowchart illustrating the step-by-step procedure for safely managing a chemical spill.
Disposal Plan: Responsible Waste Management
All waste generated from the use of Potassium (4-aminocarbonylphenyl)trifluoroborate, including contaminated PPE, empty containers, and absorbed spill material, must be treated as hazardous waste.[5]
-
Collect all waste in a clearly labeled, sealed container.
-
Dispose of the hazardous waste in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
By integrating these robust safety practices and PPE protocols into your daily laboratory workflow, you can confidently and safely harness the synthetic potential of Potassium (4-aminocarbonylphenyl)trifluoroborate, fostering a culture of safety and scientific excellence.
References
- Personal protective equipment for handling Borinic acid, methyl ester - Benchchem. (n.d.).
- Personal protective equipment for handling 2-Naphthylboronic acid-D7 - Benchchem. (n.d.).
- Potassium (4-((dimethylamino)methyl)phenyl)trifluoroborate - AK Scientific, Inc. (n.d.).
- (3-(Methylsulfonyl)phenyl)boronic acid - BLD Pharmatech. (n.d.).
- (2,3-Difluoro-4-hydroxyphenyl)boronic acid, pinacol ester - Apollo Scientific. (2022, May 16).
- First Aid Procedures for Chemical Hazards | NIOSH - CDC. (n.d.).
- (2-Formylnaphthalen-1-yl)boronic acid - BLD Pharmatech. (n.d.).
- SAFETY DATA SHEET - Fisher Scientific. (2021, December 24).
- Potassium (aminomethyl)trifluoroborate, N-BOC protected - PubChem. (n.d.).
- SAFETY DATA SHEET - Fisher Scientific. (2024, March 29).
- SAFETY DATA SHEET - Fisher Scientific. (2011, April 3).
- Potassium 4-methylphenyltrifluoroborate - SAFETY DATA SHEET. (2024, March 30).
- First aid for chemicals - Hesperian Health Guides. (2024, July 6).
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- 7. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
